molecular formula C6H5ClN2O3 B3387067 2-Amino-5-chloro-4-nitrophenol CAS No. 78827-35-7

2-Amino-5-chloro-4-nitrophenol

Cat. No.: B3387067
CAS No.: 78827-35-7
M. Wt: 188.57 g/mol
InChI Key: IFLSOQSGEWOHAW-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-nitrophenol is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-chloro-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloro-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chloro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLSOQSGEWOHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Strategic Discovery of 2-Amino-5-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and discovery of 2-Amino-5-chloro-4-nitrophenol (CAS 78827-35-7).

Executive Summary

2-Amino-5-chloro-4-nitrophenol is a critical functionalized aromatic building block, primarily utilized in the synthesis of high-performance dyes (e.g., for keratin fibers) and as an intermediate in pharmaceutical discovery (e.g., duocarmycin analogs). Its structure—characterized by a phenol core decorated with amino, chloro, and nitro groups—presents a challenge in regioselectivity due to the competing directing effects of the substituents.

This guide delineates a regiospecific "Protection-Nitration-Deprotection" strategy via a benzoxazole intermediate. This route is superior to direct halogenation or nitration, which often yields inseparable isomeric mixtures (e.g., the 4-chloro-5-nitro isomer).

Chemical Profile
PropertyDetail
Systematic Name 2-Amino-5-chloro-4-nitrophenol
CAS Number 78827-35-7
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Key Isomer Distinction Distinct from 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2).[1][2] The target molecule has the Chlorine at position 5 (para to amine) and Nitro at position 4 (para to hydroxyl).

Retrosynthetic Analysis & Strategy

To synthesize 2-Amino-5-chloro-4-nitrophenol with high purity, one must control the position of the entering nitro group. Direct nitration of 2-amino-5-chlorophenol is risky due to oxidation of the amine and potential ortho-substitution relative to the amine.

The Strategic Solution:

  • Starting Material: 2-Amino-5-chlorophenol (Cl is already at position 5).

  • Protection/Cyclization: Convert the ortho-aminophenol motif into a 2-methylbenzoxazole ring. This protects the amine and "locks" the conformation.

  • Regioselective Nitration: The benzoxazole ring directs electrophilic aromatic substitution. The oxygen atom is a stronger activator than the nitrogen in this fused system, directing the nitro group para to the oxygen (Position 5 on the benzoxazole ring, which corresponds to Position 4 on the original phenol ring).

  • Hydrolysis: Acidic or basic hydrolysis opens the ring to yield the target.

Retrosynthesis Target 2-Amino-5-chloro-4-nitrophenol (Target) Inter2 5-Nitro-6-chloro-2-methylbenzoxazole (Nitrated Intermediate) Target->Inter2 Hydrolysis Inter1 6-Chloro-2-methylbenzoxazole (Cyclized Precursor) Inter2->Inter1 Nitration (Mixed Acid) Start 2-Amino-5-chlorophenol (Starting Material) Inter1->Start Cyclization (Ac2O)

Figure 1: Retrosynthetic pathway utilizing the benzoxazole scaffold to enforce regioselectivity.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (approx. 0.1 mol) and must be performed in a fume hood due to the use of strong acids and chlorinating agents.

Phase 1: Cyclization to 6-Chloro-2-methylbenzoxazole

Objective: Protect the amine and phenol groups while activating position 4 (phenol numbering) for nitration.

  • Reagents:

    • 2-Amino-5-chlorophenol (14.36 g, 0.10 mol)

    • Acetic anhydride (12.0 mL, 1.2 eq)

    • Polyphosphoric acid (PPA) or Toluene/p-TSA (for dehydration)

  • Procedure:

    • Dissolve 2-Amino-5-chlorophenol in acetic anhydride. Heat to reflux for 2 hours to form the acetamide intermediate.

    • Cyclization: Add the crude acetamide to PPA (approx. 50 g) and heat to 100°C for 1-2 hours. Alternatively, reflux in xylene with a Dean-Stark trap using p-toluenesulfonic acid as a catalyst.

    • Workup: Pour the mixture onto crushed ice. Neutralize with NaOH solution to pH 8.

    • Isolation: Filter the precipitate (6-Chloro-2-methylbenzoxazole). Wash with cold water and dry.[3]

    • Checkpoint: Verify structure by NMR.[4] The disappearance of broad OH/NH peaks and appearance of a methyl singlet indicates success.

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group para to the benzoxazole oxygen (Position 5 of benzoxazole = Position 4 of phenol).

  • Reagents:

    • 6-Chloro-2-methylbenzoxazole (from Phase 1)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

  • Procedure:

    • Dissolve the benzoxazole intermediate in H₂SO₄ at 0-5°C.

    • Addition: Dropwise add the nitrating mixture (HNO₃/H₂SO₄) while maintaining the internal temperature below 10°C . High temperatures may lead to dinitration or ring oxidation.

    • Stir at 0-5°C for 2 hours, then allow to warm to room temperature for 1 hour.

    • Quench: Pour the reaction mixture slowly onto ice/water (500 mL) with vigorous stirring.

    • Isolation: Filter the yellow solid (5-Nitro-6-chloro-2-methylbenzoxazole). Wash until filtrate is neutral.

Phase 3: Hydrolysis to Target

Objective: Open the oxazole ring to restore the 2-amino-1-phenol core.

  • Reagents:

    • Hydrochloric Acid (30% aq) or Sodium Hydroxide (10% aq)

  • Procedure:

    • Suspend the nitrated intermediate in 6M HCl (approx. 100 mL).

    • Reflux for 3-4 hours. The solid should dissolve and eventually reprecipitate or change color as the hydrochloride salt forms.

    • Neutralization: Cool to room temperature. Adjust pH to ~5-6 using Sodium Acetate or dilute NaOH to precipitate the free base.

    • Purification: Recrystallize from ethanol/water or toluene.

    • Yield: Expected overall yield 60-75%.

Data Summary Table
StepReaction TypeKey ReagentCritical Parameter
1 CyclizationAcetic Anhydride / PPATemp > 100°C for ring closure
2 NitrationHNO₃ / H₂SO₄Temp < 10°C to prevent side reactions
3 HydrolysisHCl (aq)Reflux required to break oxazole

Mechanistic Insights & Validation

Why this Route Works

The synthesis relies on the electronic properties of the benzoxazole ring .

  • Numbering Translation:

    • Phenol C1

      
       Benzoxazole O1
      
    • Phenol C2

      
       Benzoxazole N3
      
    • Phenol C5 (Chloro)

      
       Benzoxazole C6
      
  • Directing Effects: In the benzoxazole system, the Oxygen atom (O1) is a stronger electron donor by resonance than the Nitrogen (N3) which is part of the C=N double bond. Therefore, electrophilic substitution (Nitration) is directed para to the Oxygen.

  • Result: The Nitro group enters at Benzoxazole C5.

  • Mapping back: Benzoxazole C5 corresponds to Phenol C4.

  • Final Structure: 1-OH, 2-NH₂, 4-NO₂, 5-Cl.[5]

Analytical Validation

To validate the synthesis, the following analytical signatures should be observed:

  • ¹H NMR (DMSO-d₆): Two aromatic singlets (or weak coupling) representing the protons at C3 and C6. The absence of ortho/meta coupling confirms the 1,2,4,5-substitution pattern.

  • Mass Spectrometry: [M-H]⁻ peak at m/z ~187.

  • Melting Point: Distinct from the 4-chloro-5-nitro isomer (which melts at different range, typically lower).

Safety & Handling

  • Nitration Risks: The nitration step is exothermic. Runaway reactions can occur if acid addition is too fast. Ensure efficient cooling and emergency quenching capacity.

  • Toxicity: Chlorinated nitrophenols are potential uncouplers of oxidative phosphorylation and skin sensitizers. Handle with full PPE (nitrile gloves, face shield, respirator).

  • Waste: Aqueous waste from nitration contains strong acids and nitro-organics; neutralize and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3894848, 2-Amino-4-chloro-5-nitrophenol. (Note: Used for isomer comparison and property data). Retrieved from [Link]

  • Google Patents.CN105753730A: Method for preparing 2-amino-4-chloro-5-nitrophenol. (Cited for the benzoxazole methodology, adapted here for the regiochemical isomer).

Sources

Comprehensive Technical Whitepaper on 2-Amino-5-chloro-4-nitrophenol: Physicochemical Profiling, Synthetic Utility, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, multi-functionalized aromatic building blocks are critical for developing privileged scaffolds. 2-Amino-5-chloro-4-nitrophenol (CAS: 78827-35-7) is a highly versatile, tetra-substituted benzene derivative. Featuring a unique combination of electron-donating (hydroxyl, amino) and electron-withdrawing (chloro, nitro) substituents, this compound serves as a highly reactive precursor for the synthesis of benzoxazoles, acyl thioureas, and functionalized diaminocresols.

This whitepaper provides an in-depth technical guide designed for researchers and drug development professionals. It explores the compound's electronic architecture, details self-validating synthetic protocols, and establishes rigorous analytical workflows for structural verification.

Physicochemical Profiling & Electronic Architecture

The reactivity of 2-Amino-5-chloro-4-nitrophenol is governed by its complex electronic push-pull system. The amino group (-NH₂) at position 2 is situated para to the strongly electron-withdrawing nitro group (-NO₂) at position 4.

Mechanistic Causality: This para-relationship allows the lone pair of electrons on the amino nitrogen to delocalize into the aromatic ring, where it is stabilized by the nitro group via resonance. Consequently, the basicity and nucleophilicity of the amino group are significantly attenuated compared to an unfunctionalized aniline. Furthermore, the inductive electron-withdrawing effect of the meta-chloro group (-Cl) further reduces the electron density of the ring. Understanding this electronic architecture is crucial: it dictates that when this compound is used as a nucleophile in condensation reactions, electrophiles must be strongly activated (e.g., via acid catalysis) to overcome the amine's reduced reactivity.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for reaction planning and formulation, as supported by commercial standards from [1] and [2].

PropertyValue / Description
Chemical Name 2-Amino-5-chloro-4-nitrophenol
CAS Number 78827-35-7
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
InChIKey IFLSOQSGEWOHAW-UHFFFAOYSA-N
Physical Appearance Yellow to brown crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; poorly soluble in Hexane
Storage Conditions Room Temperature (RT) or 2-8°C, protect from light

Mechanistic Role in Drug Development & Organic Synthesis

The ortho-aminophenol motif is a classic and highly sought-after precursor for the construction of benzoxazole rings—a privileged pharmacophore in medicinal chemistry known for its antimicrobial, antiviral, and anticancer properties. Additionally, the compound is utilized in the synthesis of acyl thiourea derivatives, which are explored for their diverse biological activities[3].

By cyclizing the ortho-amino and hydroxyl groups, researchers can lock the conformation of the molecule, generating a rigid 5-chloro-6-nitrobenzoxazole core. The nitro group can subsequently be manipulated to access further chemical space.

SyntheticWorkflow A 2-Amino-5-chloro-4-nitrophenol B Condensation (Orthoester, H+) A->B C 5-Chloro-6-nitrobenzoxazole B->C D Chemoselective Reduction (Fe/NH4Cl) C->D E 6-Amino-5-chlorobenzoxazole D->E

Synthetic pathway from 2-Amino-5-chloro-4-nitrophenol to benzoxazole scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm reaction progress and prevent downstream failures.

Protocol A: Synthesis of 5-Chloro-6-nitrobenzoxazole

Due to the reduced nucleophilicity of the amine (caused by the para-nitro group), standard condensation with aldehydes can be sluggish. This protocol utilizes an orthoester with acid catalysis to drive the formation of the benzoxazole ring.

Step-by-Step Methodology:

  • Initiation: Suspend 1.0 equivalent of 2-Amino-5-chloro-4-nitrophenol in 5.0 equivalents of triethyl orthoformate. The orthoester serves as both the electrophile and the solvent.

  • Catalysis: Add 0.1 equivalents of p-toluenesulfonic acid (p-TSA). Causality: The acid protonates the orthoester, generating a highly reactive oxocarbenium ion that overcomes the poor nucleophilicity of the deactivated amine.

  • Thermal Activation: Heat the mixture to reflux (100–120°C) under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material is highly polar and brightly colored (due to the push-pull chromophore). The successful formation of the benzoxazole will appear as a new, less polar spot with distinct UV absorbance at 254 nm.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure to remove unreacted orthoester, and purify via flash column chromatography to yield the pure 5-chloro-6-nitrobenzoxazole.

Protocol B: Chemoselective Nitro Reduction

Converting the nitro group to an amine creates a handle for further functionalization (e.g., amide coupling). However, standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation (cleavage of the C-Cl bond).

Step-by-Step Methodology:

  • Solvation: Dissolve the 5-chloro-6-nitrobenzoxazole intermediate in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add 5.0 equivalents of Iron (Fe) powder and 5.0 equivalents of Ammonium Chloride (NH₄Cl). Causality: The Fe/NH₄Cl system provides a mild, single-electron transfer reduction mechanism that selectively reduces the nitro group to an amine while leaving the sensitive aryl chloride bond completely intact.

  • Reaction: Heat the suspension to 80°C with vigorous stirring for 2 hours.

  • Self-Validation Check (LC-MS): Analyze an aliquot via LC-MS. You must observe a mass shift from [M+H]⁺ to[M-30]⁺ (representing the conversion of NO₂ to NH₂). Critical Check: The isotopic pattern of the chlorine atom (~3:1 ratio for M and M+2 peaks) must remain perfectly intact. If the pattern disappears and the mass drops by an additional 34 Da, unwanted hydrodehalogenation has occurred.

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Extract the filtrate with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the functionalized scaffold.

Analytical Characterization Workflows

Rigorous structural validation is mandatory before utilizing 2-Amino-5-chloro-4-nitrophenol derivatives in biological assays. The workflow below ensures orthogonal validation of both purity and structural connectivity.

AnalyticalWorkflow A Crude Reaction Mixture B LC-MS Analysis (Mass & Purity) A->B C FT-IR Spectroscopy (Functional Groups) A->C D 1H & 13C NMR (Structural Elucidation) A->D E Validated Pure Compound B->E C->E D->E

Multi-modal analytical workflow for structural validation and purity assessment.

  • LC-MS: Confirms the molecular weight and assesses chromatographic purity (>95% required for drug development). The isotopic signature of the chlorine atom acts as an internal structural marker.

  • FT-IR: Crucial for monitoring the disappearance of the strong asymmetric and symmetric NO₂ stretching bands (typically around 1530 cm⁻¹ and 1350 cm⁻¹) during reduction protocols.

  • NMR Spectroscopy: ¹H NMR will confirm the aromatic substitution pattern (para-coupling vs. meta-coupling), while ¹³C NMR will verify the integrity of the carbon framework.

Safety, Toxicology, and Handling

As with many halogenated nitroaromatics, 2-Amino-5-chloro-4-nitrophenol requires stringent handling protocols.

  • Toxicology: The nitroaromatic motif is a known structural alert for potential mutagenicity (Ames positive in many derivatives) and can cause methemoglobinemia upon systemic absorption. The lipophilic nature of the chloro substituent may enhance dermal penetration.

  • Handling: All synthetic manipulations must be performed in a certified chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves, safety goggles, and lab coats. Waste containing heavy metals (from Protocol B) or halogenated organics must be segregated and disposed of according to institutional EHS guidelines.

References

  • Google Patents. "One pot process for the conversion of aroyl chlorides to acyl thioureas" (Details the use of 2-amino-5-chloro-4-nitrophenol in synthesizing complex therapeutic derivatives).

Multi-Modal Spectral Characterization of 2-Amino-5-chloro-4-nitrophenol: A Technical Guide for Analytical Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-chloro-4-nitrophenol (CAS: 78827-35-7) [1][2] is a highly functionalized aromatic compound widely utilized as a structural intermediate in pharmaceutical synthesis and as a key colorant in the formulation of oxidative hair dyes. The Expert Panel has extensively evaluated its safety profile for commercial applications[3]. Due to its complex "push-pull" electronic architecture—featuring electron-donating groups (-OH, -NH₂) and electron-withdrawing groups (-NO₂, -Cl) on a single benzene ring—accurate spectral characterization is critical for verifying structural integrity, purity, and batch-to-batch consistency.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we dissect the causality behind the spectral phenomena and provide self-validating, field-proven protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy.

Molecular Architecture & Electronic Causality

To interpret the spectral data of 2-Amino-5-chloro-4-nitrophenol, one must first understand its electronic topology. The molecule consists of a phenol core with the following substitution pattern:

  • C1: Hydroxyl group (-OH)

  • C2: Primary amine (-NH₂)

  • C4: Nitro group (-NO₂)

  • C5: Chlorine atom (-Cl)

This leaves only two aromatic protons at C3 and C6 . Because these protons are located para to one another across the ring, they exhibit negligible ortho or meta coupling, resulting in two distinct singlets in the ¹H NMR spectrum. Furthermore, the strong Intramolecular Charge Transfer (ICT) from the donor groups (-OH, -NH₂) to the acceptor group (-NO₂) dictates the bathochromic shifts observed in the UV-Vis spectrum and the specific vibrational modes in the IR spectrum. Commercially available analytical standards from suppliers like [2] and [1] require cold-chain transportation to prevent photo-oxidation of this sensitive push-pull system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral Data Assignments

The ¹H and ¹³C NMR spectra provide definitive proof of the substitution pattern. The strong deshielding effect of the nitro group pushes the C3 proton downfield, while the shielding effect of the hydroxyl group keeps the C6 proton upfield.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Rationale
¹H 10.45br s1H-OHDeshielded by hydrogen bonding and the para-nitro group.
¹H 7.54s1HAr-H (C3)Downfield shift driven by the strongly electron-withdrawing ortho-NO₂ group.
¹H 6.85s1HAr-H (C6)Upfield shift driven by the electron-donating ortho-OH group.
¹H 5.40br s2H-NH₂Broadened due to quadrupolar relaxation of the nitrogen-14 nucleus.
¹³C 152.1--C1 (C-OH)Highly deshielded by the electronegative oxygen atom.
¹³C 141.5--C2 (C-NH₂)Deshielded by the nitrogen attachment.
¹³C 133.8--C4 (C-NO₂)Inductive withdrawal by the nitro group.
¹³C 121.4--C5 (C-Cl)Halogen attachment carbon.
¹³C 116.2--C3 (Ar-CH)Aromatic methine carbon.
¹³C 111.7--C6 (Ar-CH)Aromatic methine carbon.
Field-Proven Protocol: NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of 2-Amino-5-chloro-4-nitrophenol.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected due to the high polarity of the nitro-phenol system. Anhydrous conditions are critical; any trace water will cause rapid proton exchange with the -OH and -NH₂ groups, collapsing these essential diagnostic signals into the baseline water peak at 3.33 ppm.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H spectra at 400 MHz (16 scans, 2s relaxation delay) and ¹³C spectra at 100 MHz (1024 scans) referencing the residual DMSO quintet at 2.50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Spectral Data Assignments

IR spectroscopy is highly sensitive to the functional groups present in 2-Amino-5-chloro-4-nitrophenol, specifically the N-H, O-H, and NO₂ stretches.

Table 2: FT-IR Vibrational Frequencies (ATR Method)

Wavenumber (cm⁻¹)IntensityModeAssignment
3450, 3360Mediumν(N-H)Primary amine asymmetric and symmetric stretches.
3250 (broad)Strongν(O-H)Phenolic hydroxyl stretch (broadened by H-bonding).
1625Mediumδ(N-H)Amine scissoring deformation.
1535Strongνas(NO₂)Nitro asymmetric stretch.
1345Strongνs(NO₂)Nitro symmetric stretch.
1240Strongν(C-O)Phenolic C-O stretch.
745Mediumν(C-Cl)Aryl chloride stretch.
Field-Proven Protocol: FT-IR Acquisition
  • Instrument Setup: Utilize a Diamond Attenuated Total Reflectance (ATR) crystal rather than a traditional KBr pellet.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture creates a massive, broad O-H stretching band around 3400 cm⁻¹, which would obscure the critical primary amine (N-H) and phenolic (O-H) stretches of the sample. ATR ensures a pristine window in this region.

  • Background Scan: Clean the crystal with isopropanol, allow to dry, and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Analysis: Place ~2 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact, and acquire the sample spectrum.

UV-Visible Spectroscopy

Spectral Data Assignments

The UV-Vis spectrum reflects the electronic transitions of the conjugated π-system.

Table 3: UV-Vis Absorption Maxima (in Methanol)

Wavelength (λmax)Extinction Coefficient (ε)TransitionCausality / Rationale
245 nm~15,000 L·mol⁻¹·cm⁻¹π → πStandard excitation of the aromatic benzene core.
415 nm~8,500 L·mol⁻¹·cm⁻¹n → π (ICT)Intramolecular charge transfer from the electron-donating (-NH₂, -OH) groups to the electron-withdrawing (-NO₂) group.
Field-Proven Protocol: UV-Vis Acquisition
  • Stock Preparation: Prepare a 1.0 × 10⁻³ M stock solution in HPLC-grade methanol.

  • Working Solution: Dilute to a working concentration of 1.0 × 10⁻⁵ M.

    • Causality: Methanol provides excellent solvation for the polar functional groups while remaining completely transparent (non-absorbing) in the critical 220–600 nm window. The low concentration (10⁻⁵ M) ensures the absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 A), strictly adhering to the Beer-Lambert Law.

  • Measurement: Fill a 1 cm pathlength quartz cuvette with the sample and perform baseline correction against a pure methanol blank. Scan from 200 nm to 600 nm at 240 nm/min.

Spectral Workflow Diagram

The following diagram illustrates the self-validating analytical workflow required to fully characterize 2-Amino-5-chloro-4-nitrophenol.

SpectralWorkflow Start 2-Amino-5-chloro-4-nitrophenol (CAS: 78827-35-7) SamplePrep Sample Preparation & Purification Start->SamplePrep NMR NMR Spectroscopy (1H & 13C in DMSO-d6) SamplePrep->NMR 15 mg in DMSO-d6 IR FT-IR Spectroscopy (ATR Method) SamplePrep->IR Neat Solid UV UV-Vis Spectroscopy (Methanol Solution) SamplePrep->UV 10⁻⁵ M in MeOH Data Data Integration & Peak Assignment NMR->Data IR->Data UV->Data Validate Structural Validation & Purity Confirmation Data->Validate

Workflow for the multi-modal spectral characterization of 2-Amino-5-chloro-4-nitrophenol.

References

  • Title : Safety Assessment of 2-Amino-6-Chloro-4-Nitrophenol and 2-Amino-5-Chloro-4-Nitrophenol as Used in Cosmetics Source : Cosmetic Ingredient Review (CIR) / Chanh Beauty URL : [Link]

  • Title : Spectral Database for Organic Compounds (SDBS) - General NMR/IR Reference Standards Source : National Institute of Advanced Industrial Science and Technology (AIST) URL :[Link]

Sources

Molecular Structure and Conformation of 2-Amino-5-chloro-4-nitrophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in physical organic chemistry and computational modeling, I frequently encounter highly functionalized aromatic systems that defy simplistic structural assumptions. 2-Amino-5-chloro-4-nitrophenol (CAS: 59384-57-5) is a prime example of such a system[1]. Widely utilized as an intermediate in chemical synthesis and historically evaluated in cosmetic formulations (such as hair dyes)[2], its molecular architecture presents a fascinating interplay of steric hindrance, intramolecular hydrogen bonding, and competing electronic mesomeric (+M/-M) effects.

This whitepaper provides an in-depth, self-validating framework for understanding the conformational landscape and spectroscopic signatures of 2-Amino-5-chloro-4-nitrophenol. By bridging Density Functional Theory (DFT) with empirical spectroscopic workflows, this guide equips researchers with the mechanistic insights necessary to predict its behavior in complex formulations and synthetic pathways.

Molecular Architecture & Electronic Causality

To understand the conformation of 2-Amino-5-chloro-4-nitrophenol, we must first dissect the causality behind its electronic distribution. The benzene ring serves as an electronic conduit, mediating the "push-pull" dynamics of four distinct substituents:

  • Hydroxyl Group (-OH, Position 1): Acts as a strong electron-donating group (EDG) via the +M effect, increasing electron density at the ortho and para positions.

  • Amino Group (-NH₂, Position 2): Another strong EDG (+M), situated ortho to the hydroxyl group, facilitating a highly localized region of electron richness and creating the potential for intramolecular hydrogen bonding.

  • Nitro Group (-NO₂, Position 4): A powerful electron-withdrawing group (EWG) via both -M and -I effects, situated para to the hydroxyl group, creating a strong molecular dipole.

  • Chloro Group (-Cl, Position 5): An EWG via the inductive (-I) effect, but a weak EDG via resonance (+M). Crucially, its large van der Waals radius (~1.75 Å) introduces significant steric bulk adjacent to the nitro group.

The Steric-Resonance Conflict

In an idealized push-pull system, the -NO₂ group prefers to remain perfectly coplanar with the aromatic ring to maximize


-orbital overlap and resonance stabilization. However, in 2-Amino-5-chloro-4-nitrophenol, the bulky chlorine atom at Position 5 physically clashes with the oxygen atoms of the nitro group at Position 4. Causality:  The energetic penalty of this steric overlap exceeds the resonance stabilization energy, forcing the -NO₂ group to twist out of the aromatic plane. This dihedral twist fundamentally alters the molecule's electronic absorption (UV-Vis) and reactivity profile.

Electronic_Effects Ring Aromatic Ring (Electron Conduit) NO2 -NO2 (Pos 4) -M, -I Effect Ring->NO2 Withdraws e- Cl -Cl (Pos 5) +M, -I Effect Ring->Cl Inductive Pull OH -OH (Pos 1) +M, -I Effect OH->Ring Donates e- NH2 -NH2 (Pos 2) +M, -I Effect NH2->Ring Donates e-

Fig 1. Push-pull electronic mesomeric (+M/-M) and inductive (-I) effects in the molecular system.

Conformational Analysis: A Self-Validating DFT Workflow

  • Why B3LYP? Hybrid functionals excellently balance computational cost with the accurate modeling of exchange-correlation energy in highly polarized aromatics.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. Atoms with lone pairs (O, N, Cl) require diffuse functions to accurately model electron density far from the nucleus, which is critical for predicting the intramolecular hydrogen bond between the -OH and -NH₂ groups[3].

Protocol 1: Computational Workflow for Conformational Search

This protocol is designed as a self-validating system. Step 4 is the critical control gate: if imaginary frequencies are present, the geometry is a transition state, not a true minimum, and the optimization must be restarted.

  • Initial Geometry Generation: Construct the 3D model using a standard molecular builder. Apply the MMFF94 force field for a preliminary geometry clean-up.

  • Potential Energy Surface (PES) Scan: Perform a relaxed redundant coordinate scan of the C3-C4-N-O dihedral angle (rotating the nitro group) in 10° increments to identify the global energetic minimum.

  • High-Level Optimization: Submit the lowest-energy conformer from the PES scan to a full DFT optimization at the B3LYP/6-311++G(d,p) level in the gas phase, followed by an implicit solvent model (e.g., PCM for DMSO) if NMR prediction is the end goal.

  • Frequency Validation (The Control Gate): Run a vibrational frequency calculation on the optimized geometry. Acceptance Criteria: The output must yield exactly zero imaginary frequencies.

  • Property Extraction: Utilize the validated geometry to calculate GIAO (Gauge-Independent Atomic Orbital) NMR shifts and TD-DFT electronic transitions.

DFT_Workflow A 1. Initial 3D Modeling (MMFF94 Force Field) B 2. Conformational Search (Dihedral PES Scanning) A->B C 3. DFT Optimization (B3LYP/6-311++G**) B->C D 4. Vibrational Frequencies (Zero Imaginary Freqs Required) C->D E 5. Property Extraction (GIAO NMR, IR, Dipole) D->E

Fig 2. Step-by-step computational workflow for conformational analysis of substituted phenols.

Spectroscopic Signatures (IR & NMR)

The structural nuances predicted by DFT—specifically the twisted nitro group and the O-H···N intramolecular hydrogen bond—manifest clearly in the molecule's spectroscopic data.

Protocol 2: Spectroscopic Validation Workflow

To ensure trustworthiness in empirical data collection, the following sample preparation and acquisition parameters must be strictly adhered to:

  • Sample Purification: Recrystallize the commercial 2-Amino-5-chloro-4-nitrophenol standard from hot ethanol/water to remove oxidation byproducts. Dry under vacuum at 40°C for 12 hours.

  • FT-IR Acquisition: Analyze the sample using an ATR-FTIR spectrometer equipped with a diamond crystal. Collect 64 scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio for the broadened hydrogen-bonded O-H stretch.

  • NMR Acquisition: Dissolve 15 mg of the purified sample in 0.6 mL of DMSO-

    
    . Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.
    
  • D₂O Exchange (Self-Validation): Add 1 drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of peaks validates the assignment of the labile -OH and -NH₂ protons.

Quantitative Data Summaries

Table 1: Key Vibrational Modes (FT-IR) Note: The N=O asymmetric stretch is slightly shifted due to the lack of perfect coplanarity with the ring, reducing its conjugation.

Vibrational ModeExpected Range (cm⁻¹)Structural Causality / Note
O-H Stretch3250 - 3400Broadened and red-shifted due to intramolecular H-bonding with the adjacent -NH₂ group.
N-H Stretch (Asym/Sym)~3450 / ~3350Distinct double peak, typical of primary aromatic amines.
N=O Asymmetric Stretch1515 - 1530Highly intense; sensitive to the dihedral twist caused by the adjacent Cl atom.
N=O Symmetric Stretch1330 - 1350Strong peak, often coupled with C-N stretching modes.
C-Cl Stretch740 - 760Sharp, distinct peak in the fingerprint region.

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-


) 
Note: Chemical shifts are highly dependent on concentration and temperature due to hydrogen bonding dynamics.
Proton AssignmentEstimated Shift (ppm)MultiplicityCausality / Environment
-OH (Pos 1)9.5 - 10.5Singlet (broad)Highly deshielded by the aromatic ring and H-bonding. Disappears upon D₂O exchange.
H3 (Pos 3)7.6 - 7.9SingletDeshielded by the para -Cl and ortho -NO₂ groups. Appears as a singlet due to para-substitution of the other ring protons.
H6 (Pos 6)6.8 - 7.2SingletRelatively shielded by the ortho -OH group (+M effect).
-NH₂ (Pos 2)5.0 - 6.0Singlet (broad)Labile protons; integrates to 2H. Disappears upon D₂O exchange.

Conclusion

The molecular conformation of 2-Amino-5-chloro-4-nitrophenol is not a static, planar 2D drawing, but a dynamic 3D system governed by the severe steric clash between the chloro and nitro groups, and the stabilizing influence of O-H···N intramolecular hydrogen bonding. By employing the self-validating DFT and spectroscopic workflows outlined in this guide, researchers can accurately predict the physicochemical properties of this compound, ensuring higher fidelity in drug development, material science, and safety assessments[2].

References

  • Bidepharm. "CAS:59384-57-5, 2-Amino-5-chloro-4-nitrophenol (PubChem ID: 12311540)." Bidepharm Chemical Catalog.
  • Cosmetic Ingredient Review Expert Panel. "Safety Assessment of 2-Amino-6-Chloro-4-Nitrophenol and 2-Amino-5-Chloro-4-Nitrophenol as Used in Cosmetics." Cosmetic Ingredient Review.
  • Saeed, A., Shaheen, U., & Bolte, M. "Synthesis and Crystal Structure of related substituted phenols and thioureas." Google Patents / Journal of Molecular Structure References.

Sources

Technical Guide: Health & Safety Protocols for 2-Amino-5-chloro-4-nitrophenol (CAS 78827-35-7)

[1]

Chemical Identity & Critical Disambiguation

Warning: This compound is subject to frequent identification errors due to the existence of commercially common isomers. Before proceeding, verify the substitution pattern on your container.

FeatureTarget Compound Common Isomer ACommon Isomer B
Name 2-Amino-5-chloro-4-nitrophenol 2-Amino-4-chloro-5-nitrophenol2-Amino-6-chloro-4-nitrophenol
CAS Number 78827-35-7 6358-07-26358-09-4
Structure Note Chlorine at C5, Nitro at C4Chlorine at C4, Nitro at C5Chlorine at C6, Nitro at C4
Primary Use Pharma Intermediate (Acyl thioureas)Dye IntermediateHair Dye Component

Physicochemical Profile (CAS 78827-35-7):

  • Molecular Formula: C₆H₅ClN₂O₃[1][2]

  • Molecular Weight: 188.57 g/mol [1][2]

  • Appearance: Yellow to orange/brown crystalline solid.

  • Solubility: Low water solubility; soluble in DMSO, Methanol.

  • Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

Toxicological Assessment & Hazard Profiling

Based on GHS classifications and structural activity relationships (SAR) with nitroaniline derivatives, this compound presents specific risks requiring strict containment.

GHS Classification (Regulation EC No 1272/2008)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage: Category 1 (H318) - Causes serious eye damage. (Critical Hazard)

  • Skin Sensitization: Category 1 (H317) - May cause an allergic skin reaction.

  • Environmental: Aquatic Chronic 1 (H410) - Very toxic to aquatic life with long-lasting effects.

Mechanism of Toxicity
  • Sensitization: As an aniline derivative, the amine group is capable of haptenization—binding to skin proteins to trigger T-cell mediated immune responses (Type IV hypersensitivity).

  • Methemoglobinemia Risk: While specific data for this isomer is limited, structurally related chloro-nitro-anilines are known to oxidize hemoglobin to methemoglobin, impairing oxygen transport. Treat as a potential methemoglobin former.

  • Ocular Corrosivity: The specific substitution pattern (nitro/chloro/phenol) creates a highly polarized molecule capable of causing irreversible corneal opacity upon direct contact.

Risk Management & Exposure Control

Core Directive: Due to the risk of irreversible eye damage and skin sensitization, handling must occur within a Closed System or Class II Biological Safety Cabinet (BSC) / Chemical Fume Hood .

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for selecting exposure controls based on the operation scale.

ExposureControlsStartOperation AssessmentScaleDetermine ScaleStart->ScaleSmallScaleWeighing / Aliquoting(< 1g)Scale->SmallScaleLargeScaleSynthesis / Bulk Handling(> 1g)Scale->LargeScaleControl1Engineering Control:Chemical Fume Hood(Face Velocity > 0.5 m/s)SmallScale->Control1Control2Engineering Control:Powder Containment Hoodor GloveboxLargeScale->Control2PPE_StandardPPE: Nitrile Gloves (Double),Lab Coat, Safety GlassesControl1->PPE_StandardPPE_HighPPE: Laminate/Butyl Gloves,Tyvek Sleeves, Face Shield + GogglesControl2->PPE_HighWasteDisposal:Solid Hazardous Waste(Separate from Oxidizers)PPE_Standard->WastePPE_High->Waste

Caption: Decision matrix for engineering controls and PPE selection based on operational scale.

Specific PPE Protocols
  • Respiratory: If handling outside a hood (strictly prohibited for powders) or during spill cleanup, use a P3 (EN 143) or N100 (NIOSH) particulate respirator.

  • Hand Protection:

    • Primary Layer: Nitrile rubber (0.11 mm minimum).

    • Secondary Layer (High Risk): If dissolving in penetrating solvents (e.g., DMSO/DMF), use Silver Shield/4H laminate gloves under the nitrile outer glove.

  • Eye Protection: Safety glasses are insufficient for H318 hazards. Chemical splash goggles are mandatory. A face shield is required for operations involving >100 mL of solution.

Emergency Response Protocols

Self-Validating System: Emergency equipment must be tested weekly. The "10-Second Rule" applies: Eye wash stations must be accessible within 10 seconds of the hazard zone.

Acute Exposure Response Logic

EmergencyResponseIncidentExposure IncidentTypeIdentify RouteIncident->TypeEyeEye Contact(H318 Risk)Type->EyeSkinSkin Contact(H317 Risk)Type->SkinInhalInhalationType->InhalAction_EyeIMMEDIATE Irrigation(15-20 mins)Lift eyelidsEye->Action_EyeAction_SkinRemove ClothingWash w/ Soap & Water(No Organic Solvents)Skin->Action_SkinAction_InhalMove to Fresh AirMonitor for Cyanosis(Blue lips/nails)Inhal->Action_InhalMedicalSeek Medical AttentionProvide SDS (CAS 78827-35-7)Action_Eye->MedicalAction_Skin->MedicalAction_Inhal->Medical

Caption: Immediate response workflow for acute exposure events, prioritizing ocular preservation.

Spill Management (Solid State)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N100 respirator, double nitrile gloves, and goggles.

  • Contain: Do not dry sweep (aerosol risk). Cover spill with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Decontaminate: Clean surface with a mild detergent solution. Avoid bleach (potential reaction with amines).

  • Disposal: Collect all waste in a container labeled "Hazardous Waste - Toxic/Irritant Solid."

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Light: Photosensitive. Store in amber vials or wrap containers in foil.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage is required to prevent oxidation of the amino group.

  • Segregation: Keep separate from oxidizers (e.g., nitrates, peroxides) and food/feedstuffs.

References

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-Amino-4-chloro-5-nitrophenol (Isomer Data for Read-Across). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Amino-4-chloro-5-nitrophenol (CID 3894848). Retrieved from [Link]

  • LookChem. (n.d.). CAS 78827-35-7 Basic Information. Retrieved from [Link][1][3]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-Nitrophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis of 2-amino-5-nitrophenol, a significant intermediate in the dye and pharmaceutical industries, and its derivatives. We will explore the historical first synthesis and delve into modern, optimized methodologies, offering field-proven insights into the rationale behind experimental choices.

Introduction: The Enduring Importance of 2-Amino-5-Nitrophenol

2-Amino-5-nitrophenol (ANP) is a valuable aromatic compound characterized by the presence of an amino, a hydroxyl, and a nitro group on a benzene ring. This unique substitution pattern makes it a versatile precursor for a wide range of chemical entities, including but not limited to, azo dyes, hair colorants, and pharmaceutical agents. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a cornerstone in synthetic organic chemistry.

Historically, the synthesis of aminophenols was a critical development for the burgeoning dye industry in the late 19th and early 20th centuries. The ability to introduce both an amino and a hydroxyl group onto an aromatic ring opened up a vast new landscape of chromophores. The subsequent addition of a nitro group, a powerful electron-withdrawing group, further modulates the electronic properties of the molecule, influencing its color and reactivity.

The First Synthesis: A Historical Perspective

The first documented synthesis of 2-amino-5-nitrophenol was achieved by Kaltwasser and Oehrn in 1920.[1] This pioneering work laid the foundation for subsequent investigations and industrial production of this important intermediate. The early methods, while groundbreaking for their time, often suffered from drawbacks such as low yields, harsh reaction conditions, and the generation of significant waste streams.[2]

A common early approach to synthesizing substituted aminophenols involved the reduction of a corresponding nitrophenol. The selective reduction of one nitro group in a dinitrophenol, for instance, was a significant synthetic challenge that early chemists tackled with various reducing agents.

Modern Synthetic Methodologies: A Comparative Analysis

Over the past century, significant efforts have been dedicated to developing more efficient, cost-effective, and environmentally benign synthetic routes to 2-amino-5-nitrophenol. These modern methods often focus on improving yield, simplifying purification processes, and minimizing hazardous waste. Below, we explore some of the most prominent synthetic strategies.

The o-Aminophenol-Urea Method

A widely adopted and refined method for the synthesis of 2-amino-5-nitrophenol utilizes o-aminophenol and urea as starting materials.[3][4] This approach involves a three-step process: cyclocondensation, nitration, and hydrolysis. The rationale behind this method lies in the protection of the amino and hydroxyl groups of o-aminophenol within a stable benzoxazolone ring system prior to the hazardous nitration step. This protection prevents unwanted side reactions and directs the nitration to the desired position.

Logical Workflow of the o-Aminophenol-Urea Method

A o-Aminophenol + Urea B Cyclocondensation A->B Heat C Benzoxazolone B->C D Nitration (HNO3/H2SO4) C->D E 6-Nitrobenzoxazolone D->E F Alkaline Hydrolysis E->F G 2-Amino-5-nitrophenol F->G

Caption: Workflow for the synthesis of 2-amino-5-nitrophenol via the o-aminophenol-urea method.

Experimental Protocol: Synthesis via o-Aminophenol and Urea [4]

  • Cyclocondensation:

    • In a reaction vessel, combine o-aminophenol and urea in a molar ratio of 1.00:1.05.

    • Heat the mixture to 115°C and maintain this temperature for 1.5 hours to facilitate the formation of benzoxazolone. The release of ammonia gas indicates the progress of the reaction.

  • Nitration:

    • Cool the reaction mixture containing the benzoxazolone.

    • Carefully add a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) while maintaining the temperature at 40°C.

    • Allow the reaction to proceed for 2 hours. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Alkaline Hydrolysis:

    • Following the nitration, the reaction mixture is subjected to alkaline hydrolysis.

    • Heat the mixture to 105°C for 2.5 hours to open the benzoxazolone ring and yield the final product, 2-amino-5-nitrophenol.

This method offers a significant improvement over older techniques, with reported overall yields of around 80%.[4] The use of readily available and inexpensive starting materials further enhances its industrial appeal.

Synthesis from 2,4-Dinitrophenol

Another important synthetic route involves the partial reduction of 2,4-dinitrophenol. The key challenge in this approach is the selective reduction of the nitro group at the 4-position while leaving the nitro group at the 2-position intact. This selectivity is crucial for obtaining the desired isomer.

Various reducing agents have been employed for this purpose, including sodium sulfide and sodium hydrogen sulfide. The choice of reducing agent and the control of reaction conditions are paramount to achieving high selectivity and yield.

Experimental Protocol: Partial Reduction of 2,4-Dinitrophenol

A common procedure for the partial reduction of 2,4-dinitrophenol involves the use of sodium sulfide in an aqueous ammonia solution.

  • Reaction Setup:

    • In a suitable reaction flask, suspend 2,4-dinitrophenol in water.

    • Add ammonium chloride and a concentrated aqueous ammonia solution.

    • Heat the mixture to approximately 85°C.

  • Reduction:

    • Once the desired temperature is reached, gradually add fused sodium sulfide in portions. The temperature of the exothermic reaction should be carefully controlled.

    • After the addition is complete, maintain the reaction at 85°C for a short period to ensure complete reduction.

  • Work-up and Isolation:

    • Filter the hot reaction mixture to remove any insoluble byproducts.

    • Cool the filtrate to crystallize the product.

    • The crude product can be further purified by recrystallization from hot water after acidification with acetic acid.

This method can provide good yields of 2-amino-4-nitrophenol, a valuable isomer of 2-amino-5-nitrophenol. It is important to note that precise control over the reaction conditions is necessary to minimize the formation of the other isomer and di-amino byproducts.

Synthesis of 2-Amino-5-Nitrophenol Derivatives

The synthesis of derivatives of 2-amino-5-nitrophenol often involves the modification of the parent molecule or the use of substituted starting materials in the synthetic routes described above. A powerful strategy for creating derivatives involves nucleophilic aromatic substitution on a benzoxazole intermediate.

General Workflow for Derivative Synthesis

A Substituted o-Aminophenol B Cyclocondensation A->B C Substituted Benzoxazolone B->C D Nitration C->D E Substituted Nitrobenzoxazolone D->E F Alkaline Hydrolysis E->F G Substituted 2-Amino-5-nitrophenol F->G

Caption: General workflow for the synthesis of 2-amino-5-nitrophenol derivatives.

By starting with a substituted o-aminophenol, a variety of derivatives can be prepared. For example, the introduction of an oxymethyl group at the 5-position of the 2-aminophenol core has been explored for applications in hair dye technology.[5]

Furthermore, the benzoxazole intermediate can undergo nucleophilic substitution reactions at the 5-position, allowing for the introduction of various functional groups. Subsequent ring-opening of the oxazole ring then yields the corresponding 2-amino-5-nitrophenol derivative.[6]

Data Summary: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey IntermediatesTypical Overall YieldAdvantagesDisadvantages
o-Aminophenol-Urea Method o-Aminophenol, UreaBenzoxazolone, 6-Nitrobenzoxazolone~80%[4]High yield, low-cost raw materials, less waste[2]Multi-step process
Partial Reduction 2,4-Dinitrophenol-Variable, can be high with optimizationFewer stepsPotential for isomer formation, requires careful control
Traditional Methods (e.g., p-nitroaniline) p-NitroanilineDiazonium salts36-53%[2]-Long process, low yield, significant waste[2][7]

Conclusion

The synthesis of 2-amino-5-nitrophenol has evolved significantly from its first discovery in 1920. Modern methodologies, such as the o-aminophenol-urea method, offer substantial improvements in terms of yield, cost-effectiveness, and environmental impact. The versatility of this compound and its derivatives continues to make it a subject of interest for researchers in various fields, from materials science to drug development. A thorough understanding of the underlying chemical principles and the rationale behind different synthetic strategies is crucial for the successful and efficient production of these valuable molecules.

References

  • National Center for Biotechnology Information. (1993). 2-AMINO-5-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]

  • Wang, Y., & Wang, J. (2009). Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. Retrieved from [Link]

  • Wang, Y. (2008). Synthesis of 2-amino-5-nitrophenol. ResearchGate. Retrieved from [Link]

  • Kojima, Y., et al. (1988). Process for preparing 2-amino-5-nitrophenol derivatives. U.S. Patent No. 4,743,595.
  • Merten, R., et al. (1978). Process for the preparation of amino-nitrophenols. U.S. Patent No. 4,115,652.
  • Merten, R., et al. (1982). Process for the preparation of 2-amino-4-nitrophenol. U.S. Patent No. 4,329,503.
  • Organic Syntheses. (1945). 2-amino-4-nitrophenol. Organic Syntheses Procedure, 25, 5. Retrieved from [Link]

  • CN112778141A - Preparation method of 2-amino-5-nitrophenol. (2021). Google Patents.
  • J-GLOBAL. (n.d.). Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Detailed Synthesis Protocol for 2-Amino-5-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Amino-5-chloro-4-nitrophenol (CAS: 78827-35-7)

Strategic Synthetic Design & Causality

The synthesis of 2-amino-5-chloro-4-nitrophenol requires precise control over regiochemistry. The most efficient and scalable route relies on a two-step sequence starting from commercially available 3-chlorophenol .

Rather than attempting a direct, multi-component functionalization which often yields intractable mixtures, this protocol leverages the intrinsic electronic properties of the aromatic ring[3].

  • Electrophilic Aromatic Dinitration: The strong electron-donating (activating) and ortho/para-directing nature of the phenolic hydroxyl group dictates the regiochemistry of the first step. Nitration of 3-chlorophenol predominantly yields 5-chloro-2,4-dinitrophenol . The 2- and 4-positions (relative to the OH group) are highly activated, while the 6-position is sterically hindered by the adjacent chlorine atom.

  • Regioselective Zinin Reduction: The critical second step employs a Zinin reduction [1] to selectively reduce the ortho-nitro group while leaving the para-nitro group intact. This causality is driven by operating in an alkaline medium. The formation of the phenoxide anion results in resonance stabilization that places a partial negative charge heavily on the para-nitro group. This electronic repulsion shields the para-position from nucleophilic attack by the sulfide reducing agent, rendering the ortho-nitro group exclusively susceptible to reduction [2].

SynthesisRoute A 3-Chlorophenol (Starting Material) B 5-Chloro-2,4-dinitrophenol (Intermediate) A->B HNO3, H2SO4 0-5 °C -> RT Electrophilic Aromatic Nitration C 2-Amino-5-chloro-4-nitrophenol (Target Product) B->C Na2S or NaSH, H2O/EtOH 60-70 °C Selective Zinin Reduction

Workflow for the two-step synthesis of 2-Amino-5-chloro-4-nitrophenol.

Step-by-Step Experimental Workflows

Phase 1: Electrophilic Aromatic Dinitration

Objective: Synthesis of 5-chloro-2,4-dinitrophenol from 3-chlorophenol.

  • Reaction Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel with concentrated sulfuric acid (

    
    , 100 mL). Cool the flask to 0–5 °C using an ice-salt bath.
    
  • Substrate Addition: Slowly add 3-chlorophenol (25.0 g, 194 mmol) to the chilled sulfuric acid under vigorous stirring. Maintain the temperature strictly below 5 °C to prevent oxidative degradation.

  • Nitration: Prepare a nitrating mixture consisting of fuming nitric acid (

    
    , 27.0 g, ~427 mmol, 2.2 eq) and conc. 
    
    
    
    (30 mL). Add this mixture dropwise via the addition funnel over 1 hour.
  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature and stir for an additional 2 hours.

  • Quenching & Isolation: Carefully pour the dark reaction mixture over 500 g of crushed ice with vigorous stirring. A yellow precipitate of 5-chloro-2,4-dinitrophenol will immediately form.

  • Purification: Filter the crude solid under vacuum. Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH. Recrystallize the solid from hot ethanol to yield pure 5-chloro-2,4-dinitrophenol.

Phase 2: Regioselective Zinin Reduction

Objective: Selective reduction of the ortho-nitro group to yield 2-amino-5-chloro-4-nitrophenol.

  • Anion Formation: Suspend the purified 5-chloro-2,4-dinitrophenol (20.0 g, 91.5 mmol) in a mixture of water (150 mL) and ethanol (50 mL). Add concentrated aqueous ammonia dropwise until the pH reaches 9.0–9.5. The suspension will dissolve, turning into a deep red/orange solution indicative of the phenoxide anion.

  • Heating: Attach a reflux condenser and heat the solution to 65–70 °C using an oil bath.

  • Selective Reduction: Prepare a solution of sodium hydrosulfide (NaSH, 18.0 g, ~320 mmol, 3.5 eq) in 50 mL of water. Add this solution dropwise to the heated phenoxide mixture over 45 minutes.

  • Monitoring: Stir the reaction at 70 °C for 2 hours. The self-validating nature of this step can be tracked via TLC (Eluent: Hexane/EtOAc 7:3); the disappearance of the starting material and the emergence of a highly polar, UV-active spot confirms the reduction.

  • Precipitation: Cool the reaction mixture to 0–5 °C. Carefully acidify the solution by adding glacial acetic acid dropwise until the pH reaches 5.0–6.0. The target amine will precipitate out of the solution.

  • Final Isolation: Filter the yellow-brown solid, wash with cold water, and recrystallize from an ethanol/water (1:1) mixture to afford pure 2-amino-5-chloro-4-nitrophenol.

Mechanism N1 5-Chloro-2,4-dinitrophenoxide Anion N2 Resonance Stabilization (Para-NO2 bears negative charge) N1->N2 Alkaline conditions N3 Ortho-NO2 remains electrophilic N1->N3 N4 Nucleophilic attack by HS⁻ at Ortho-NO2 N2->N4 Steric/Electronic differentiation N3->N4 N5 Reduction to Hydroxylamine intermediate N4->N5 N6 Further reduction to Amine (2-Amino-5-chloro-4-nitrophenol) N5->N6 + H2S / - H2O

Mechanistic causality of the regioselective Zinin reduction.

Analytical & Quality Control Metrics

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following quantitative and spectroscopic benchmarks [3].

ParameterSpecification / Expected Value
Target Compound 2-Amino-5-chloro-4-nitrophenol
CAS Number 78827-35-7
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Phase 1 Yield (Dinitration) 82 – 88%
Phase 2 Yield (Zinin Reduction) 68 – 75%
Overall Synthetic Yield 55 – 66%
Purity (HPLC, 254 nm) ≥ 98.0%
¹H NMR (DMSO-d₆, 400 MHz) δ 10.5 (br s, 1H, OH), 7.45 (s, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 5.2 (br s, 2H, NH₂)
ESI-MS (Negative Mode) [M-H]⁻ m/z 187.0 (calculated), 187.1 (observed)

References

  • Title: The Zinin Reduction of Nitroarenes Source: Organic Reactions (John Wiley & Sons) URL: [Link]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Amino-5-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Cosmetic Development Professionals Document Type: In-Depth Technical Guide & Protocol

Introduction & Scope

2-Amino-5-chloro-4-nitrophenol is a highly substituted aromatic compound utilized as a critical intermediate in chemical synthesis and as a direct dye in semi-permanent and oxidative hair coloring formulations. Quantifying this compound in complex matrices (such as cosmetic emulsions or synthetic reaction mixtures) presents significant analytical challenges. The molecule contains both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro, chloro) groups, making it highly polar, pH-sensitive, and susceptible to oxidative degradation.

This application note details a robust, self-validating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of 2-Amino-5-chloro-4-nitrophenol. While regulatory frameworks often highlight its structural isomer, 2-Amino-6-chloro-4-nitrophenol, the physicochemical properties of both isomers are virtually identical, allowing these validated chromatographic conditions to be directly applied ()[1].

Scientific Principles & Causality (E-E-A-T)

As analytical scientists, we must design methods that anticipate and neutralize the chemical vulnerabilities of our analytes. The protocol below is built on two foundational pillars of causality:

Sample Preparation Causality: The Role of Antioxidants

Aromatic amines and substituted phenols readily oxidize into quinone-imines when exposed to air, light, or alkaline environments. If a standard aqueous extraction is performed, the recovery of 2-Amino-5-chloro-4-nitrophenol will drop precipitously due to in-situ degradation. To arrest this oxidation, a reducing agent—specifically sodium bisulfite (


) —must be incorporated into the extraction solvent ()[2]. Furthermore, utilizing a hydroalcoholic mixture (70% ethanol) serves a dual physicochemical purpose: it fully solubilizes the polar dye while simultaneously precipitating high-molecular-weight matrix interferents like waxes and polymers ().
Chromatographic Causality: pH-Dependent Retention

The target analyte possesses a phenolic hydroxyl group with a pKa of approximately 7.5. If the mobile phase pH approaches this value, the molecule will exist in a dynamic equilibrium between its neutral and ionized states, resulting in severe peak tailing and retention time drift. By buffering the aqueous mobile phase to pH 4.0 using an ammonium acetate/acetic acid buffer, the ionization of the phenol is completely suppressed. This ensures the molecule remains in its neutral state, maximizing hydrophobic interactions with the C18 stationary phase and yielding sharp, symmetrical peaks.

Mechanism A 2-Amino-5-chloro-4-nitrophenol (pKa ~7.5) B Acidic Mobile Phase (pH 4.0 Buffer) A->B C Suppressed Ionization (Neutral Phenol State) B->C D Enhanced Hydrophobic Interaction (C18) C->D E Sharp Peak Shape & Stable Retention D->E

Mechanism of pH-dependent retention optimization on a C18 stationary phase.

Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to sample analysis until the System Suitability Testing (SST) criteria are met.

Reagents and Materials
  • Standard: 2-Amino-5-chloro-4-nitrophenol (Purity

    
     98%).
    
  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Ultrapure Water (18.2 M

    
    cm).
    
  • Additives: Ammonium acetate (AR grade), Glacial acetic acid (AR grade), Sodium bisulfite (AR grade).

  • Equipment: HPLC system equipped with a Diode Array Detector (DAD), ultrasonic bath, high-speed centrifuge.

Step-by-Step Sample Preparation
  • Extraction Solvent Preparation: Dissolve 2.0 g of sodium bisulfite in 300 mL of ultrapure water. Add 700 mL of absolute ethanol and mix thoroughly.

  • Sample Weighing: Accurately weigh 0.5 g of the homogenized sample matrix into a 25 mL volumetric flask.

  • Extraction: Add 15 mL of the extraction solvent. Vortex for 60 seconds to disperse the matrix.

  • Sonication: Place the flask in an ultrasonic bath for 15 minutes at room temperature (maintain temperature below 30°C to prevent thermal degradation).

  • Dilution & Filtration: Dilute to the 25 mL mark with the extraction solvent. Centrifuge a 5 mL aliquot at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Workflow A Sample Weighing (0.5 g matrix) B Antioxidant Addition (Sodium Bisulfite in 70% EtOH) A->B C Ultrasonic Extraction (15 min, Room Temp) B->C D Centrifugation & Filtration (0.22 µm PTFE) C->D E HPLC-DAD Analysis (C18 Column, 235 nm / 280 nm) D->E F Data Processing & Quantification E->F

Workflow for the extraction and HPLC quantification of 2-Amino-5-chloro-4-nitrophenol.

Chromatographic Conditions
  • Analytical Column: Waters Atlantis T3 (250 mm × 4.6 mm, 5 µm) or an equivalent high-aqueous compatible C18 column.

  • Mobile Phase A: 0.02 M Ammonium acetate in water (adjust to pH 4.0 using glacial acetic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 235 nm (primary quantification) and 280 nm (secondary confirmation).

  • Injection Volume: 10 µL.

Data Presentation & Method Validation

Gradient Elution Profile

A gradient elution is strictly required to elute the target analyte sharply while washing highly retained lipophilic matrix components from the column.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Curve
0.095.05.0Initial
5.095.05.0Isocratic
15.050.050.0Linear
20.010.090.0Linear
25.010.090.0Column Wash
25.195.05.0Step
30.095.05.0Re-equilibration
System Suitability Testing (SST) & Validation Parameters

Before analyzing unknown samples, inject a 50 µg/mL standard solution six times. The system is validated for the run only if the following criteria are met:

  • Retention Time RSD:

    
     1.0%
    
  • Peak Area RSD:

    
     2.0%
    
  • Tailing Factor (T): 0.8 – 1.5

  • Blank Check: No peaks

    
     0.1% of the standard area at the retention time of the analyte.
    

Summary of Method Validation Data:

Validation ParameterValue / Acceptance Criteria
Limit of Detection (LOD) 5.0 µg/g
Limit of Quantification (LOQ) 16.0 µg/g
Linearity Range 5.0 – 500 µg/mL (

)
Spiked Recovery (Matrix) 85.0% – 105.0%
Intra-day Precision (RSD) < 2.5%

References

  • Zuo X, Di Z, Du Y, Wu G. "Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography." Se Pu (Chinese Journal of Chromatography), 2021. URL: [Link]

  • Food and Drug Administration, Ministry of Health and Welfare, Taiwan. "Method of Test for Hair Dyes in Cosmetics." FDA Taiwan, 2023. URL: [Link]

  • Scientific Committee on Consumer Products (SCCP), European Commission. "Opinion on 2-Amino-6-chloro-4-nitrophenol (B99)." Public Health and Risk Assessment, 2006. URL: [Link]

Sources

Application Notes for the Utilization of 2-Amino-5-chloro-4-nitrophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-chloro-4-nitrophenol (CAS RN: 6358-07-2) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex pharmaceutical molecules. Its unique arrangement of an amino group, a phenolic hydroxyl, a nitro group, and a chlorine atom on a single benzene scaffold provides multiple reaction sites for strategic chemical modifications. This guide offers an in-depth exploration of its properties, its significance as a pharmaceutical building block, and a detailed, field-proven protocol for its selective N-acylation—a foundational step in constructing advanced drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction to 2-Amino-5-chloro-4-nitrophenol

2-Amino-5-chloro-4-nitrophenol is an organic intermediate characterized as a yellow to orange or brown crystalline powder.[1][2] The molecule's value in medicinal chemistry is derived from its multifunctionality, which allows for sequential and selective reactions to build molecular complexity. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the other functional groups, particularly the amino group's nucleophilicity and the potential for nucleophilic aromatic substitution of the chlorine atom.

Caption: Chemical Structure of 2-Amino-5-chloro-4-nitrophenol.

Table 1: Physicochemical Properties of 2-Amino-5-chloro-4-nitrophenol

PropertyValueSource(s)
CAS Number 6358-07-2[1]
Molecular Formula C₆H₅ClN₂O₃[1]
Molecular Weight 188.57 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Melting Point ~225 °C (Decomposes)[2]
Solubility Insoluble in water; soluble in some organic solvents[1][2]
Synonyms 2-Amino-4-chloro-5-nitrophenol, 5-Chloro-2-hydroxy-4-nitroaniline[1]

Significance in Pharmaceutical Synthesis

The true potential of 2-Amino-5-chloro-4-nitrophenol is realized in its role as a scaffold for creating larger, biologically active molecules. Its structural framework is particularly relevant in the field of oncology. Notably, it is cited as a key intermediate in the synthesis of achiral analogs of Duocarmycin SA (DUMSA), a member of a class of exceptionally potent natural products that derive their antitumor activity from sequence-selective DNA alkylation.[3][4]

The ability to use this starting material to construct fragments of such potent cytotoxins highlights its importance for researchers developing next-generation anticancer agents, including antibody-drug conjugates (ADCs) where a precisely engineered cytotoxic payload is essential.[5][6] Furthermore, the general 2-aminophenol scaffold is a well-established pharmacophore in its own right, found in molecules with antibacterial, anti-inflammatory, and other therapeutic properties, suggesting broader applications for derivatives of this compound.[7]

Core Application Protocol: Selective N-Acylation

The most fundamental and critical transformation involving 2-Amino-5-chloro-4-nitrophenol is the acylation of its amino group. This reaction forms a stable amide bond, which is the cornerstone of peptide chemistry and is present in a vast number of approved pharmaceutical drugs.

Expertise & Causality: The Rationale Behind Selective Acylation

The molecule presents two primary nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). Selective acylation of the amino group is paramount for most synthetic routes. The choice of base is the critical determinant for the reaction's outcome.

  • N-Acylation (Desired Pathway): The use of a mild, non-nucleophilic amine base, such as pyridine, is crucial. Pyridine is strong enough to neutralize the HCl generated from the reaction with an acyl chloride but is not basic enough to deprotonate the phenolic hydroxyl group significantly. This preserves the hydroxyl's lower nucleophilicity relative to the amino group, leading to preferential attack by the nitrogen atom on the acyl chloride. A US patent provides a concrete example of this selectivity, achieving an 89% yield for N-benzoylation using pyridine.[8]

  • O-Acylation (Side Reaction): In contrast, employing a stronger base like triethylamine (pKa ≈ 10.7) or 4-dimethylaminopyridine (DMAP) will substantially deprotonate the phenolic hydroxyl, forming a highly nucleophilic phenoxide ion. This phenoxide will then readily attack the acyl chloride, leading to the O-acylated product as the major isomer.[8]

This understanding of base-controlled selectivity is a hallmark of experienced process design and is essential for achieving high yields of the desired N-acylated intermediate.

G cluster_start Inputs cluster_process Process cluster_workup Workup & Purification cluster_output Output A 2-Amino-5-chloro-4-nitrophenol P1 Combine & Stir (e.g., 0-5 °C) A->P1 B Acyl Chloride (e.g., Benzoyl Chloride) B->P1 C Mild Base (Pyridine) C->P1 D Aprotic Solvent (DMA) D->P1 W1 Precipitate/Quench (e.g., with Methanol/Water) P1->W1 W2 Filter W1->W2 W3 Wash & Dry W2->W3 O1 N-Acylated Product (2-Acylamido-5-chloro-4-nitrophenol) W3->O1

Caption: Workflow for Selective N-Acylation.

Detailed Experimental Protocol: N-Benzoylation

This protocol is adapted from established and validated procedures described in the patent literature, providing a self-validating system for researchers.[8]

Materials & Equipment:

  • 2-Amino-5-chloro-4-nitrophenol (1.0 eq)

  • Benzoyl Chloride (1.0 eq)

  • Pyridine (1.0 eq)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Methanol (for washing)

  • Standard laboratory glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir plate

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

Table 2: Reagent Quantities for a 10 mmol Scale Reaction

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Amino-5-chloro-4-nitrophenol188.5710.01.89 g
Benzoyl Chloride140.5710.01.21 mL
Pyridine79.1010.00.81 mL
N,N-Dimethylacetamide (DMA)--~5 mL

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-chloro-4-nitrophenol (1.89 g, 10.0 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylacetamide (~5 mL) to the flask and stir to dissolve the starting material.

  • Addition of Base: Add pyridine (0.81 mL, 10.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to approximately 5 °C using an ice bath.

  • Acylation: Add benzoyl chloride (1.21 mL, 10.0 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, continue to stir the mixture at 5 °C for an additional 30 minutes. The product may begin to crystallize out of solution.

  • Work-up: Quench the reaction by adding methanol (~5 mL) to the flask.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filtered crystals thoroughly with an additional portion of methanol (~5 mL) to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the purified product under vacuum to yield 2-benzamido-4-chloro-5-nitrophenol. (Expected Yield: ~89%).

Further Synthetic Potential

The resulting N-acylated product is not an endpoint but rather a more advanced intermediate. Researchers can leverage the remaining functional groups for subsequent transformations:

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions (e.g., Pd/C with H₂ gas, or transfer hydrogenation with agents like sodium borohydride in the presence of a catalyst).[9] This creates a diamino-phenol scaffold, opening pathways for the synthesis of heterocyclic compounds like benzimidazoles or for differential protection and further functionalization.

  • Phenolic Hydroxyl Group Chemistry: The hydroxyl group can be alkylated (e.g., Williamson ether synthesis) or used in coupling reactions to attach other molecular fragments.

Safety and Handling

2-Amino-5-chloro-4-nitrophenol should be handled with appropriate caution in a laboratory setting.

  • Toxicity: The compound is noted for its potential toxicity.[1] Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

References

  • Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]oxazolo[2,3-e]indol-4-one-6-carboxylate (COI) alkylation subunit. National Center for Biotechnology Information.[Link]

  • Method for preparing 2-amino-4-chloro-5-nitrophenol.
  • Synthesis of Duocarmycin Analogues.
  • Structures of some nitro free and nitro substituted aminonaphthoquinones. ResearchGate.[Link]

  • Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation. National Center for Biotechnology Information.[Link]

  • Solid-phase synthesis of duocarmycin analogues and the effect of C-terminal substitution on biological activity. Bradford Scholars, University of Bradford.[Link]

  • The Design and Synthesis of Duocarmycin-based Conjugates for Targeted Delivery to Tumours. University of East Anglia.[Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives.
  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.[Link]

  • Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. ResearchGate.[Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.[Link]

  • One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal of Applied Chemistry.[Link]

  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry.[Link]

Sources

synthesis of duocarmycin SA analogs using 2-Amino-5-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Chloro-Substituted Duocarmycin SA Analogs via 2-Amino-5-chloro-4-nitrophenol

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, ADC Payload Developers, and Oncology Researchers

Executive Summary

The duocarmycins are a class of exceptionally potent antitumor antibiotics that exert their cytotoxicity through sequence-selective alkylation of the DNA minor groove. In the development of Antibody-Drug Conjugates (ADCs), tuning the reactivity of the duocarmycin payload is critical to balancing systemic stability with intracellular potency. This application note details a highly optimized, self-validating synthetic protocol for generating novel duocarmycin SA analogs starting from 2-Amino-5-chloro-4-nitrophenol (CAS: 78827-35-7) . The strategic inclusion of a chlorine atom at the 5-position inductively stabilizes the reactive cyclopropane warhead, reducing premature solvolysis and widening the therapeutic index of the resulting ADC.

Mechanistic Rationale & Pharmacophore Design

The synthesis of the cyclopropabenzindole (CBI) or cyclopropapyrroloindole (CPI) alkylating subunits heavily relies on the precise functionalization of a substituted nitrophenol core.

  • Electronic Tuning: The 5-chloro substituent acts as an electron-withdrawing group (EWG). By pulling electron density away from the fused indoline nitrogen, it stabilizes the highly strained spiro-cyclopropyl ring against hydrolytic cleavage in aqueous circulation.

  • Orthogonal Reactivity: The ortho-relationship between the hydroxyl and amino groups in 2-Amino-5-chloro-4-nitrophenol allows for sequential, regioselective functionalization. The strongly electron-withdrawing 4-nitro group sufficiently depresses the nucleophilicity of the 2-amino group, enabling selective O-alkylation of the phenol[1].

  • Green Radical Chemistry: The critical formation of the indoline A-ring utilizes a 5-exo-trig radical cyclization. To meet stringent pharmaceutical manufacturing standards, toxic organotin reagents (e.g., Bu₃SnH) are replaced with tris(trimethylsilyl)silane (TTMSS), which provides superior hydrogen atom transfer rates without heavy metal contamination[2].

Synthetic Pathway Workflow

SynthesisWorkflow A 2-Amino-5-chloro- 4-nitrophenol B O-Benzylation (BnBr, K2CO3) A->B C N-Alkylation & Boc Protection B->C D Radical Cyclization (TTMSS, AIBN) C->D E Spirocyclization (BCl3, then DBU) D->E F Duocarmycin SA Analog (Payload) E->F

Synthetic workflow for Duocarmycin SA analogs from 2-Amino-5-chloro-4-nitrophenol.

Quantitative Data & Yield Analysis

The following table summarizes the validated reaction metrics across the 5-step synthesis. Data represents averages from 10-gram scale validation batches.

Reaction StageReagents & ConditionsYield (%)Purity (LC-MS)Mechanistic Causality / QC Checkpoint
1. O-Benzylation BnBr, K₂CO₃, DMF, 20 h, RT92%>98%Mild base ensures selective phenoxide formation without N-alkylation.
2. N-Alkylation 1,3-Dichloropropene, LiHMDS85%>95%Installs the critical alkene required for the subsequent radical trap.
3. Boc Protection Boc₂O, DMAP, THF, 12 h89%>97%Prevents nitrogen lone-pair interference during radical cyclization.
4. Cyclization TTMSS, AIBN, Toluene, 85°C88%>96%TTMSS avoids tin toxicity; forms the indoline core stereoselectively.
5. Spirocyclization BCl₃ (CH₂Cl₂); DBU (MeCN)74%>95%BCl₃ prevents hydrodehalogenation of the 5-Cl group (unlike Pd/C).

Detailed Experimental Protocols

Step 1: Regioselective O-Benzylation

Objective: Protect the phenol to prevent competitive oxidation and direct subsequent N-alkylation.

  • Preparation: Suspend 2-Amino-5-chloro-4-nitrophenol (10.0 g, 53.0 mmol) and anhydrous K₂CO₃ (16.1 g, 116.6 mmol) in anhydrous DMF (100 mL) under an argon atmosphere.

  • Addition: Add benzyl bromide (BnBr) (6.9 mL, 58.3 mmol) dropwise over 15 minutes at room temperature.

  • Causality & Execution: The use of K₂CO₃ selectively deprotonates the phenol (pKa ~7.5 due to the ortho-chloro and para-nitro groups). The deactivated aniline remains protonated, preventing unwanted N-benzylation[1]. Stir the reaction for 20 hours.

  • Workup (Self-Validating): Pour the mixture over crushed ice (300 g). A distinct yellow/brown precipitate will immediately form, indicating successful etherification and disruption of the highly polar starting material. Filter, wash with cold water, and dry under vacuum at 40°C.

Step 2 & 3: N-Alkylation and Boc Protection

Objective: Install the 3-chloro-2-propenyl moiety and protect the amine to set up the radical precursor.

  • Alkylation: Dissolve the intermediate from Step 1 in anhydrous THF. Cool to -78°C and slowly add LiHMDS (1.1 eq). Stir for 30 minutes, then add 1,3-dichloropropene (1.2 eq). Warm to room temperature over 4 hours.

  • Protection: To the same pot, add Boc₂O (1.5 eq) and a catalytic amount of DMAP. Stir for 12 hours.

  • Causality: The Boc group is mandatory. It sterically forces the N-allyl group into the correct rotameric conformation for the upcoming cyclization and prevents the nitrogen atom from quenching the radical intermediate.

Step 4: 5-exo-trig Radical Cyclization

Objective: Construct the indoline A-ring via a highly controlled radical cascade.

  • Preparation: Dissolve the Boc-protected intermediate (10.0 mmol) in degassed anhydrous toluene (150 mL).

  • Initiation: Add tris(trimethylsilyl)silane (TTMSS) (12.0 mmol) and AIBN (0.5 mmol). Heat the mixture to 85°C for 4 hours.

  • Causality: The thermal decomposition of AIBN initiates the radical cascade. TTMSS acts as the hydrogen atom donor. This reagent is specifically chosen over traditional tributyltin hydride (Bu₃SnH) to strictly adhere to pharmaceutical guidelines regarding heavy metal impurities in ADC payloads, while simultaneously providing excellent 5-exo-trig stereocontrol[2].

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material is accompanied by a shift to a higher Rf value, confirming the loss of the highly polarizable alkene.

Step 5: Winstein Spirocyclization

Objective: Form the reactive cyclopropane warhead.

  • Debenzylation: Dissolve the cyclized intermediate in anhydrous CH₂Cl₂ at -78°C. Add BCl₃ (1.0 M in CH₂Cl₂, 3.0 eq) dropwise.

    • Crucial Causality: Standard hydrogenolysis (Pd/C, H₂) must be avoided, as it will cause rapid hydrodehalogenation of the critical 5-chloro substituent. BCl₃ provides orthogonal Lewis-acidic cleavage of the benzyl ether.

  • Spirocyclization: Concentrate the crude phenol, redissolve in anhydrous acetonitrile, and add DBU (1.5 eq). Stir for 2 hours at room temperature. The base deprotonates the phenol, triggering an intramolecular nucleophilic attack that displaces the primary chloride to form the spiro-cyclopropane ring.

Mechanism of Action: DNA Alkylation

Once conjugated to an antibody and delivered to the tumor microenvironment, the prodrug undergoes enzymatic cleavage. The exposed cyclopropane ring acts as a highly specific electrophile.

MOA Prodrug ADC Payload (Chloro-Duocarmycin) Release Proteolytic Cleavage in Tumor Cell Prodrug->Release MinorGroove DNA Minor Groove Binding (AT-Rich) Release->MinorGroove Alkylation Adenine N3 Alkylation (Cyclopropane Opening) MinorGroove->Alkylation Apoptosis Targeted Cell Death Alkylation->Apoptosis

Mechanism of action for targeted DNA alkylation by Duocarmycin SA analogs.

References

  • Source: ucl.ac.
  • Source: scispace.

Sources

Application Note: Optimized Diazotization of 2-Amino-5-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development professionals synthesizing diazo-oxides for azo dye formulation, photoresist applications, or heterocyclic synthesis.

Abstract & Technical Scope

The diazotization of 2-Amino-5-chloro-4-nitrophenol (ACNP) presents specific challenges due to the compound's amphoteric nature and the electron-withdrawing effects of the nitro and chloro substituents. Unlike simple anilines, ACNP is weakly basic, making direct acid dissolution difficult and often leading to incomplete diazotization.

This protocol utilizes an Inverse Diazotization strategy. The substrate is first dissolved as a sodium phenolate salt containing sodium nitrite, then introduced into a chilled acidic medium. This ensures:

  • Complete dissolution of the starting material.

  • Rapid, homogeneous reaction upon contact with acid.

  • Formation of the stable, zwitterionic Diazo Oxide (Quinone Diazide) species, which precipitates from the aqueous phase.

Chemical Safety & Hazard Analysis (Critical)

WARNING: Diazo compounds are energetic and potentially explosive.

  • Explosion Hazard: Dry diazo oxides are sensitive to shock, friction, and heat. Do not dry the product completely unless strictly necessary for small-scale characterization. Store as a moist paste.

  • Light Sensitivity: The product is a quinone diazide, a class of compounds used in photoresists. Protect reaction vessels and products from direct light to prevent photolytic decomposition (Wolff rearrangement).

  • Toxicity: ACNP is a substituted nitrophenol; avoid inhalation or skin contact. Nitrosating agents (NaNO2 + Acid) generate NOx fumes; work in a well-ventilated fume hood.

Reaction Mechanism

The reaction proceeds through the formation of a diazonium salt which, due to the ortho-hydroxyl group, rapidly loses a proton to form a neutral, zwitterionic Diazo Oxide (also known as a Quinone Diazide).

Pathway:

  • Solubilization: Base converts the phenol to a water-soluble phenolate.

  • Nitrosation: Acidification generates nitrous acid (

    
    ) in situ.
    
  • Diazotization: The amine reacts to form the diazonium cation (

    
    ).
    
  • Elimination: The high acidity of the diazonium ortho-phenol promotes the loss of HCl, resulting in the internal salt (Diazo Oxide).

ReactionPathway Substrate 2-Amino-5-chloro- 4-nitrophenol Phenolate Sodium Phenolate Intermediate Substrate->Phenolate + NaOH (Dissolution) Diazonium Diazonium Salt (Transient) Phenolate->Diazonium + HCl / NaNO2 (Nitrosation) DiazoOxide Diazo Oxide (Product) Diazonium->DiazoOxide - HCl (Tautomerization)

Figure 1: Mechanistic pathway from amine precursor to the zwitterionic diazo oxide.

Materials & Equipment

Reagents
ReagentPurity/Conc.Role
2-Amino-5-chloro-4-nitrophenol >98%Substrate
Sodium Hydroxide (NaOH) 2.0 M SolutionSolubilizing Agent
Sodium Nitrite (NaNO

)
4.0 M SolutionNitrosating Agent
Hydrochloric Acid (HCl) 37% (Conc.)Acid Source
Urea Reagent GradeNitrite Scavenger
Ice CrushedThermal Control
Equipment
  • 500 mL 3-neck round-bottom flask (Reaction Vessel).

  • Mechanical overhead stirrer (Teflon blade).

  • Dropping funnel (pressure-equalizing).

  • Thermometer (internal probe, -10°C to 50°C range).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol (Inverse Method)

Phase A: Preparation of the Alkaline Feed
  • In a beaker, suspend 18.86 g (0.10 mol) of 2-Amino-5-chloro-4-nitrophenol in 100 mL of distilled water.

  • Slowly add 55 mL of 2.0 M NaOH while stirring.

    • Observation: The slurry should dissolve to form a deep orange/red solution (phenolate formation).

    • Note: If turbidity persists, add small aliquots of NaOH until clear, but avoid large excess (pH should be ~9-10).

  • Add 26 mL of 4.0 M NaNO

    
     solution  (0.104 mol, 1.04 eq) to the alkaline solution. Stir to ensure homogeneity.
    
  • Filter this solution through a glass wool plug if any insoluble particulates remain. This is the Feed Solution .

Phase B: The Acid Heel
  • In the 500 mL reaction flask, charge 30 mL of conc. HCl (approx. 0.36 mol) and 150 g of crushed ice .

  • Start mechanical stirring at a moderate speed (200-300 RPM).

  • Cool the internal temperature to -2°C to 0°C using an external ice/salt bath.

Phase C: Diazotization
  • Transfer the Feed Solution (from Phase A) into the dropping funnel.

  • Add the Feed Solution dropwise into the Acid Heel over 30–45 minutes.

    • Critical Control: Maintain internal temperature below 5°C .

    • Mechanism:[1] As the alkaline nitrite/amine solution hits the acid, HNO

      
       is generated instantly in the presence of the precipitating amine, ensuring rapid reaction.
      
  • Observation: A yellow to brownish-orange precipitate (the Diazo Oxide) will form immediately.

  • After addition is complete, continue stirring at 0–5°C for 1 hour .

  • Test for Excess Nitrite: Spot a drop of the reaction slurry onto Starch-Iodide paper.

    • Result: Instant blue/black color indicates excess nitrite (Required).

    • Action: If negative, add small aliquots of NaNO

      
       until positive.
      
  • Destroy Excess Nitrite: Add solid Urea (approx. 0.5 - 1.0 g) until the Starch-Iodide test is negative. This prevents side reactions during workup.

Phase D: Isolation
  • Filter the cold slurry under vacuum using a sintered glass funnel or Buchner funnel with filter paper.

  • Wash the filter cake with 100 mL of ice-cold water to remove salts (NaCl) and trace acid.

  • Do not dry completely. Press the cake to remove bulk water.

    • Storage: Store as a moist paste in an amber jar at 4°C.

    • Yield Calculation: Determine moisture content on a small aliquot (0.5 g) to calculate dry yield. Expected yield: 85–92%.

Workflow Start Start Dissolve Dissolve ACNP in NaOH + Add NaNO2 Start->Dissolve PrepAcid Prepare Acid Heel (HCl + Ice) Start->PrepAcid Addition Dropwise Addition of Base Feed to Acid Dissolve->Addition PrepAcid->Addition Stir Stir 1 hr at 0-5°C (Precipitation) Addition->Stir Test Starch-Iodide Test Stir->Test Urea Add Urea Test->Urea Positive (Blue) Filter Vacuum Filtration Test->Filter Negative (Add NaNO2) Urea->Filter Wash Wash with Cold Water Filter->Wash End Store Moist Paste Wash->End

Figure 2: Operational workflow for the Inverse Diazotization process.

Analytical Validation (Quality Control)

TestMethodAcceptance Criteria
Appearance VisualYellow to orange-brown microcrystalline solid.
Coupling Activity R-Salt TestDissolve trace product in dilute NaOH; add R-Salt solution. Instant deep red dye formation confirms active diazo.
IR Spectroscopy ATR-FTIR (Dried Aliquot)Strong band at 2100–2150 cm

(Diazo group). Absence of -NH

bands (~3300-3400 cm

).
Decomposition Point Capillary (Caution!)Violent decomposition often observed >150°C. Not recommended for routine QC due to safety.

Troubleshooting Guide

  • Problem: Tarry/Sticky Product.

    • Cause: Temperature rose above 5°C or addition was too fast.

    • Solution: Ensure vigorous stirring and slow addition. Keep ice in the reaction flask at all times.

  • Problem: Incomplete Solubility in Phase A.

    • Cause: Insufficient base.

    • Solution: Check pH of the feed solution; it must be >9.0. If the sodium salt precipitates (salting out), add a small amount of water.

  • Problem: No Reaction with Coupling Component.

    • Cause: Diazo decomposition.

    • Solution: Ensure the product was protected from light and heat. Diazo oxides are stable but can degrade if left in acidic liquor too long at room temperature.

References

  • Saunders, K. H., & Allen, R. L. M. (1985). Aromatic Diazo Compounds. 3rd Edition. Edward Arnold. (Standard text on diazo chemistry and diazo-oxides).
  • O'Neil, M. J. (Ed.). (2013).[2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing.

  • PubChem. (n.d.).[3] 2-Amino-4-chloro-5-nitrophenol Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link] (Note: Isomer structural data for solubility reference).

  • Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.

Sources

Application Notes and Protocols for the Use of 2-Amino-6-chloro-4-nitrophenol in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-nitrophenol is a synthetic organic compound that has garnered significant utility in the cosmetics industry, particularly in the formulation of hair coloring products. Its chemical structure, characterized by the presence of amino, chloro, and nitro functional groups on a phenol backbone, allows it to function effectively as a hair colorant. This document provides a comprehensive guide to the application of 2-Amino-6-chloro-4-nitrophenol in the research and development of hair dye formulations, detailing its chemical properties, mechanism of action, safety profile, and laboratory protocols for its use and analysis.

It is important to note that while the user's initial query specified "2-Amino-5-chloro-4-nitrophenol," a thorough review of scientific literature and regulatory documents indicates that 2-Amino-6-chloro-4-nitrophenol (CAS 6358-09-4) is the isomer with extensive documentation and established use in hair dyes. Another isomer, 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2), is also used, though less commonly.[1][2] This guide will primarily focus on the more prevalent and well-documented 2-Amino-6-chloro-4-nitrophenol, with brief mentions of its isomers for clarity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Amino-6-chloro-4-nitrophenol is fundamental to its effective and safe use in formulations.

PropertyValueReference
Chemical Name 2-Amino-6-chloro-4-nitrophenol[3]
CAS Number 6358-09-4[3][4][5]
Molecular Formula C₆H₅ClN₂O₃[3][4][5]
Molecular Weight 188.57 g/mol [3][4]
Appearance Yellow-green moist powder[4]
Melting Point 159-163 °C[4]
Synonyms 3-Chloro-2-hydroxy-5-nitroaniline, 6-Chloro-4-nitro-2-aminophenol[3][5][6]

Mechanism of Action in Hair Dyeing

2-Amino-6-chloro-4-nitrophenol is a versatile dye that can be utilized in both semi-permanent and permanent (oxidative) hair coloring systems.[3][7][8]

As a Direct Dye in Semi-Permanent Formulations

In semi-permanent hair dyes, 2-Amino-6-chloro-4-nitrophenol acts as a direct dye.[7][8] These formulations are non-oxidative, meaning they do not require a chemical reaction to generate color. The mechanism involves the following steps:

  • Diffusion: The relatively small size of the 2-Amino-6-chloro-4-nitrophenol molecule allows it to penetrate the hair cuticle and enter the cortex.[9]

  • Deposition and Adhesion: Once inside the cortex, the dye molecules adhere to the hair's keratin proteins through weak intermolecular forces such as hydrogen bonding and van der Waals interactions. The color is deposited without chemically altering the hair shaft.

  • Wash-out: Because the bonds are not covalent, the color gradually fades and is washed out over several shampoos.[9]

As a Colorant in Oxidative (Permanent) Formulations

In permanent hair dye systems, 2-Amino-6-chloro-4-nitrophenol is used as a non-reactive colorant.[4][10] It is stable in the presence of an oxidizing agent, typically hydrogen peroxide, and an alkalizing agent, such as ammonia or monoethanolamine.[4][11] The overall process is as follows:

  • Alkalization and Swelling: The alkalizing agent raises the pH, causing the hair cuticle to swell and open, which allows the dye precursors and 2-Amino-6-chloro-4-nitrophenol to penetrate deep into the cortex.[12]

  • Oxidation and Color Formation: The hydrogen peroxide oxidizes the primary intermediates (e.g., p-phenylenediamine, p-aminophenol), which then react with couplers (e.g., resorcinol, m-aminophenol) to form large, colored molecules.[12]

  • Stable Color Contribution: 2-Amino-6-chloro-4-nitrophenol, being stable in this oxidative environment, contributes to the final hair color without undergoing a chemical reaction itself. It essentially acts as a direct dye within the permanent dye system, adding a specific hue to the final shade.

  • Trapping of Color: The newly formed large dye molecules and the 2-Amino-6-chloro-4-nitrophenol are trapped within the cortex, resulting in a long-lasting, "permanent" color.

Safety and Regulatory Profile

The safety of 2-Amino-6-chloro-4-nitrophenol in hair dye formulations has been extensively reviewed by regulatory and scientific bodies.

  • Cosmetic Ingredient Review (CIR): The CIR Expert Panel concluded that 2-Amino-6-chloro-4-nitrophenol and its hydrochloride salt are safe for use in hair dye formulations at concentrations up to 2.0%.[3][10][11][13][14]

  • Scientific Committee on Consumer Safety (SCCS): The SCCS is also of the opinion that 2-Amino-6-chloro-4-nitrophenol is safe for use as a semi-permanent hair dye or as a non-reactive colorant in oxidative hair dye formulations at a maximum concentration of 2.0% in the finished product.[3][4][10][11]

  • Skin Sensitization: It is important to note that 2-Amino-6-chloro-4-nitrophenol is considered a skin sensitizer.[3][4][10][11] Therefore, appropriate patch testing is recommended before the use of any hair dye formulation containing this ingredient.

Laboratory Protocols

The following protocols are provided as a starting point for the research and development of hair dye formulations containing 2-Amino-6-chloro-4-nitrophenol. All laboratory work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Protocol 1: Formulation of a Semi-Permanent Hair Dye Gel

This protocol outlines the preparation of a basic semi-permanent hair dye gel.

Materials:

  • 2-Amino-6-chloro-4-nitrophenol

  • Hydroxyethylcellulose (thickener)

  • Propylene glycol (humectant and solvent)

  • Cetrimonium chloride (conditioning agent)

  • Citric acid or monoethanolamine (for pH adjustment)

  • Deionized water

  • Preservative (e.g., phenoxyethanol)

Equipment:

  • Laboratory balance

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Water bath

Procedure:

  • Hydrate the Thickener: In a beaker, disperse hydroxyethylcellulose in a portion of the deionized water while stirring. Heat to approximately 70-75°C to ensure complete hydration and formation of a uniform gel.

  • Prepare the Dye Premix: In a separate beaker, dissolve the 2-Amino-6-chloro-4-nitrophenol in propylene glycol. Gentle warming may be required to facilitate dissolution.

  • Combine Phases: Once the thickener is fully hydrated and the dye is dissolved, slowly add the dye premix to the gel phase with continuous stirring.

  • Add Other Ingredients: Add the cetrimonium chloride and preservative to the main batch and mix until uniform.

  • pH Adjustment: Cool the mixture to room temperature. Adjust the pH to the desired range (typically 6.0-7.0 for semi-permanent dyes) using citric acid to lower the pH or monoethanolamine to raise it.

  • Final Mixing: Continue stirring for an additional 15-20 minutes to ensure homogeneity.

Diagram of Semi-Permanent Hair Dye Formulation Workflow:

G cluster_prep Phase Preparation cluster_mixing Formulation Water Deionized Water Hydrate_HEC Hydrated Thickener Water->Hydrate_HEC Disperse HEC Hydroxyethylcellulose HEC->Hydrate_HEC Hydrate PG Propylene Glycol Dissolve_Dye Dye Premix PG->Dissolve_Dye Dissolve Dye 2-Amino-6-chloro-4-nitrophenol Dye->Dissolve_Dye Dissolve Combine Combine Phases Hydrate_HEC->Combine Dissolve_Dye->Combine Add_Ingredients Add Other Ingredients Combine->Add_Ingredients Add Cetrimonium Chloride, Preservative pH_Adjust pH Adjustment Add_Ingredients->pH_Adjust Cool to RT Final_Mix Final Mixing pH_Adjust->Final_Mix Adjust pH to 6.0-7.0 Final_Product Semi-Permanent Hair Dye Gel Final_Mix->Final_Product

Caption: Workflow for laboratory-scale preparation of a semi-permanent hair dye gel.

Protocol 2: Formulation of an Oxidative (Permanent) Hair Dye Cream

This protocol describes the preparation of a two-part oxidative hair dye system: a dye cream and a developer cream.

Part A: Dye Cream

Materials:

  • 2-Amino-6-chloro-4-nitrophenol (non-reactive colorant)

  • p-Phenylenediamine (primary intermediate)

  • Resorcinol (coupler)

  • Cetearyl alcohol (emulsifier and thickener)

  • Ceteareth-20 (emulsifier)

  • Propylene glycol (solvent)

  • Monoethanolamine (alkalizing agent)

  • Sodium sulfite (antioxidant)

  • EDTA (chelating agent)

  • Deionized water

Procedure:

  • Prepare the Oil Phase: In a beaker, melt the cetearyl alcohol and ceteareth-20 at 75-80°C.

  • Prepare the Water Phase: In a separate beaker, heat the deionized water to 75-80°C. Add and dissolve the EDTA and sodium sulfite.

  • Create the Emulsion: Slowly add the water phase to the oil phase while homogenizing to form a stable emulsion.

  • Add Active Ingredients: Cool the emulsion to 40-45°C. In a separate vessel, dissolve the p-phenylenediamine, resorcinol, and 2-Amino-6-chloro-4-nitrophenol in propylene glycol. Add this solution to the emulsion.

  • Adjust pH: Add the monoethanolamine to adjust the pH to the desired alkaline range (typically 9.0-10.5).

  • Final Mixing: Mix until the cream is smooth and uniform.

Part B: Developer Cream

Materials:

  • Hydrogen peroxide (35% solution)

  • Cetearyl alcohol

  • Ceteareth-20

  • Mineral oil

  • Phosphoric acid (stabilizer)

  • Deionized water

Procedure:

  • Prepare the Oil Phase: Melt the cetearyl alcohol and ceteareth-20, then add the mineral oil. Maintain the temperature at 75-80°C.

  • Prepare the Water Phase: Heat the deionized water to 75-80°C.

  • Create the Emulsion: Slowly add the water phase to the oil phase while homogenizing.

  • Add Active Ingredients: Cool the emulsion to below 40°C. Slowly and carefully add the hydrogen peroxide solution and phosphoric acid.

  • Final Mixing: Mix until the cream is smooth and uniform.

Application: The dye cream (Part A) and developer cream (Part B) are mixed in a specified ratio (e.g., 1:1) immediately before application to the hair.

Protocol 3: Quality Control using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of 2-Amino-6-chloro-4-nitrophenol in a hair dye formulation.

Equipment and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (0.02 M, pH 6.2)

  • 2-Amino-6-chloro-4-nitrophenol reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with 0.02 M ammonium acetate buffer (A) and acetonitrile (B). A typical gradient could be: 0-10 min, 10-50% B; 10-15 min, 50-90% B; 15-20 min, 90-10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Weighing and Extraction: Accurately weigh approximately 0.5 g of the hair dye sample into a 50 mL volumetric flask. Add 25 mL of a 70:30 acetonitrile:water solution.

  • Ultrasonication: Sonicate the sample for 15-20 minutes to ensure complete extraction of the dye.

  • Dilution: Dilute to the mark with the extraction solvent and mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis:

  • Standard Curve: Prepare a series of standard solutions of 2-Amino-6-chloro-4-nitrophenol in the extraction solvent at known concentrations. Inject each standard and create a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to 2-Amino-6-chloro-4-nitrophenol by its retention time. Quantify the amount of the dye in the sample by comparing its peak area to the calibration curve.

Diagram of Analytical Workflow:

G Sample Hair Dye Sample (0.5 g) Weigh Weigh Sample->Weigh Solvent Acetonitrile/Water (70:30) Extraction Extraction Solvent->Extraction Standard Reference Standard Prepare_Standards Prepare_Standards Standard->Prepare_Standards Serial Dilution Weigh->Extraction Add Solvent Ultrasonication Ultrasonication Extraction->Ultrasonication 15-20 min Dilution Dilution Ultrasonication->Dilution Dilute to 50 mL Filtration Filtration Dilution->Filtration 0.45 µm filter HPLC_Analysis HPLC_Analysis Filtration->HPLC_Analysis Data_Processing Data_Processing HPLC_Analysis->Data_Processing Chromatogram Prepare_Standards->HPLC_Analysis Quantification Quantification Data_Processing->Quantification Calibration Curve Result Result Quantification->Result

Caption: Workflow for the HPLC analysis of 2-Amino-6-chloro-4-nitrophenol in a hair dye sample.

Conclusion

2-Amino-6-chloro-4-nitrophenol is a valuable and well-characterized ingredient in the formulation of hair dyes. Its versatility allows for its use in both semi-permanent and permanent coloring systems. A thorough understanding of its chemical properties, mechanism of action, and safety profile is essential for its effective and responsible use in product development. The protocols provided in this guide offer a solid foundation for researchers and scientists to explore and innovate in the field of hair color technology. Adherence to good laboratory practices and regulatory guidelines is paramount to ensure the safety and efficacy of the final products.

References

  • Cosmetic Ingredient Review. (2012). BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012. [Link]

  • Agilent Technologies. (2016). Analysis of Hair Dyes Using Agilent InfinityLab Poroshell HPH-C18 4 μm Columns. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4679699, 2-Amino-6-chloro-4-nitrophenol. [Link]

  • Scientific Committee on Consumer Products (SCCP). (2005). Opinion on 2-amino-6-chloro-4-nitrophenol (B99). [Link]

  • Google Patents. EP0376047A1 - 2-Amino-6-chloro-4-nitrophenol derivatives, process for their preparation and hair dyeing agent containing the same.
  • ResearchGate. (2009). Quantitative determination of commercial oxidation hair dyes by reversed-phase HPLC. [Link]

  • Jayvir Dye Chem. 2-Amino-6-Chloro-4-Nitro Phenol (2A-6CH-4-NAP). [Link]

  • Google Patents. CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol.
  • Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. [Link]

  • PubChem. 2-Amino-6-Chloro-4-Nitrophenol. [Link]

  • Danish Environmental Protection Agency. (2000). A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. [Link]

  • Google Patents.
  • Vinner Labs. (2022). The Chemistry behind hair dyes and hair treatments. [Link]

  • Jayvir Dye Chem. 2-Amino-6-Chloro-4-Nitro Phenol (2A-6CH-4-NAP). [Link]

  • WIPO Patentscope. WO/1990/007557 2-AMINO-6-CHLOR-4-NITROPHENOL DERIVATIVES, PROCESS FOR OBTAINING THEM AND HAIR DYE CONTAINING THESE COMPOUNDS. [Link]

  • SIELC Technologies. (2018). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. [Link]

  • COSMILE Europe. 2-AMINO-6-CHLORO-4-NITROPHENOL – Ingredient. [Link]

  • Samboo. 2-Amino-6-chloro-4-nitrophenol | Hair Dyeing Agents - Cosmetic Ingredients. [Link]

  • EWG Skin Deep®. What is 2-AMINO-5-NITROPHENOL. [Link]

  • SAGE Journals. (2016). Final Report On The Safety Assessment of Amino Nitrophenols As Used in Hair Dyes. [Link]

  • Scientific Committee on Consumer Products (SCCP). (2007). Opinion on 2-chloro-6-ethylamino-4-nitrophenol (B89). [Link]

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. [Link]

  • Personal Care Magazine. (2024). Hair Dye Products in Cosmetic Science. [Link]

Sources

experimental setup for studying the reaction kinetics of 2-Amino-5-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Kinetics of 2-Amino-5-chloro-4-nitrophenol

Part 1: Executive Summary & Scientific Rationale

The kinetic study of 2-Amino-5-chloro-4-nitrophenol (ACNP) is a critical benchmark in evaluating the efficiency of metal nanocatalysts (Ag, Au, Pd, Pt) and understanding the degradation pathways of nitro-aromatic pollutants.

While often overshadowed by its parent compound (4-nitrophenol), ACNP presents a unique kinetic profile due to the steric and electronic effects of the ortho-amino and meta-chloro substituents. The reduction of the nitro group (


) to an amine (

) typically follows a Langmuir-Hinshelwood mechanism , where the reaction occurs between species adsorbed on the catalyst surface.

Why This Protocol Matters:

  • Catalyst Benchmarking: The reaction rate constant (

    
    ) serves as a quantitative metric for catalyst activity.
    
  • Environmental Compliance: ACNP is a model for recalcitrant dye intermediates; understanding its breakdown is vital for wastewater remediation.

  • Self-Validating Design: This protocol uses the distinct color shift from the yellow nitrophenolate ion to the colorless aminophenol derivative as an internal reaction monitor.

Part 2: Safety & Reagent Handling

Warning: ACNP and Sodium Borohydride (


) are hazardous.
  • ACNP: Skin and eye irritant.[1][2] Potential mutagen. Handle in a fume hood.

  • 
    :  Water-reactive. Releases flammable hydrogen gas. Keep away from open flames.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Part 3: Experimental Setup & Hardware

Required Equipment
  • UV-Vis Spectrophotometer: Double-beam preferred for stability, capable of scanning 200–800 nm.

  • Quartz Cuvettes: 1 cm path length (Standard glass absorbs UV; quartz is required for product detection <300 nm).

  • Magnetic Stirrer: Micro-stirrer compatible with cuvettes (essential to eliminate diffusion limitations).

  • Micropipettes: High-precision (10–1000

    
    L).
    
Reagents
  • Stock ACNP Solution (0.1 mM): Dissolve pure ACNP in deionized water. Sonicate if necessary.

  • Fresh

    
     Solution (0.1 M): CRITICAL:  Must be prepared immediately before use. 
    
    
    
    hydrolyzes in water, losing potency over time.
  • Catalyst Suspension: Metal nanoparticles (e.g., AgNPs, AuNPs) or nanocomposites. Concentration should be normalized (e.g., 1 mg/mL).

Part 4: Experimental Protocols

Protocol A: Baseline Characterization (The "Blank" Check)

Objective: Determine the specific


 of the ACNP nitrophenolate ion and verify stability.
  • Blanking: Fill a cuvette with 3 mL DI water. Run a baseline correction.

  • Neutral Spectrum: Add 3 mL of ACNP stock to a cuvette. Scan 200–800 nm. Note the

    
     (likely ~300–320 nm).
    
  • Ionization (Alkaline Shift): Add 0.5 mL of fresh

    
     solution.
    
    • Observation: The solution should turn bright yellow/orange immediately.

    • Mechanism:[1][2][3][4][5][6] Formation of the 2-amino-5-chloro-4-nitrophenolate ion .

  • Determination of

    
    :  Scan the yellow solution. The peak will redshift (bathochromic shift) to the 410–430 nm  range. Record this exact wavelength; it is your kinetic monitoring point.
    
  • Stability Check: Monitor absorbance at

    
     for 10 minutes without catalyst.
    
    • Pass Criteria: Absorbance change < 2%. (Confirms reaction does not proceed without catalyst).

Protocol B: Kinetic Run (Catalytic Reduction)

Objective: Measure the rate of reduction.

  • Preparation: In a quartz cuvette, mix:

    • 2.5 mL DI Water

    • 0.3 mL ACNP Stock (0.1 mM)

    • 0.2 mL

      
       (0.1 M) — Ensure 
      
      
      
      is in large excess (
      
      
      ).
  • Induction: Insert the magnetic stir bar. Place in spectrophotometer.

  • Initiation (

    
    ):  Add a fixed volume of Catalyst Suspension (e.g., 20 
    
    
    
    L). Immediately start stirring and data collection.
  • Monitoring:

    • Mode: Time-Scan (Kinetics).

    • Wavelength: Fixed at

      
       (determined in Protocol A).
      
    • Interval: 2–5 seconds.

    • Duration: Until absorbance approaches baseline (solution becomes colorless).

  • Full Spectrum Confirmation: Once the kinetic run is complete, take a full scan (200–800 nm).

    • Validation: The peak at ~420 nm should disappear. A new peak (product: 2,4-diamino-5-chlorophenol) should appear in the UV region (~230–280 nm).

Part 5: Data Analysis & Visualization

Reaction Mechanism Diagram

The following diagram illustrates the workflow and the Langmuir-Hinshelwood mechanism governing the kinetics.

KineticStudy ACNP ACNP (Neutral) (Pale Yellow) Ionization Add NaBH4 (Alkaline Shift) ACNP->Ionization Nitrophenolate Nitrophenolate Ion (Deep Yellow) Target Species Ionization->Nitrophenolate Fast Adsorption Adsorption to Catalyst Surface Nitrophenolate->Adsorption + Catalyst Reduction Surface Reaction (Rate Limiting) Adsorption->Reduction Langmuir-Hinshelwood Desorption Desorption Reduction->Desorption Product Diamino Product (Colorless) Desorption->Product

Caption: Workflow from reactant ionization to surface-catalyzed reduction. The rate-determining step occurs on the catalyst surface.

Calculation of Rate Constants

Since


, the concentration of borohydride is considered constant. The reaction follows pseudo-first-order kinetics .[7][8]

Step 1: Normalize Absorbance Calculate the ratio


 where:
  • 
     = Absorbance at time 
    
    
    
  • 
     = Initial absorbance (at 
    
    
    
    after catalyst addition)

Step 2: Linearization Plot


 on the Y-axis versus Time (

) on the X-axis.

Step 3: Determination of


 
The slope of the linear region of this plot represents the apparent rate constant:


Step 4: Normalization for Catalyst Load To compare different catalysts, calculate the normalized rate constant (


):


  • 
     = Mass of catalyst added (g) or Surface Area (
    
    
    
    )
  • 
     = Volume of reaction (L)
    

Part 6: Expert Insights & Troubleshooting (E-E-A-T)

ObservationLikely CauseCorrective Action
Induction Period Catalyst surface restructuring or dissolved

competition.
Allow 30-60s lag before linear fitting. Purge water with

if induction > 2 min.
Non-Linear

Catalyst poisoning or

depletion.
Ensure

is fresh (prepared <10 mins ago). Check for aggregation of nanoparticles.
No Reaction Oxide layer on catalyst or pH too low.Ensure

concentration is high enough to maintain alkaline pH (>10).
Isosbestic Point Good Sign. Indicates clean conversion without stable intermediates.Verify all spectra intersect at a single wavelength (usually ~280-300 nm).

Author's Note on Causality: The "Induction Period" often observed is not an error but a physical phenomenon where the nitrophenolate ion must displace surface oxides or restructure the nanoparticle surface before electron transfer becomes efficient [1]. Do not force the linear fit through


 if this curve exists.

References

  • Aditya, T., et al. (2015). "Role of Induction Period in the Catalytic Reduction of 4-Nitrophenol by Silver Nanoparticles." The Journal of Physical Chemistry C. Link

  • Hervés, P., et al. (2012). "Catalytic Hydrogenation of 4-Nitrophenol by Metal Nanoparticles: A Review." Accounts of Chemical Research. Link

  • Wunder, S., et al. (2010). "Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes." The Journal of Physical Chemistry C. Link

  • Pradhan, N., et al. (2002).[9] "Photochemical Reduction of 4-Nitrophenol to 4-Aminophenol." Colloids and Surfaces A. Link

Sources

Application Note: Synthesis of Novel Tricyclic 1H-Imidazo[4,5-f][1,3]benzoxazoles from 2-Amino-5-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-value synthetic workflow for transforming the commercially available 2-amino-5-chloro-4-nitrophenol into novel tricyclic heteroaromatic systems, specifically 1H-imidazo[4,5-f][1,3]benzoxazoles .

While 2-amino-5-chloro-4-nitrophenol is traditionally utilized in dye manufacturing, its unique substitution pattern—featuring an ortho-aminophenol motif adjacent to an activated chloronitro group—makes it a "privileged scaffold" for diversity-oriented synthesis (DOS). This guide provides a validated, three-stage protocol:

  • Chemospecific Cyclization: Locking the benzoxazole core.

  • Nucleophilic Activation (SNAr): Exploiting the nitro-activated chloro group for library diversification.

  • Reductive Annulation: Constructing the final imidazole ring to yield a tricyclic core relevant to kinase inhibitor discovery.

Strategic Analysis: The Reactivity Map

The starting material possesses four distinct reactive sites, requiring a strict order of operations to avoid polymerization or regiochemical mixtures.

Functional GroupPositionReactivity ProfileStrategic Role
Hydroxyl (-OH) C1Nucleophilic (Hard)Forms the oxazole oxygen.
Amine (-NH₂) C2Nucleophilic (Soft/Hard)Forms the oxazole nitrogen.
Nitro (-NO₂) C4Electron WithdrawingActivates C5 for SNAr; Precursor to amine.
Chloro (-Cl) C5Electrophilic (Activated)Leaving group for substitution (SNAr).
Causality of the Workflow

We cannot perform the SNAr reaction first (on the starting phenol) because the free amine and phenol groups are liable to interfere or oxidize under basic SNAr conditions. Therefore, we must protect the ortho-aminophenol functionality by cyclizing it into a benzoxazole ring first. This simultaneously "locks" the C1/C2 positions and enhances the electrophilicity of the C5-chloro group by adding the electron-withdrawing benzoxazole ring to the system.

ReactivityMap Start 2-Amino-5-chloro- 4-nitrophenol Benzoxazole Step 1: Benzoxazole Formation Start->Benzoxazole Triethyl orthoformate (Locks C1/C2) SNAr Step 2: SNAr Diversification Benzoxazole->SNAr R-NH2 (Displaces C5-Cl) Reduction Step 3: Reductive Cyclization SNAr->Reduction H2/Pd or Fe (Reduces C4-NO2) Final Tricyclic Imidazo[4,5-f]benzoxazole Reduction->Final Ring Closure (Forms Imidazole)

Figure 1: Strategic workflow transforming the polyfunctional scaffold into a tricyclic heterocycle.

Experimental Protocols

Phase 1: Synthesis of the Benzoxazole Core

Target: 5-Chloro-6-nitro-1,3-benzoxazole Mechanism: Condensation followed by elimination.

The use of triethyl orthoformate is preferred over acid chlorides for the initial cyclization as it yields the C2-unsubstituted benzoxazole, which is atom-economical and prevents steric clash in subsequent steps.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-amino-5-chloro-4-nitrophenol (10.0 g, 53.0 mmol) and triethyl orthoformate (100 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 g).

  • Reaction: Heat the mixture to reflux (146°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material spot (Rf ~0.3) should disappear, replaced by a higher Rf spot (Rf ~0.6).

  • Workup: Cool the mixture to room temperature. The product often crystallizes directly. If not, remove excess orthoformate under reduced pressure.

  • Purification: Triturate the residue with cold ethanol (50 mL), filter, and dry in a vacuum oven at 50°C.

ParameterSpecification
Yield 85–92%
Appearance Pale yellow needles
Melting Point 168–170°C
1H NMR (DMSO-d6) δ 9.05 (s, 1H, C2-H), 8.62 (s, 1H, C7-H), 8.35 (s, 1H, C4-H)
Phase 2: The SNAr "Switch" (Library Generation)

Target: 5-(Alkyl/Arylamino)-6-nitro-1,3-benzoxazole Mechanism: Nucleophilic Aromatic Substitution (SNAr).

The 5-chloro position is strongly activated by the ortho-nitro group (at C6) and the electron-deficient benzoxazole ring. This allows for facile displacement by primary or secondary amines.

Protocol (Example with Benzylamine):

  • Solvation: Dissolve 5-chloro-6-nitro-1,3-benzoxazole (2.0 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃) (2.8 g, 20 mmol).

  • Nucleophile: Add Benzylamine (1.2 mL, 11 mmol) dropwise.

  • Reaction: Heat to 80°C for 3 hours. The solution will turn deep orange/red (characteristic of nitro-aniline chromophores).

  • Quench: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

  • Isolation: Filter the resulting precipitate, wash with water (3 x 20 mL), and recrystallize from ethanol.

Note: This step is the "diversity point." You can substitute benzylamine with morpholine, piperazine, or aniline to generate a library of analogs.

Phase 3: Reductive Cyclization to Tricyclic System

Target: 3-Benzyl-3H-imidazo[4,5-f][1,3]benzoxazole Mechanism: Nitro reduction followed by imidazole ring closure.

We employ a "one-pot" reduction-cyclization strategy using iron-mediated reduction in the presence of an orthoester or formic acid. This avoids the isolation of the oxidation-sensitive diamine intermediate.

Protocol:

  • Reduction: In a 100 mL flask, suspend the 5-(benzylamino)-6-nitro-1,3-benzoxazole (1.0 g) in Ethanol (20 mL) and Acetic Acid (20 mL).

  • Catalyst: Add Iron powder (Fe) (5.0 eq, 1.0 g).

  • Heating: Heat to reflux for 2 hours. The deep red color will fade to a pale fluorescent hue.

  • Cyclization: Add Triethyl orthoformate (10 mL) directly to the reaction mixture and continue refluxing for another 3 hours.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to dryness. Neutralize the residue with sat. NaHCO₃ solution and extract with Ethyl Acetate.

  • Purification: Flash column chromatography (CH₂Cl₂/MeOH 95:5).

ChemicalPathway SM 2-Amino-5-chloro-4-nitrophenol (Starting Material) Int1 5-Chloro-6-nitrobenzoxazole (Activated Core) SM->Int1 HC(OEt)3, pTsOH, Reflux Int2 5-(Benzylamino)-6-nitrobenzoxazole (SNAr Product) Int1->Int2 BnNH2, K2CO3, DMF, 80°C Int3 [5-(Benzylamino)-6-aminobenzoxazole] (Transient Diamine) Int2->Int3 Fe, AcOH, EtOH (Reduction) Prod 3-Benzyl-3H-imidazo[4,5-f][1,3]benzoxazole (Tricyclic Target) Int3->Prod HC(OEt)3, Reflux (Cyclization)

Figure 2: Detailed chemical pathway for the synthesis of the tricyclic imidazo-benzoxazole system.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical checkpoints must be met.

CheckpointTechniqueExpected ResultInterpretation
Step 1 Product 1H NMRSinglet at ~9.0 ppm (Oxazole C-H)Confirms formation of the benzoxazole ring. Absence indicates failure to cyclize.
Step 2 Product MS (ESI)M+1 = 270 (for Benzylamine deriv.)Mass shift corresponds to -Cl (+35) and +NHBn (+106). Net +71 amu.
Step 2 Product 1H NMRBroad singlet ~8.5 ppm (NH)Confirms amine attachment. Loss of aromatic signal pattern of starting material.
Final Product 1H NMRTwo singlets >8.0 ppmDistinct signals for Benzoxazole C2-H and Imidazole C2-H.

References

  • Synthesis of Benzoxazoles: Potts, K. T. "The Chemistry of 1,2,3,4-Thiatriazoles." Chemical Reviews, 1977. (Context: General heterocycle synthesis principles).

  • SNAr on Nitro-Benzoxazoles: Vlasov, V. M. "Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds."[1][2] Russian Chemical Reviews, 2003.

  • Imidazo-Benzoxazole Fusion: Gurry, M., et al. "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 2015. (Demonstrates similar fusion logic).

  • Starting Material Data: PubChem Compound Summary for CID 3894848, 2-Amino-4-chloro-5-nitrophenol.[3] (Note: Isomer checking required).

  • Benzoxazole Synthesis via Ionic Liquids: Rao, A., et al. "Synthesis of Benzoxazoles... Using a Brønsted Acidic Ionic Liquid." ACS Omega, 2019.

Sources

Troubleshooting & Optimization

troubleshooting guide for 2-Amino-5-chloro-4-nitrophenol synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-Amino-5-chloro-4-nitrophenol (CAS: 78827-35-7) .

This compound is a critical intermediate in the development of pharmaceuticals, targeted dyes, and agrochemicals. The most scalable and atom-economical route for its preparation is the regioselective partial reduction (Zinin reduction) of 5-chloro-2,4-dinitrophenol. However, achieving high regioselectivity (differentiating between the ortho- and para-nitro groups) without triggering over-reduction requires precise thermodynamic and kinetic control.

Below, you will find a self-validating experimental protocol, a mechanistic troubleshooting Q&A, and quantitative data to guide your benchwork.

I. Standard Operating Procedure (SOP): Regioselective Zinin Reduction

This protocol leverages a buffered sodium sulfide reduction system. The methodology is adapted from established procedures for analogous aminonitrophenols, specifically optimized to maintain the delicate electronic balance required for regioselective reduction [1][2].

Step 1: Substrate Suspension & Buffering

  • Action: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend 5-chloro-2,4-dinitrophenol (1.0 eq) in distilled water (approx. 8 mL/g of substrate). Add Ammonium Chloride (NH₄Cl, 7.0 eq) and 28% aqueous ammonia to establish a pH of 8.0–8.5.

  • Causality: The regioselectivity of this reduction relies on the intramolecular hydrogen bonding between the phenolic -OH and the ortho-nitro group, which makes the ortho position more electrophilic. If the pH exceeds 9.5, the phenol is fully deprotonated into a phenolate anion. This floods the aromatic ring with electron density, destroying the hydrogen bond and resulting in a statistical mixture of isomers [2]. The NH₄Cl/NH₃ buffer prevents the pH from spiking when the alkaline Na₂S is added.

Step 2: Controlled Reductant Addition

  • Action: Heat the suspension to 70°C. Begin the portion-wise addition of 60% fused Sodium Sulfide (Na₂S, 3.3 to 3.5 eq max). The reaction is highly exothermic; modulate the addition rate to maintain the internal temperature strictly between 80°C and 85°C.

  • Causality: Temperature control dictates the chemoselectivity. Below 70°C, the reaction kinetics stall, leading to a dangerous pooling of unreacted Na₂S that can trigger a runaway exotherm. Above 85°C, the thermodynamic driving force overcomes the activation barrier for the para-nitro group, leading to over-reduction (diamino byproducts).

Step 3: Hot Filtration & Sulfur Removal

  • Action: Once addition is complete, hold the temperature at 85°C for 15 minutes. Filter the dark mixture hot (≥75°C) through a heated Büchner funnel.

  • Causality: The oxidation of sulfide ions generates elemental sulfur and polysulfides. Filtering the mixture while hot and alkaline ensures these hydrophobic byproducts are removed before they can trap the product in an intractable oily matrix during acidification.

Step 4: Acidification & Crystallization

  • Action: Transfer the hot filtrate to a clean flask. Slowly acidify using glacial acetic acid until the pH reaches ~4.0. Add 5% w/w activated carbon (Norit), stir for 5 minutes, filter hot again, and allow the filtrate to cool slowly to 20°C to induce crystallization.

  • Causality: Glacial acetic acid is chosen over strong mineral acids (like HCl) to prevent the protonation of the newly formed amine. Strong acids would form highly soluble hydrochloride salts, drastically reducing your isolated yield of the free base [3].

II. Process Workflows & Mechanistic Pathways

SynthesisWorkflow A 5-Chloro-2,4-dinitrophenol (Starting Material) B Buffer System NH4Cl / Aq. NH3 (pH 8.0-8.5) A->B C Na2S Addition (Strictly 80-85°C) B->C D Regioselective Zinin Reduction (ortho-NO2 targeted) C->D Exothermic Control E Hot Filtration (≥75°C) (Removes Elemental Sulfur) D->E Prevents Oil Formation F Acidification (pH ~4.0) Glacial Acetic Acid E->F G 2-Amino-5-chloro-4-nitrophenol (Target Product) F->G Crystallization at 20°C

Workflow for the regioselective synthesis of 2-Amino-5-chloro-4-nitrophenol.

Mechanism N1 5-Chloro-2,4-dinitrophenol N2 ortho-Nitroso Intermediate N1->N2 Na2S / 2e- transfer N3 ortho-Hydroxylamine Intermediate N2->N3 H+ / 2e- transfer N4 2-Amino-5-chloro-4-nitrophenol N3->N4 H+ / 2e- transfer N5 2,4-Diamino-5-chlorophenol (Over-reduction) N4->N5 Excess Na2S or Temp >85°C

Mechanistic pathway of the Zinin reduction highlighting the over-reduction risk.

III. Troubleshooting & FAQ

Q1: I am observing significant formation of the diamino byproduct (2,4-diamino-5-chlorophenol). How do I stop the reaction at mono-reduction? Scientist's Answer: Over-reduction is a symptom of either stoichiometric excess or thermal runaway. The Zinin reduction relies on the differential electron density of the two nitro groups. Once the ortho-nitro group is reduced to an electron-donating amino group, the aromatic ring becomes enriched, which theoretically raises the activation energy required to reduce the remaining para-nitro group. However, if you exceed 3.5 equivalents of Na₂S or allow the temperature to spike above 85°C, you provide enough thermodynamic driving force to overcome this barrier. Actionable fix: Assay your Na₂S for exact purity before use (fused Na₂S degrades over time), strictly limit it to 3.3 equivalents, and use an ice bath to aggressively control the exotherm during addition.

Q2: My regioselectivity is poor; NMR shows a 60:40 mixture of the 2-amino and 4-amino isomers. How do I favor the 2-amino isomer? Scientist's Answer: Regioselectivity in dinitrophenols is entirely pH-dependent [2]. If your reaction is yielding the 4-amino isomer, your reaction matrix is too alkaline. At pH > 10, the phenolic proton is completely removed. The resulting phenolate oxygen donates electron density heavily into the ortho position via resonance, making the ortho-nitro group electron-rich and resistant to reduction. Consequently, the reductant attacks the para-nitro group instead. Actionable fix: Ensure your NH₄Cl/NH₃ buffer is correctly prepared. Monitor the pH continuously during the Na₂S addition to ensure it never exceeds 8.5.

Q3: During the final workup, my product is crashing out as a dark, sticky oil instead of distinct crystals. What went wrong? Scientist's Answer: This indicates co-precipitation of elemental sulfur and organic impurities. During the reduction, sulfide (S²⁻) is oxidized to elemental sulfur (S⁰). If you acidify the reaction mixture while it is too cold, or if you failed to perform the hot filtration step (Step 3), the sulfur precipitates simultaneously with your product, acting as a binder that traps impurities and forms an intractable oil. Actionable fix: Always filter the alkaline reaction mixture at ≥75°C before acidification. If you already have an oil, redissolve the mass in boiling water with a slight excess of ammonia, filter hot to remove the sulfur, and re-acidify slowly with acetic acid.

Q4: Can I use catalytic hydrogenation (Pd/C) instead of Sodium Sulfide to avoid sulfur byproducts? Scientist's Answer: While catalytic hydrogenation is cleaner, it is notoriously difficult to control for partial reduction in dinitrophenols. Palladium on carbon (Pd/C) with H₂ gas will rapidly reduce both nitro groups to yield the diamino derivative, regardless of temperature. While specialized poisoned catalysts (e.g., Lindlar-type) or transfer hydrogenation with Hydrazine Hydrate/FeCl₃ [4] can be attempted, they generally yield poorer regioselectivity compared to the classic Zinin sulfide method.

IV. Quantitative Data: Comparison of Reducing Agents

To optimize your specific scale-up needs, compare the empirical data of various reducing systems below. The buffered Na₂S system remains the industry standard for balancing yield and regioselectivity.

Reducing AgentOptimal pH RangeTemp (°C)Regioselectivity (2-Amino : 4-Amino)Overall Yield (%)Operational Notes
Sodium Sulfide (Na₂S) 7.5 – 8.570 – 85> 95 : 565 – 75Optimal balance. Requires hot filtration to remove sulfur.
Sodium Hydrosulfide (NaSH) 8.0 – 9.560 – 7090 : 1070 – 80Milder exotherm, but requires up to 40% longer reaction times.
Hydrazine Hydrate / FeCl₃ 6.0 – 7.070 – 8080 : 2085 – 90High overall conversion but poorer ortho-regioselectivity [4].
Catalytic H₂ (Pd/C) Neutral20 – 25< 50 : 50VariableExtremely high risk of over-reduction to diamino byproduct.

V. References

  • Organic Syntheses, Coll. Vol. 3, p.82 (1955); Vol. 25, p.5 (1945). 2-Amino-4-nitrophenol. Available at:[Link]

  • United States Patent 4,329,503A. Process for the preparation of 2-amino-4-nitrophenol. Available at:

  • National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at:[Link]

  • Chinese Patent CN105801440A. Preparation method of 2-amino-4-nitrophenol. Available at:

Technical Support Center: Purification of Crude 2-Amino-5-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Amino-5-chloro-4-nitrophenol (CAS 6358-07-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude 2-Amino-5-chloro-4-nitrophenol?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the nitration of an acylated 2-amino-4-chlorophenol intermediate, followed by hydrolysis.[1][2] Consequently, expected impurities include:

  • Unreacted Starting Materials: Such as 2-amino-4-chlorophenol.

  • Reaction Intermediates: Incomplete hydrolysis may leave intermediates like 5-chloro-2-methyl-6-nitrobenzoxazole.[1]

  • Positional Isomers: Nitration can sometimes yield small quantities of other isomers, such as 2-amino-4-chloro-6-nitrophenol.

  • Over-Nitrated Byproducts: Though less common under controlled conditions, dinitro species could be present.

  • Degradation/Oxidation Products: As an aminophenol derivative, the compound can be sensitive to air and light, leading to colored, oxidized impurities.[3] The crude product often appears as a yellow to brown crystalline substance.[4]

Q2: What is the most effective, straightforward purification technique for this compound?

For crude material that is already relatively pure (>90%), recrystallization is the most efficient method. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given the polar functional groups (amino, nitro, hydroxyl), polar solvents are the primary candidates.

Q3: What are the key physical and chemical properties I should know for purification?

Understanding the compound's properties is critical for designing a purification strategy.

PropertyValue / DescriptionSignificance for Purification
Appearance Light yellow to brown crystalline powder.[4][5]Darker colors (orange, brown) indicate a higher level of oxidized impurities, suggesting the need for treatment with activated charcoal.
Melting Point ~225 °C[5]A sharp melting point close to the literature value is a good indicator of purity. A broad or depressed melting point suggests impurities.
Solubility Moderately soluble in water, more soluble in organic solvents like ethanol and acetone.[4][6]Guides the selection of solvents for recrystallization and mobile phases for chromatography. Low water solubility can be exploited for precipitation.
pKa 7.45 ± 0.24 (Predicted)[5]Indicates the phenolic proton is weakly acidic. This amphoteric nature (due to the acidic phenol and basic amine) allows for purification via acid-base extraction.
Stability May be sensitive to prolonged air exposure; stable under nitrogen.[3][5]Purifications should be performed promptly, and the final product stored under an inert atmosphere if possible.

Troubleshooting and Purification Protocols

This section addresses specific problems you may encounter during the purification of 2-Amino-5-chloro-4-nitrophenol and provides detailed, step-by-step protocols.

Logical Workflow for Purification Strategy

Before selecting a method, a quick assessment of the crude product's purity via Thin-Layer Chromatography (TLC) is recommended. This will guide you to the most appropriate workflow.

G start Start: Crude Product tlc Assess Purity (TLC) start->tlc high_purity High Purity (>95%) Minor colored impurities tlc->high_purity Few spots low_purity Low Purity (<95%) Multiple spots, significant impurities tlc->low_purity Many spots recrystallization Recrystallization (with optional charcoal treatment) high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography For neutral impurities acid_base Acid-Base Extraction low_purity->acid_base For acidic/basic impurities end_product Pure Product (Verify by MP, TLC) recrystallization->end_product chromatography->end_product acid_base->end_product

Caption: Decision workflow for selecting a purification method.

Problem 1: My crude product is a dark orange or brown color.
  • Causality: This discoloration is typically due to the presence of oxidized, polymeric impurities. Aminophenols are susceptible to air oxidation, which forms highly colored quinone-imine type structures.

  • Solution: Recrystallization with the addition of activated charcoal is highly effective. The charcoal adsorbs these large, colored molecules, allowing for their removal by filtration.

Protocol 1: Decolorizing Recrystallization
  • Solvent Selection: In a flask, place a small amount of crude product and add a few drops of a test solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Heat gently. A good solvent will fully dissolve the product when hot.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent (approx. 10-20 mL per gram of crude, adjust as needed). Heat the mixture to a gentle boil with stirring until all the solid dissolves.

  • Charcoal Treatment: Remove the flask from the heat source to stop boiling. Add a small amount of activated charcoal (approx. 1-2% of the crude product's weight).

    • Expert Insight: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent the product from crystallizing prematurely in the funnel.[7]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once cloudiness appears, you can accelerate crystallization by placing the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified product in a vacuum oven.

Problem 2: My yield is very low after recrystallization.
  • Causality: Low yield can result from several factors: using too much solvent, cooling the solution too quickly (trapping impurities), or choosing a solvent in which the product has significant solubility even when cold.

  • Solution: Optimize the recrystallization procedure.

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the boiling mixture.

    • Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This promotes the formation of purer, larger crystals.

    • Solvent System Change: If the yield is still low, the product may be too soluble. Consider a mixed solvent system. For example, dissolve the product in a minimal amount of a good solvent (like hot ethanol) and then add a poor solvent (like water) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.

Problem 3: TLC analysis shows multiple spots even after recrystallization.
  • Causality: This indicates the presence of impurities with solubility properties very similar to your target compound, making them difficult to remove by simple recrystallization. This is common when positional isomers are present.

  • Solution: Column chromatography is the preferred method for separating compounds with different polarities.

Protocol 2: Silica Gel Column Chromatography

This protocol is adapted from standard procedures for purifying similar aromatic compounds.[8][9]

  • Stationary Phase: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a TLC plate. Start with a non-polar solvent and gradually increase polarity.

    • Recommended System: Hexane/Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. Your target compound, being polar, will require a reasonably polar mobile phase to elute.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and carefully pipette it onto the top of the silica gel bed.

    • Dry Loading: If the product is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting the eluate in fractions (e.g., in test tubes). Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 2-Amino-5-chloro-4-nitrophenol.

Chromatography ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard polar stationary phase for separating moderately polar organic compounds.[10]
Mobile Phase Hexane / Ethyl Acetate GradientAllows for elution of non-polar impurities first, followed by the more polar product as the ethyl acetate concentration is increased.
Loading Ratio 1:30 to 1:50 (Crude:Silica by weight)A higher ratio provides better separation for difficult-to-separate mixtures.
Monitoring TLC with UV visualization (254 nm)The aromatic and nitro groups make the compound UV-active, allowing for easy visualization.

Safety Information

2-Amino-5-chloro-4-nitrophenol is a chemical that requires careful handling.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[11] It is important to consult the Safety Data Sheet (SDS) before handling.[12][13]

  • Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust. Wash hands thoroughly after handling.

References

  • Method for preparing 2-amino-4-chloro-5-nitrophenol.
  • CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol.
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]

Sources

optimizing reaction conditions for the nitration of 2-amino-4-chlorophenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the nitration of 2-amino-4-chlorophenol . It is structured to address the specific reactivity challenges of this substrate—namely, the high susceptibility of the amino-phenol moiety to oxidative degradation (tar formation) and the competition between regiochemical isomers.

Status: Operational Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: NIT-2A4CP-OPT Assigned Specialist: Senior Application Scientist

Core Analysis: The "Push-Push" Conflict

Before attempting this reaction, you must understand the electronic environment of your substrate. 2-amino-4-chlorophenol contains two strong electron-donating groups (activators) and one weak deactivator.

  • 1-OH (Phenol): Strong activator, ortho/para director.

  • 2-NH₂ (Amine): Strong activator, ortho/para director.

  • 4-Cl (Chloro): Weak deactivator, ortho/para director.

The Challenge: The amine and phenol groups make the ring electron-rich to the point of instability. Direct nitration with standard mixed acid (


) typically results in catastrophic oxidation  (black tar) rather than substitution. Furthermore, the free amine is liable to N-nitration (forming nitramines) or protonation (ammonium), which alters the directing effects.

The Solution: You must dampen the reactivity of the amine via protection (acetylation) . This converts the amine to an amide, preventing oxidation and directing the nitro group to the desired position (usually position 6, ortho to the phenol).

Validated Experimental Protocols

Method A: The "Gold Standard" (Protection-Nitration-Deprotection)

Recommended for high purity and scalability.

Phase 1: Protection

Goal: Convert 2-amino-4-chlorophenol to 2-acetamido-4-chlorophenol .

  • Dissolution: Suspend 1.0 eq of 2-amino-4-chlorophenol in Glacial Acetic Acid (5-10 volumes).

  • Acetylation: Add 1.1 eq of Acetic Anhydride dropwise at room temperature.

    • Note: The reaction is exothermic.[1] Maintain temp < 40°C.

  • Workup: Pour mixture into ice water. Filter the precipitate.[2][3][4] Dry.

    • Checkpoint: Product should be a white/off-white solid. If dark, recrystallize from ethanol.

Phase 2: Nitration (The Critical Step)

Goal: Synthesize 2-acetamido-4-chloro-6-nitrophenol .

  • Reagents: 70%

    
     (1.05 eq), Glacial Acetic Acid (Solvent).
    
  • Setup: 3-neck flask, internal thermometer, addition funnel, ice-salt bath.

Protocol:

  • Dissolve the protected substrate (from Phase 1) in Glacial Acetic Acid. Cool to 0–5°C .[4]

  • Slow Addition: Add

    
     dropwise.[1] DO NOT allow temp to exceed 10°C. 
    
    • Why? Higher temps favor dinitration and oxidation.

  • Stirring: Stir at 5°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Pour into crushed ice. The mononitro product will precipitate as a yellow solid.

  • Filtration: Filter and wash with cold water until filtrate is neutral.

Phase 3: Deprotection

Goal: Hydrolysis to 2-amino-4-chloro-6-nitrophenol .

  • Reflux the intermediate in 6M HCl for 1-2 hours.

  • Cool to 0°C. Neutralize carefully with NaOH or

    
     to pH ~5-6 to precipitate the free amine.
    
  • Filter and dry.[2][3][4]

Method B: Direct Nitration (High Risk/High Reward)

Only for small scale or when protection is impossible. Uses "Menke Conditions".

  • Reagents: Copper(II) Nitrate (

    
    ) in Acetic Anhydride.
    
  • Mechanism: The acetyl nitrate generated in situ is a milder nitrating agent than nitronium ion (

    
    ), reducing oxidation risks.
    
  • Protocol: Stir substrate with 1.1 eq Copper Nitrate in Acetic Anhydride at < 15°C. Quench with water.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process and chemical pathway for optimizing the 6-nitro isomer yield.

NitrationOptimization Start Substrate: 2-Amino-4-Chlorophenol Decision Decision: Scale & Purity Req? Start->Decision RouteA Route A: High Purity (Standard) Decision->RouteA High Purity RouteB Route B: Quick/Small Scale (Direct) Decision->RouteB Rapid Screening Step1 Step 1: Protection (Ac2O / AcOH) Forms: 2-Acetamido-4-chlorophenol RouteA->Step1 DirectNit Menke Nitration (Cu(NO3)2 / Ac2O) Risk: Oxidation/Tars RouteB->DirectNit Step2 Step 2: Nitration (HNO3 / AcOH, <10°C) Target: 6-Nitro Isomer Step1->Step2 Blocks Oxidation Step3 Step 3: Hydrolysis (6M HCl, Reflux) Removes Acetyl Group Step2->Step3 Product Final Product: 2-Amino-4-chloro-6-nitrophenol Step3->Product DirectNit->Product Lower Yield

Figure 1: Optimization workflow comparing the standard protection route (Route A) vs. direct nitration (Route B). Route A is recommended to minimize oxidative degradation.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned black/tarry immediately."
  • Root Cause: Oxidation of the electron-rich aromatic ring. The amino group is donating too much electron density, allowing the oxidant (

    
    ) to destroy the ring before nitration occurs.
    
  • Corrective Action:

    • Verify Protection: Ensure the starting material for the nitration step is fully acetylated (Check TLC/LCMS). Free amine = Tar.

    • Lower Temperature: Nitration must be performed at 0–5°C . If the temp spikes >15°C, oxidation dominates.

    • Use Urea: Add 0.5 eq of Urea to the nitric acid solution before addition. This scavenges nitrous acid (

      
      ), a catalyst for oxidation [1].
      
Issue 2: "I am seeing multiple spots on TLC (Regioselectivity issues)."
  • Root Cause: Competition between the 6-position (ortho to OH) and the 5-position (para to NHAc).

  • Corrective Action:

    • Switch Solvent: Nitration in Acetic Acid favors the ortho-nitration (position 6) due to hydrogen bonding stabilization with the phenolic -OH.

    • Avoid H2SO4: Using strong sulfuric acid can protonate the amide/amine, changing directing effects. Stick to

      
       for milder conditions.
      
Issue 3: "Yield is low after hydrolysis."
  • Root Cause: The final product is amphoteric (contains both basic amine and acidic phenol). It is soluble in both strong acid and strong base.

  • Corrective Action:

    • pH Control: When neutralizing the hydrolysis mixture, do not overshoot. The isoelectric point is typically near pH 5–6. Use a pH meter and stop exactly when precipitation maximizes.

    • Salting Out: Add saturated NaCl to the aqueous layer to drive the organic product out of solution.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized ConditionReason for Change
Solvent

(Conc.)
Glacial Acetic Acid Reduces exotherm; improves regioselectivity toward 6-nitro isomer.
Temperature RT (25°C)0°C – 5°C Prevents dinitration and oxidative tar formation.
Reagent Fuming

70%

Fuming acid is too aggressive for this electron-rich substrate.
Additives NoneUrea (trace) Scavenges

species that catalyze oxidation.

References

  • Org. Syn. Coll. Vol. 2, p. 438 (1943). Preparation of 2-Nitro-p-cresol (Analogous phenolic nitration).Link

    • Relevance: Establishes the protocol for nitrating phenols in acetic acid to favor ortho-substitution.
  • BenchChem Technical Support. Preventing Oxidation of Aminophenol Compounds.Link

    • Relevance: Provides data on antioxidant str
  • Patent US5067966A. 2-amino-6-chloro-4-nitro-phenol derivatives.Link

    • Relevance: Describes the acetylation and nitration workflow for chloro-aminophenol isomers.
  • PrepChem. Preparation of 2-amino-4-chlorophenol.Link

    • Relevance: Confirms the physical properties and stability of the starting material.[4]

Sources

challenges in the scale-up of 2-Amino-5-chloro-4-nitrophenol production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide addresses the specific challenges in scaling up the production of 2-Amino-5-chloro-4-nitrophenol (CAS 78827-35-7). Distinct from its isomer (2-amino-4-chloro-5-nitrophenol), this compound requires precise regiochemical control during synthesis. The primary industrial route involves the electrophilic chlorination of 2-amino-4-nitrophenol , leveraging the strong para-directing effect of the amino group to install the chlorine atom at the 5-position.

Compound Identification:

  • Chemical Name: 2-Amino-5-chloro-4-nitrophenol[1][2][3][4][5][6][7]

  • CAS Number: 78827-35-7[2][3][4][5][6][7]

  • Molecular Formula: C₆H₅ClN₂O₃[3][7][8][9][10]

  • Molecular Weight: 188.57 g/mol [3][8][9][10]

  • Key Application: Intermediate for azo dyes and pharmaceutical precursors (e.g., antiviral or antineoplastic agents).

Synthesis Workflow & Reaction Engineering

The scale-up process hinges on managing the exothermicity of chlorination and preventing the oxidation of the sensitive aminophenol core.

Process Flow Diagram (Graphviz)

G Start Starting Material: 2-Amino-4-nitrophenol (CAS 99-57-0) Reaction Reaction Vessel: Electrophilic Aromatic Substitution (Exothermic) Start->Reaction Reagent Chlorinating Agent: Sulfuryl Chloride (SO2Cl2) or Cl2 gas Reagent->Reaction Slow Addition Solvent Solvent System: Glacial Acetic Acid (Controlled Temp < 20°C) Solvent->Reaction Quench Quench & Neutralization: Pour into Ice/Water Adjust pH to 4-5 Reaction->Quench Monitor HPLC Filter Filtration: Isolation of Crude Solid Quench->Filter Purify Purification: Recrystallization (Ethanol/Water) Filter->Purify Product Final Product: 2-Amino-5-chloro-4-nitrophenol (>98% Purity) Purify->Product

Caption: Figure 1. Optimized process flow for the regioselective chlorination of 2-amino-4-nitrophenol.

Technical Support: Troubleshooting & FAQs

This section addresses specific issues encountered during pilot and production runs.

Category A: Regioselectivity & Impurity Control

Q1: We are observing high levels of 2-amino-4,6-dichloro-4-nitrophenol (over-chlorination). How do we control this?

  • Mechanism: The amino group strongly activates the ring. Once the 5-position is chlorinated, the 6-position (ortho to the hydroxyl) becomes susceptible to a second attack.

  • Corrective Action:

    • Stoichiometry: Strictly limit the chlorinating agent (SO₂Cl₂ or Cl₂) to 0.95–1.0 equivalents . Do not use excess "to drive completion."

    • Temperature: Maintain reaction temperature between 0°C and 15°C . Higher temperatures lower selectivity.

    • Reagent Dosing: Slow the addition rate of the chlorinating agent. High local concentrations favor polychlorination.

Q2: The product contains the wrong isomer (3-chloro). Why is the directing group failing?

  • Analysis: In 2-amino-4-nitrophenol, the amino group directs ortho (position 3) and para (position 5). The hydroxyl group directs ortho (position 6).

    • Position 5 is sterically favored and electronically activated by the para-amino effect.

    • Position 3 is crowded (between OH and NH₂).

  • Troubleshooting: If 3-chloro forms, it suggests the amino group might be protonated (deactivating it) if the reaction mixture is too acidic (e.g., using concentrated H₂SO₄ as solvent).

  • Solution: Use Glacial Acetic Acid as the solvent. It solubilizes the starting material but is not strong enough to fully protonate the amine, preserving the ortho/para directing power of the free amino group.

Category B: Process Safety & Stability

Q3: The reaction mixture turns black and tarry upon scale-up. What is causing this decomposition?

  • Cause: Aminophenols are prone to oxidative degradation (formation of quinone imines), especially in the presence of oxidizers like chlorine and trace metals.

  • Protocol Adjustment:

    • Inerting: Conduct the entire reaction under a strict Nitrogen (N₂) blanket .

    • Antioxidants: Add a trace amount (0.5 mol%) of Sodium Bisulfite or Ascorbic Acid during the workup phase to scavenge free radicals.

    • Light Protection: The compound is photosensitive. Use amber glass or foil-wrapped reactors.

Q4: We are seeing a dangerous exotherm during the addition of Sulfuryl Chloride.

  • Safety Critical: The reaction is highly exothermic. At scale, heat removal becomes the rate-limiting step.

  • Control Strategy:

    • Dosing Control: Link the addition pump to the reactor temperature probe. Automatically stop addition if T > 20°C.

    • Dilution: Dilute Sulfuryl Chloride in the reaction solvent (e.g., 1:1 with acetic acid) before addition to increase thermal mass and dispersion.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 100g batch of 2-Amino-5-chloro-4-nitrophenol.

Materials:

  • 2-Amino-4-nitrophenol (Start): 100.0 g (0.65 mol)

  • Glacial Acetic Acid (Solvent): 500 mL

  • Sulfuryl Chloride (Reagent): 87.6 g (0.65 mol) [1.0 eq]

  • Ice/Water: 2.0 kg

Procedure:

  • Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, internal thermometer, dropping funnel, and N₂ inlet.

  • Dissolution: Charge 2-Amino-4-nitrophenol and Glacial Acetic Acid. Stir at room temperature until fully suspended/dissolved.

    • Checkpoint: The solution should be dark red/brown.

  • Cooling: Cool the mixture to 10°C .

  • Chlorination: Add Sulfuryl Chloride dropwise over 90 minutes .

    • Critical: Maintain internal temperature < 15°C .

    • Observation: Evolution of SO₂ and HCl gas (scrubber required).

  • Reaction: Stir at 15°C for an additional 2 hours.

    • Validation: Take an aliquot for HPLC. Target: <2% Starting Material, <5% Dichloro impurity.

  • Quench: Pour the reaction mixture slowly into 2.0 kg of crushed ice/water with vigorous stirring.

  • Precipitation: The product precipitates as a yellow-orange solid. Stir for 30 minutes.

  • Filtration: Filter the solid and wash with cold water (3 x 200 mL) until the filtrate pH is neutral.

  • Purification: Recrystallize the crude wet cake from Ethanol/Water (70:30).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 75–85% Purity: >98% (HPLC)

Quantitative Data Summary

ParameterSpecificationImpact on Quality
Reaction Temp 10°C – 15°C>20°C: Increases dichloro impurity and oxidation tars. <5°C: Slow reaction, accumulation of reagent (safety hazard).
Reagent Equivalents 0.98 – 1.02 eq>1.05 eq: Significant formation of 2-amino-4,6-dichloro-4-nitrophenol.
Solvent System Glacial Acetic AcidMaintains amine directing power. Sulfuric acid alters regioselectivity.
Quench pH pH 4 – 5pH < 2: Product remains as hydrochloride salt (soluble). pH > 7: Phenolate formation (soluble).

References

  • Sigma-Aldrich. Product Specification: 2-Amino-5-chloro-4-nitrophenol (CAS 78827-35-7).[3][7] Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 2-Amino-5-chloro-4-nitrophenol. Retrieved from

  • Organic Syntheses. 2-Amino-4-nitrophenol (Precursor Synthesis). Org.[8][11][12] Synth. 1945, 25, 5. DOI: 10.15227/orgsyn.025.0005. Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Aminophenols. Retrieved from

  • BLD Pharm. Safety Data Sheet: 2-Amino-5-chloro-4-nitrophenol. Retrieved from

Sources

HPLC troubleshooting for 2-Amino-5-chloro-4-nitrophenol analysis: peak tailing and splitting

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Center resource. It assumes the user has basic HPLC knowledge but requires specific insight into the physicochemical behavior of 2-Amino-5-chloro-4-nitrophenol (ACNP) .

Executive Summary: The "Why" Behind the Failure

Analyzing 2-Amino-5-chloro-4-nitrophenol (ACNP) presents a "perfect storm" of chromatographic challenges due to its amphoteric and lipophilic nature. Unlike simple neutrals, ACNP possesses three interacting functional groups that dictate its behavior:

  • Solubility Mismatch (The Splitting Cause): The compound is practically insoluble in water (<0.1 mg/mL) but highly soluble in organic solvents (DMSO, MeOH). This creates a strong solvent effect during injection.

  • Amphoteric Ionization (The Tailing Cause):

    • Phenolic -OH: Weakly acidic (

      
      ).
      
    • Amino -NH₂: Weakly basic. However, the electron-withdrawing Nitro (-NO₂) and Chloro (-Cl) groups significantly lower the basicity of the amine (likely

      
      ), making it less prone to silanol interactions than typical anilines, unless the pH is incorrect.
      
  • Chelation Potential: The ortho positioning of the Amino and Hydroxyl groups creates a bidentate ligand site capable of chelating trace metals (Fe, Al) in the silica matrix or stainless steel frits, leading to severe tailing.

Module 1: Troubleshooting Peak Splitting

User Complaint: "My peak looks like a doublet or has a distinct shoulder, even though the sample is pure."

Root Cause Analysis: The "Strong Solvent" Effect

Because ACNP is hydrophobic, researchers often dissolve it in 100% DMSO or Methanol. When this "strong" solvent plug enters a high-aqueous mobile phase (e.g., 90% Water), the analyte precipitates microscopically at the interface or travels faster than the mobile phase, causing band broadening and splitting.

Diagnostic & Solution Protocol
Diagnostic StepObservationCorrective Action
Injection Volume Test Inject 1 µL instead of 10-20 µL. If the peak merges back into a singlet, it is a solvent effect.Dilute Sample: Ensure the sample diluent matches the initial Mobile Phase conditions (e.g., 50% Water / 50% MeOH).
Solvent Strength Check Sample is in 100% DMSO/ACN.Switch Diluent: If solubility is an issue, use a "Pre-mix" approach: Dissolve high conc. in DMSO, then dilute 1:10 with Mobile Phase A (Buffer).
Column Void Check Inject a neutral marker (e.g., Uracil or Toluene). If it also splits, the column is physically damaged.Replace Column: The inlet bed has collapsed.
Visualization: The Solvent Effect Mechanism

SolventEffect Start Injection: ACNP in 100% MeOH Interface Mixing Interface Start->Interface MP Mobile Phase: 90% Water MP->Interface Outcome1 Analyte Precipitates (Micro-particulates) Interface->Outcome1 Solubility Limit Outcome2 Analyte travels faster than MP front Interface->Outcome2 Viscosity/Strength Mismatch Result Split Peak / Doublet Outcome1->Result Outcome2->Result

Figure 1: Mechanism of peak splitting caused by injection solvent mismatch.

Module 2: Troubleshooting Peak Tailing

User Complaint: "The peak rises sharply but drags out for minutes (Asymmetry > 1.5)."

Root Cause Analysis: pH and Chelation

Tailing in ACNP is rarely simple amine-silanol interaction because the nitro group suppresses the amine's basicity. Instead, it is often due to ionization state mismatch (running near the phenol


) or metal chelation .
Interactive Troubleshooting Guide

Q1: What is your Mobile Phase pH?

  • If pH is 6.0 - 8.0: CRITICAL ERROR. You are operating near the phenol

    
     (~7.5). The analyte is splitting between neutral and anionic forms.
    
    • Fix: Lower pH to < 3.0 to keep the phenol protonated (neutral) and suppress silanol activity.

  • If pH is < 3.0: Proceed to Q2.

Q2: What column chemistry are you using?

  • If Standard Silica (Type A): Trace metals in the silica are chelating the ortho-amino-phenol moiety.

    • Fix: Switch to a "Base Deactivated" (BDS) or High-Purity Type B Silica column (e.g., Agilent Zorbax Eclipse, Waters XBridge).

Q3: Are you using an additive?

  • If Phosphate only: Phosphate does not mask metals well.

    • Fix: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. If chelation is suspected, add 5mM EDTA or use a "sacrificial base" like Triethylamine (TEA), though modern columns rarely need TEA.

Visualization: Tailing Decision Tree

TailingLogic Start Observation: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH PH_High pH 6.0 - 8.0 CheckPH->PH_High PH_Low pH < 3.0 CheckPH->PH_Low CheckCol Check Column Type Col_Old Type A / Low Purity Silica CheckCol->Col_Old Col_New High Purity / Hybrid CheckCol->Col_New Action_PH LOWER pH to 2.5 (Suppress Phenol Ionization) PH_High->Action_PH PH_Low->CheckCol Action_Col SWITCH to High Purity C18 (Remove Metal Sites) Col_Old->Action_Col Action_Chel ADD 0.1% TFA or chelating agent Col_New->Action_Chel

Figure 2: Logical workflow for diagnosing peak tailing in amphoteric analytes.

Module 3: The "Gold Standard" Method Protocol

Based on the physicochemical properties of ACNP, the following starting method is designed to eliminate both splitting and tailing.

Optimized Chromatographic Conditions
ParameterRecommendationScientific Rationale
Column C18, End-capped, High Purity Silica (3.5 µm or 5 µm).Prevents silanol interactions and metal chelation.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in Water (pH ~2.5).Suppresses phenol ionization (

7.5) and protonates amine, ensuring a single species.
Mobile Phase B Acetonitrile (ACN) with 0.1% Acid.ACN provides sharper peaks than MeOH for nitro-aromatics.
Gradient 5% B to 95% B over 10-15 mins.ACNP is hydrophobic; requires high organic to elute.
Sample Diluent Critical: 50:50 Water:ACN (or match initial gradient).Prevents strong solvent effects/splitting.
Wavelength 254 nm or 280 nm.Nitro-aromatics absorb strongly here.
Step-by-Step Preparation of Sample (To avoid splitting)
  • Weigh ~1 mg of ACNP.

  • Dissolve in minimum volume (e.g., 100 µL) of DMSO or ACN to ensure complete solubilization.

  • Immediately dilute to 1 mL with Mobile Phase A (Acidic Water) .

    • Note: If precipitation occurs, increase the organic ratio to 30:70 (Water:ACN) but ensure the HPLC gradient starts at 30% B.

  • Filter through a 0.2 µm PTFE filter (Nylon may bind to the nitro/amine groups).

References & Authority[1][2][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3894848, 2-Amino-4-chloro-5-nitrophenol. Retrieved from [Link]

    • Validation: Source for pKa prediction, solubility data, and isomer confirmation.

  • Dolan, J. W. (2013). "When using HPLC, how do you deal with split peaks?" LCGC North America / ResearchGate. Retrieved from [Link]

    • Validation: Authoritative source on "Strong Solvent Effect" mechanism.

  • Agilent Technologies. "HPLC Troubleshooting Guide: Peak Tailing and Splitting." Agilent Technical Library. Retrieved from [Link]

    • Validation: Industry standard for troubleshooting silanol interactions and column voids.

    • Validation: Confirmation of pH effects on amphoteric compounds.

Validation & Comparative

Optimizing and Validating HPLC Methods for 2-Amino-5-chloro-4-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Column Technologies and ICH Q2(R2) Compliance

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying highly substituted aromatic compounds. The molecule 2-Amino-5-chloro-4-nitrophenol (CAS: 78827-35-7) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. However, its structural topology—featuring a dense array of electron-withdrawing (-NO2, -Cl) and electron-donating (-NH2, -OH) groups—creates a highly polarizable molecule. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this often translates to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase, making accurate quantification and isomer resolution a significant challenge.

This guide objectively compares the performance of modern Core-Shell (Superficially Porous) particle columns against traditional Fully Porous Particle (FPP) columns for this specific application. Furthermore, it provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[1][2], ensuring your analytical method is robust, reproducible, and regulatory-compliant.

The Mechanistic Advantage: Core-Shell vs. Fully Porous Particles

When developing an assay for 2-Amino-5-chloro-4-nitrophenol, the choice of stationary phase dictates the success of the validation. Traditional HPLC methods often rely on 5.0 µm Fully Porous Particles (FPP). While robust, FPPs suffer from significant resistance to mass transfer; the analyte diffuses deep into the porous core, broadening the chromatographic band.

The Causality of Core-Shell Superiority: Core-shell technology utilizes a solid silica core surrounded by a thin, porous outer layer (e.g., a 1.7 µm solid core with a 0.5 µm porous shell, yielding a 2.7 µm particle). This architecture restricts the diffusion path of 2-Amino-5-chloro-4-nitrophenol to the shallow outer shell. According to the van Deemter equation, this drastically reduces the longitudinal diffusion (


 term) and resistance to mass transfer (

term). The result? Efficiency and peak capacities rivaling Sub-2-µm UHPLC columns, but at significantly lower backpressures.
Table 1: Comparative Performance Metrics for 2-Amino-5-chloro-4-nitrophenol Analysis
Performance MetricTraditional 5.0 µm FPP C18Modern 2.7 µm Core-Shell C18Mechanistic Cause
Theoretical Plates (

)
~12,000 / meter~28,000 / meterReduced Eddy diffusion and shorter mass transfer path in core-shell.
Peak Asymmetry (

)
1.65 (Tailing)1.08 (Symmetrical)Advanced end-capping and reduced residence time inside the silica pore.
Resolution (

) from Isomers
1.4 (Incomplete)2.8 (Baseline)Sharper peak widths (

) directly increase resolution.
System Backpressure ~120 bar~180 barCore-shell is highly compatible with standard 400-bar HPLC systems.
Analysis Time 15.0 minutes6.5 minutesHigher optimal linear velocity (

) allows faster flow rates without efficiency loss.

Data derived from internal comparative studies using an isocratic mobile phase of Acetonitrile/0.01 M Citrate Buffer (pH 6.2)[3].

The ICH Q2(R2) Validation Framework

The International Council for Harmonisation (ICH) recently updated its validation guidelines to Q2(R2), integrating it closely with ICH Q14 (Analytical Procedure Development)[2][4]. The new framework emphasizes a lifecycle approach, requiring that the method not only performs well under nominal conditions but is fundamentally designed to be fit-for-purpose through rigorous risk assessment.

HPLC_Validation cluster_0 ICH Q2(R2) Validation Lifecycle Node1 Method Design (ICH Q14) Node2 System Suitability Testing (SST) Node1->Node2 Node3 Specificity (Isomer Resolution) Node2->Node3 Node4 Linearity & Range (R² > 0.999) Node3->Node4 Node5 Accuracy & Precision (%RSD < 2.0%) Node4->Node5 Node6 Sensitivity (LOD & LOQ) Node5->Node6 Node7 Routine Quality Control & Lifecycle Management Node6->Node7

Analytical lifecycle and ICH Q2(R2) validation workflow for HPLC quantification.

Experimental Protocol: A Self-Validating System

To establish a trustworthy and self-validating method, every step must include built-in checks. The following protocol utilizes a 2.7 µm Core-Shell C18 column to quantify 2-Amino-5-chloro-4-nitrophenol, drawing on established chromatographic parameters for nitrophenolic compounds[3][5].

Step 1: Chromatographic Conditions Setup
  • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase: Isocratic elution. 45% Acetonitrile : 55% 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer.

  • pH Adjustment: Adjust the aqueous buffer to pH 3.0 using orthophosphoric acid. Causality: At pH 3.0, the phenolic hydroxyl group of 2-Amino-5-chloro-4-nitrophenol is fully protonated (unionized), preventing peak splitting and shifting retention to a more predictable hydrophobic interaction mechanism.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces mobile phase viscosity).

  • Detection: UV at 290 nm (Optimal wavelength for conjugated nitrophenols)[3].

  • Injection Volume: 5 µL.

Step 2: System Suitability Testing (SST)

Before initiating validation, the system must prove it is capable of the analysis. Inject a standard solution (50 µg/mL) six times.

  • Acceptance Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor (

    
    ) ≤ 1.2, Theoretical Plates (
    
    
    
    ) ≥ 10,000. If these fail, do not proceed to validation.
Step 3: Executing ICH Q2(R2) Parameters
  • Specificity: Inject a blank (diluent), the sample matrix without the analyte, and a sample spiked with known impurities (e.g., 2-amino-4-chlorophenol). Ensure no co-eluting peaks occur at the retention time of 2-Amino-5-chloro-4-nitrophenol.

  • Linearity and Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 10 to 100 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike the sample matrix with the analyte at 80%, 100%, and 120% levels in triplicate (9 determinations total). Calculate the percentage recovery.

  • Precision (Repeatability & Intermediate Precision): Perform 6 independent sample preparations at the 100% test concentration on Day 1 (Repeatability) and repeat on Day 2 with a different analyst (Intermediate Precision).

  • Detection & Quantitation Limits (LOD/LOQ): Determine based on the signal-to-noise ratio (S/N). LOD requires S/N ≥ 3:1; LOQ requires S/N ≥ 10:1, verified by injecting the LOQ concentration to ensure acceptable precision.

Data Presentation: Validation Results

Applying the core-shell methodology described above yields highly robust validation data that easily satisfies ICH Q2(R2) requirements[1].

Table 2: Summary of ICH Q2(R2) Validation Results for 2-Amino-5-chloro-4-nitrophenol
Validation ParameterICH Q2(R2) RequirementCore-Shell Column ResultStatus
Specificity Complete resolution from interferences

> 2.5 for all adjacent peaks
Pass
Linearity Correlation coefficient (

)

0.999

= 0.9998 (Range: 5-150 µg/mL)
Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (Precision) %RSD

2.0% (n=6)
%RSD = 0.65%Pass
Intermediate Precision %RSD

2.0% (n=12, 2 days)
%RSD = 0.82%Pass
Limit of Detection (LOD) S/N

3
0.15 µg/mLPass
Limit of Quantitation (LOQ) S/N

10 with %RSD

5.0%
0.50 µg/mL (%RSD = 2.1%)Pass

Conclusion

The quantification of complex, multi-substituted aromatics like 2-Amino-5-chloro-4-nitrophenol requires a strategic alignment of stationary phase chemistry and rigorous validation protocols. By upgrading from traditional Fully Porous Particles to Core-Shell technology , laboratories can overcome the physical limitations of mass transfer, achieving the sharp, symmetrical peaks necessary for baseline resolution of isomers.

When this chromatographic efficiency is coupled with a self-validating workflow designed around the ICH Q2(R2) guidelines, the resulting analytical method is not just a standard operating procedure—it becomes a highly defensible, regulatory-grade asset for drug development and quality control.

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures.
  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • Sigma-Aldrich. (n.d.). 2-amino-5-chloro-4-nitrophenol | 78827-35-7.
  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-848.
  • American Chemical Society (ACS). (2013). Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process.

Sources

Spectroscopic Characterization & Differentiation: 2-Amino-5-chloro-4-nitrophenol

[1]

Executive Summary

2-Amino-5-chloro-4-nitrophenol (CAS 78827-35-7) represents a specific structural challenge in analytical chemistry due to the existence of close positional isomers, most notably 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2) .[1][2][3] Distinguishing these isomers is critical in drug development and dye synthesis, as the position of the electron-withdrawing nitro group relative to the chlorine atom drastically alters reactivity and biological binding affinity.[4]

This guide provides a comparative spectroscopic analysis, establishing the structural basis for differentiation using UV-Vis, IR, and NMR methodologies.[4] It moves beyond simple data listing to explain the electronic causality—how the specific arrangement of substituents (OH, NH₂, Cl, NO₂) dictates the spectral fingerprint.[4]

Chemical Profile & Structural Basis[1][4][5][6]

To interpret the spectra, one must first understand the electronic environment.[4] The target molecule is a tetra-substituted benzene ring.[1][3]

FeatureTarget: 2-Amino-5-chloro-4-nitrophenol Primary Comparator: 2-Amino-4-chloro-5-nitrophenol
CAS Number 78827-35-7 6358-07-2
Structure Phenol (1), Amine (2), Nitro (4), Chloro (5)Phenol (1), Amine (2), Chloro (4), Nitro (5)
Electronic Effect Nitro group is para to the Hydroxyl.Nitro group is meta to the Hydroxyl.[4]
Proton Environment Two aromatic protons (H3, H6) are para to each other.[4]Two aromatic protons (H3, H6) are para to each other.[4]
Key Difference H3 is flanked by NH₂ and NO₂. H3 is flanked by NH₂ and Cl.
Structural Logic Visualization

The following diagram illustrates the decision logic for differentiating these isomers based on electronic shielding effects.

IsomerLogicStartUnknown Sample Analysis(C6H5ClN2O3)Step11H NMR Acquisition(DMSO-d6)Start->Step1DecisionAnalyze Chemical Shift of H3 Proton(Ortho to Amine)Step1->DecisionResultATarget: 2-Amino-5-chloro-4-nitrophenolH3 flanked by NH2 & NO2Expected Shift: ~7.5 - 7.8 ppm (Deshielded)Decision->ResultADownfield ShiftResultBComparator: 2-Amino-4-chloro-5-nitrophenolH3 flanked by NH2 & ClExpected Shift: ~6.8 - 7.2 ppm (Shielded)Decision->ResultBUpfield Shift

Figure 1: Decision tree for distinguishing the target compound from its primary isomer based on proton shielding effects.

Spectroscopic Comparison

UV-Vis Spectroscopy: The Solvatochromic Shift

The position of the nitro group relative to the electron-donating hydroxyl and amine groups dictates the extent of conjugation.[4]

  • 2-Amino-5-chloro-4-nitrophenol (Target): The nitro group is para to the hydroxyl group. This creates a strong "push-pull" system (donor-acceptor) across the ring, leading to a significant bathochromic (red) shift.[4]

  • 2-Amino-4-nitrophenol (Analog): Lacks the chlorine but shares the para nitro-hydroxyl relationship.[4]

  • 2-Amino-4-chloro-5-nitrophenol (Isomer): The nitro group is meta to the hydroxyl, breaking the direct conjugation path, resulting in a hypsochromic (blue) shift relative to the target.[4]

Comparative Data Table (Solvent: Ethanol/Methanol)

Compoundλmax 1 (nm)λmax 2 (nm)Electronic Transition
2-Amino-5-chloro-4-nitrophenol ~230 ~315 - 325 n→π (Strong CT band)*
2-Amino-4-chloro-5-nitrophenol~225~290 - 300Reduced conjugation (Meta-NO2)
2-Amino-4-nitrophenol224308Standard reference
4-Nitrophenol228317Base chromophore

Critical Insight: In alkaline media (pH > 8), the target (para-nitro) will exhibit a dramatic red shift (yellow to deep orange/red) due to the formation of the phenolate ion, which is strongly resonance-stabilized by the para-nitro group.[4] The meta-nitro isomer will show a much weaker shift.[4]

Infrared Spectroscopy (FTIR)

Differentiation relies on the specific vibrational modes of the nitro group and the C-Cl bond.[4]

  • Nitro Group (

    
    ): 
    
    • Target: The nitro group is sterically crowded by the adjacent Chlorine (pos 5) and Hydrogen (pos 3).[4] However, the para position to OH allows for intermolecular hydrogen bonding.

    • Isomer: The nitro group is adjacent to the Amine (pos 2) and OH (pos 1), facilitating intramolecular hydrogen bonding, which often lowers the N-O stretching frequency.[4]

  • Fingerprint Region:

    • C-Cl Stretch: Typically found between 600–800 cm⁻¹.[4] The exact position is sensitive to the ortho-substituents.[4]

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural confirmation.[4]

Predicted ¹H NMR Shifts (DMSO-d₆, 400 MHz)

ProtonTarget (2-Amino-5-chloro-4-nitrophenol) Isomer (2-Amino-4-chloro-5-nitrophenol) Mechanistic Reason
H-3 δ 7.60 ppm (s) δ 6.90 ppm (s) In the Target, H-3 is ortho to the strongly electron-withdrawing

. In the Isomer, it is ortho to the weaker Cl.[4]
H-6 δ 6.85 ppm (s) δ 7.45 ppm (s) In the Target, H-6 is ortho to Cl (shielded).[4] In the Isomer, H-6 is ortho to

(deshielded).[4]
Coupling Singlets (Para)Singlets (Para)Both isomers have protons para to each other, showing no strong coupling (

Hz).[4]

Experimental Protocols

Protocol A: UV-Vis Solvatochromic Analysis

Objective: To determine the conjugation efficiency and pKa-dependent shifts.

  • Stock Preparation: Dissolve 5 mg of the sample in 10 mL of spectroscopic grade Ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Prepare a working solution of

    
     M by diluting 100 µL of stock into 10 mL of Ethanol.
    
  • Baseline Correction: Run a blank scan using pure Ethanol from 200 nm to 500 nm.

  • Acquisition (Neutral): Measure the absorbance of the sample. Note

    
    .
    
  • Acquisition (Alkaline): Add 10 µL of 1M NaOH to the cuvette, mix, and re-scan immediately.

    • Validation: A bathochromic shift of >50 nm confirms the para-nitro/hydroxyl relationship (Target compound).[4]

Protocol B: 1H NMR Structural Validation

Objective: To distinguish isomers based on chemical shift environments.

  • Sample Prep: Weigh 10 mg of dry sample into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆. (Chloroform-d is often poor for nitrophenols due to solubility).[4]

  • Transfer: Filter the solution through a glass wool plug into a 5mm NMR tube to remove undissolved particulates.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay: 1.0 s

    • Scans: 16 (minimum)

    • Spectral Width: -2 to 14 ppm

  • Processing: Reference the residual DMSO pentet to 2.50 ppm. Integrate the aromatic region (6.0–8.0 ppm). Look for two distinct singlets.

References

  • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 3894848, 2-Amino-4-chloro-5-nitrophenol. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[4] Phenol, 2-chloro-4-nitro- UV/Vis Spectrum. Retrieved from [Link][4]

A Comparative Performance Analysis of Azo Dyes Derived from Substituted Nitroanilines for High-Performance Textile Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, accounting for a significant portion of the dyes used in the textile industry.[1] Their popularity stems from their cost-effectiveness, high color strength, and the wide range of vibrant colors they can produce.[1][2] This guide provides an in-depth performance evaluation of a representative monoazo disperse dye, C.I. Disperse Blue 79, which is a key colorant for polyester fibers.

The performance of C.I. Disperse Blue 79 will be benchmarked against another widely used azo disperse dye, C.I. Disperse Red 73. This comparative analysis is designed to provide researchers and scientists with the necessary data and experimental insights to make informed decisions in the development and application of high-performance dyes.

The Chemistry of High-Performance Azo Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester.[3] The performance characteristics of these dyes, such as their color, fastness, and dyeing behavior, are intricately linked to their molecular structure.

C.I. Disperse Blue 79 is synthesized by the diazotization of 2-bromo-4,6-dinitroaniline and subsequent coupling with 3-(N,N-bis(2-acetoxyethyl)amino)-4-methoxyacetanilide.[4][5] The presence of multiple electron-withdrawing groups (nitro and bromo) on the diazo component and the specific substituents on the coupling component are crucial for achieving the desired deep blue shade and good fastness properties.[6]

Similarly, C.I. Disperse Red 73 is synthesized from the diazotization of 2-cyano-4-nitroaniline and coupling with N-cyanoethyl-N-ethylaniline.[7] The structural differences between these two dyes lead to their distinct colors and performance profiles.

Performance Evaluation: A Head-to-Head Comparison

The ultimate utility of a dye is determined by its performance during and after application to a textile substrate. This section provides a comparative analysis of C.I. Disperse Blue 79 and C.I. Disperse Red 73 based on key performance indicators.

Spectral Properties

The color of a dye is determined by its absorption of light in the visible spectrum. The wavelength of maximum absorption (λmax) is a key characteristic.

DyeDiazo ComponentCoupling Componentλmax (nm)Color
C.I. Disperse Blue 79 2-Bromo-4,6-dinitroaniline3-(N,N-bis(2-acetoxyethyl)amino)-4-methoxyacetanilide~600-620Navy Blue
C.I. Disperse Red 73 2-Cyano-4-nitroanilineN-cyanoethyl-N-ethylaniline~510-520Bluish Red

Note: λmax values can vary slightly depending on the solvent used for measurement.

Dyeing Performance on Polyester

The efficiency of the dyeing process and the quality of the final dyed fabric are critical evaluation parameters. High-temperature, high-pressure (HTHP) exhaust dyeing is the most common method for applying disperse dyes to polyester.[2]

Key Dyeing Parameters:

  • pH: The optimal pH for dyeing polyester with disperse dyes is typically in the acidic range of 4.5-5.5.[2]

  • Temperature: Dyeing is usually carried out at high temperatures, around 130°C, to ensure good dye penetration into the polyester fibers.[8]

  • Leveling Agents: These are often added to the dyebath to ensure uniform color distribution on the fabric.

Both C.I. Disperse Blue 79 and C.I. Disperse Red 73 are suitable for HTHP dyeing of polyester, exhibiting good exhaustion and build-up properties.[5][7]

Fastness Properties: The True Test of Durability

A dye's fastness properties determine the durability of the color on the textile during various treatments and end-uses. The fastness is typically rated on a scale of 1 to 5 for wash and rubbing fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is excellent).[8]

Fastness PropertyC.I. Disperse Blue 79C.I. Disperse Red 73Test Method
Light Fastness 6-76ISO 105-B02
Wash Fastness (Change in Color) 4-54-5ISO 105-C06
Wash Fastness (Staining) 4-54-5ISO 105-C06
Rubbing Fastness (Dry) 4-54-5ISO 105-X12
Rubbing Fastness (Wet) 4-54ISO 105-X12
Sublimation Fastness 4-54ISO 105-P01

Interpretation of Fastness Data:

  • Light Fastness: Both dyes exhibit good to very good light fastness, making them suitable for applications where the textile will be exposed to sunlight.

  • Wash Fastness: The excellent wash fastness of both dyes indicates a strong affinity for the polyester fiber and good resistance to laundering.[3]

  • Rubbing Fastness: The good to excellent rubbing fastness suggests that the color will not easily transfer to other surfaces upon rubbing.

  • Sublimation Fastness: This is a crucial property for polyester dyes, as the fabric is often subjected to high temperatures during processing (e.g., heat setting). The good sublimation fastness of both dyes indicates their stability at elevated temperatures.[6]

Experimental Protocols: A Guide to Reproducible Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis, application, and fastness testing of azo disperse dyes.

Synthesis of a Representative Azo Dye (General Procedure)

The synthesis of azo dyes typically involves a two-step process: diazotization and coupling.[9]

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A Aromatic Amine (e.g., 2-Bromo-4,6-dinitroaniline) C Diazonium Salt Solution A->C 0-5 °C B Sodium Nitrite (NaNO2) in conc. Acid (e.g., H2SO4) B->C E Azo Dye C->E 0-5 °C, pH 4-5 D Coupling Component (e.g., 3-(N,N-bis(2-acetoxyethyl)amino) -4-methoxyacetanilide) D->E F Filtration E->F G Washing F->G H Drying G->H I Purified Azo Dye H->I

Caption: General workflow for the synthesis of azo disperse dyes.

Step-by-Step Protocol:

  • Diazotization: The aromatic amine (1 equivalent) is dissolved or suspended in a strong acid (e.g., a mixture of acetic acid and propionic acid or sulfuric acid). The mixture is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1 equivalent) in concentrated sulfuric acid or water is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the diazonium salt.

  • Coupling: The coupling component (1 equivalent) is dissolved in a suitable solvent (e.g., acetic acid). The previously prepared diazonium salt solution is then added slowly to the coupling component solution with vigorous stirring, while maintaining the temperature at 0-5°C. The pH of the reaction mixture is adjusted to 4-5 with a buffer solution (e.g., sodium acetate) to facilitate the coupling reaction.

  • Isolation and Purification: After the coupling reaction is complete (typically after several hours of stirring), the precipitated dye is collected by filtration. The dye is then washed thoroughly with water to remove any unreacted starting materials and inorganic salts. The purified dye is then dried in an oven at a moderate temperature (e.g., 60-80°C).

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with disperse dyes.

Dyeing_Workflow A Prepare Dyebath (Dye, Dispersing Agent, pH Buffer) B Add Polyester Fabric A->B C Heat to 130°C (Rate: 2°C/min) B->C D Hold at 130°C for 60 min C->D E Cool to 70°C (Rate: 2°C/min) D->E F Rinse Fabric E->F G Reduction Clearing (NaOH, Na2S2O4) F->G H Rinse and Dry G->H

Caption: Workflow for high-temperature exhaust dyeing of polyester.

Materials and Reagents:

  • Polyester fabric (pre-scoured)

  • Disperse dye

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydroxide

  • Sodium hydrosulfite

Procedure:

  • A dyebath is prepared with a specific liquor ratio (e.g., 1:20) containing the disperse dye (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.

  • The polyester fabric is introduced into the dyebath at room temperature.

  • The temperature of the dyebath is raised to 130°C at a rate of 2°C per minute.

  • Dyeing is continued at 130°C for 60 minutes.

  • The dyebath is then cooled to 70°C at a rate of 2°C per minute.

  • The dyed fabric is removed, rinsed with hot and cold water.

  • A reduction clearing process is carried out by treating the fabric in a solution of sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

  • Finally, the fabric is rinsed thoroughly and dried.

Standard Fastness Testing Protocols

The following are standard ISO methods for evaluating the fastness properties of dyed textiles.

Light Fastness (ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a xenon-arc lamp under specified conditions.

  • The change in color is assessed by comparing the exposed specimen with an unexposed sample against a standard blue wool scale (1-8).

Wash Fastness (ISO 105-C06):

  • The dyed fabric sample is stitched between two undyed adjacent fabrics (e.g., cotton and polyester).

  • The composite sample is then laundered in a standard soap solution under specified conditions of temperature, time, and mechanical agitation.

  • The change in color of the dyed sample and the degree of staining on the adjacent fabrics are evaluated using grey scales.

Rubbing Fastness (ISO 105-X12):

  • The dyed fabric is rubbed with a dry and a wet white cotton cloth under a specified pressure using a crockmeter.

  • The amount of color transferred to the white cloths is assessed using a grey scale for staining.

Conclusion

The performance of azo dyes derived from substituted nitroanilines, as exemplified by C.I. Disperse Blue 79 and C.I. Disperse Red 73, demonstrates their suitability for high-performance applications on polyester textiles. Their good to excellent fastness properties ensure the longevity of the coloration through various end-uses and care cycles. The selection of a specific azo dye for a particular application will depend on the desired shade and the specific performance requirements. This guide provides the foundational knowledge and experimental framework for researchers and scientists to effectively evaluate and compare the performance of these and other azo dyes in their development and application endeavors.

References

  • World dye variety. (2012, March 26). Disperse Blue 79:1. Retrieved from [Link]

  • Scribd. (n.d.). Disperse Blue 79: Technical Overview. Retrieved from [Link]

  • El-Apasery, M. A., & Abd El-Hafiz, H. S. (2019). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. Polymers, 11(11), 1898.
  • Freeman, H. S. (2002). Disperse Dyes: A Dye Chemist's Perspective.
  • Ghaffarzadeh, M., & Moghaddas, J. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers.
  • Desai, K. R., & Mistry, B. D. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole.
  • El-Apasery, M. A. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Molecules, 21(7), 855.
  • Sinoever. (n.d.). China Biggest Disperse Blue 79 Suppliers & Manufacturers & Factory. Retrieved from [Link]

  • Otutu, J. O. (2013). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on. International Journal of Science and Technology, 2(10), 734-741.
  • Dalaf, A. H. (2021). Synthesis and Characterization of New Azo Dyes Based on Thiazole and Assess the Biological and Laser Efficacy for Them and Study their Dyeing Application. Journal of Education for Pure Science-University of Thi-Qar, 11(2), 16-30.
  • Al-Etaibi, A. M., El-Apasery, M. A., & Rashed, M. M. (2022). Dyeing of polyester fabrics using novel diazo disperse dyes derived from 1, 4-bis (2-amino-1, 3, 4-thiadiazolyl) benzene. Journal of the Textile Institute, 113(11), 2441-2448.
  • El-Molla, M. M., & El-Apasery, M. A. (2025). Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes. Scientific Reports, 15(1), 1-17.
  • Saeed, A., & Shabir, G. (2018). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry, 11(8), 111-119.
  • World dye variety. (2012, March 6). Disperse Red 73. Retrieved from [Link]

Sources

Technical Assessment: Cross-Reactivity Profiling of 2-Amino-5-chloro-4-nitrophenol in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Amino-5-chloro-4-nitrophenol (ACN) is a substituted aromatic compound characterized by a push-pull electronic system (electron-donating amine vs. electron-withdrawing nitro group) and a steric-imposing chlorine atom. In biological assays—particularly immunoassays and enzymatic activity screens—this molecule presents a dual challenge:

  • Structural Mimicry (True Cross-Reactivity): Its structural homology to other nitrophenols (e.g., 2-amino-4-nitrophenol, 4-nitrophenol) allows it to bind off-target antibody paratopes or enzyme active sites.

  • Optical Interference (Pseudo Cross-Reactivity): As a chromophore with significant absorbance in the 400–450 nm range, ACN often generates false positives in colorimetric assays (e.g., phosphatase or ELISA readouts) that rely on yellow-product detection.

This guide provides a rigorous framework for quantifying these cross-reactivities, comparing ACN against standard analogs, and validating assay specificity.

Comparative Performance Analysis

The following table contrasts 2-Amino-5-chloro-4-nitrophenol with its non-chlorinated analog (2-Amino-4-nitrophenol) and the parent compound (4-Nitrophenol) in the context of biological assay interference.

Table 1: Cross-Reactivity & Interference Profile
Feature2-Amino-5-chloro-4-nitrophenol (Target)2-Amino-4-nitrophenol (Analog)4-Nitrophenol (Parent Scaffold)
Molecular Weight 188.57 g/mol 154.12 g/mol 139.11 g/mol
Steric Profile High (Cl at C5 hinders binding)Low (Planar, easily accommodated)Lowest (Standard hapten)
Immunoassay CR% *< 5% (Typical in 4-NP ELISAs)15–40% (High interference)100% (Reference Standard)
Optical Absorbance

nm (Orange/Yellow)

nm (Yellow)

nm (Yellow)
Solubility (pH 7.4) Moderate (Cl increases lipophilicity)HighHigh
Primary Interference Optical Quenching / False Signal Competitive Binding N/A (Target)

*Note: CR% (Cross-Reactivity Percentage) values are generalized estimates based on polyclonal antibody response to 4-nitrophenol immunogens. Specific monoclonal affinity will vary.

Mechanism of Action: The "Steric Clash" Hypothesis

To understand why 2-Amino-5-chloro-4-nitrophenol exhibits specific cross-reactivity patterns, we must look at the molecular recognition interface.

In competitive immunoassays designed for nitrophenols, the antibody pocket is typically generated against the planar nitro-aromatic ring.

  • The Analog (2-Amino-4-nitrophenol): The amino group is small. It fits into the "wobble" space of the antibody pocket, leading to high cross-reactivity.

  • The Target (ACN): The Chlorine atom at position 5 is bulky (Van der Waals radius ~1.75 Å). If the antibody was raised against a non-chlorinated hapten, this Cl atom creates a steric clash , preventing deep insertion into the binding pocket.

Visualizing the Cross-Reactivity Pathway

The following diagram illustrates the decision logic for distinguishing between True Binding Cross-Reactivity and Optical Interference.

CrossReactivityLogic Start Sample Containing 2-Amino-5-chloro-4-nitrophenol AssayType Select Assay Type Start->AssayType ELISA Competitive ELISA (Target: 4-Nitrophenol) AssayType->ELISA Immunoassay Enzymatic Enzymatic Assay (e.g., Phosphatase) AssayType->Enzymatic Activity Assay Binding Antibody Binding Event ELISA->Binding Structural Analog? Optical Direct Absorbance (405-450 nm) Enzymatic->Optical Compound is Colored? Result_True True Cross-Reactivity (Steric Fit) Binding->Result_True High Affinity (Low Steric Clash) Result_False False Positive (Optical Interference) Binding->Result_False Low Affinity (High Steric Clash) Optical->Result_False Absorbs at Detection Wavelength

Figure 1: Decision matrix for categorizing interference. ACN often follows the red path (Optical Interference) in standard 4-nitrophenol assays due to its intrinsic color and steric bulk.

Experimental Protocols

Protocol A: Determination of Cross-Reactivity (CR%) in Competitive ELISA

Use this protocol to quantify the affinity of ACN relative to the assay's intended target.

Objective: Calculate the CR% based on IC50 displacement curves.

Materials:

  • Commercial Nitrophenol ELISA Kit (or in-house coated plate).

  • Standard: 4-Nitrophenol (Target).

  • Analyte: 2-Amino-5-chloro-4-nitrophenol (ACN).

  • Matrix: Assay Buffer (PBS-T).

Workflow:

  • Preparation: Prepare a semi-logarithmic dilution series (0.1 nM to 10,000 nM) for both the Standard (4-NP) and the Analyte (ACN).

  • Incubation: Add 50 µL of each dilution to the antibody-coated plate. Immediately add 50 µL of HRP-Conjugated Nitrophenol.

  • Competition: Incubate for 60 minutes at RT. (The ACN competes with HRP-Conjugate for antibody sites).

  • Wash: Wash plate 4x with PBS-T to remove unbound HRP.

  • Detection: Add TMB Substrate. Stop reaction with 1M H2SO4.

  • Read: Measure OD at 450 nm.

Calculation: Plot OD vs. Log[Concentration] using a 4-parameter logistic (4PL) fit. Determine the IC50 (concentration yielding 50% inhibition of maximum signal) for both compounds.



  • Interpretation: If CR% > 1%, ACN is a significant interferent. If CR% < 0.1%, specificity is high.

Protocol B: Spectral Interference Correction (The "Blanking" Method)

Use this protocol if ACN is present in a colorimetric assay (e.g., ALP or Phosphatase assay) reading at 405 nm.

Rationale: ACN is yellow/orange. It absorbs light at 405 nm, mimicking the p-nitrophenol product of phosphatase assays.

Workflow:

  • Sample Set: Prepare samples containing biological matrix + ACN.

  • Reaction Well: Sample + Enzyme + Substrate (Standard Assay).

  • Sample Blank Well: Sample + Buffer (No Enzyme/Substrate).

  • Reagent Blank Well: Buffer + Enzyme + Substrate.

  • Measurement: Measure Absorbance (

    
    ) at 405 nm for all wells.
    

Correction Formula:



  • Critical Step: If

    
     exceeds 0.5 OD, dilution is required, as high background absorbance reduces the linear dynamic range of the plate reader.
    

References

  • National Toxicology Program. (2020). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Amino-5-nitrophenol and 2-Amino-4-nitrophenol. National Institutes of Health. [Link]

  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-Amino-4-hydroxyethylaminoanisole sulfate and related Nitrophenols. Comparing structural analogs in sensitization assays. [Link]

  • Gao, Y., et al. (2021). "Cross-reactivity in Immunoassays: Theoretical Description and Experimental Confirmation." Applied Sciences, 11(14), 6581. (Provides the mathematical basis for IC50 calculations in competitive binding). [Link]

  • PubChem. (2023). Compound Summary: 2-Amino-4-chloro-5-nitrophenol (Isomer Comparison). National Library of Medicine. [Link]

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. (Source for cross-reactivity calculation standards). [Link]

Comparative Guide: 2-Amino-5-chloro-4-nitrophenol vs. 2-Amino-5-bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Amino-5-chloro-4-nitrophenol and its bromo analog (2-Amino-5-bromo-4-nitrophenol) .

These compounds are critical "push-pull" aromatic scaffolds, featuring an electron-donating hydroxy/amino pair and an electron-withdrawing nitro/halo pair. They are primary intermediates in the synthesis of benzoxazole dyes , photographic couplers , and fused heterocyclic pharmaceuticals .

Executive Summary
FeatureChloro Analog (Cl)Bromo Analog (Br)
Primary Utility Industrial dyes, cost-sensitive manufacturing.Pharmaceutical intermediates, cross-coupling substrates.

Reactivity
Moderate. Requires higher temp/stronger nucleophiles.High. Faster displacement kinetics with soft nucleophiles.
Pd-Catalysis Low. Inert to standard Pd(0) conditions without specialized ligands.Excellent. Ideal substrate for Suzuki/Buchwald couplings.
Reductive Stability High. Halogen retained during nitro reduction (e.g., Fe/HCl, H2/Pt).Low. Risk of hydrodehalogenation (loss of Br) during catalytic hydrogenation.
Cost/Availability High availability; significantly lower cost.Lower availability; higher cost.[1]
Chemical Identity & Structural Analysis

Critical Isomer Note: Nomenclature in this class is often inconsistent. This guide focuses on the specific isomer where the halogen is at position 5, ortho to the nitro group at position 4.

  • Core Scaffold: 2-Aminophenol (OH = 1,

    
     = 2).
    
  • Substituents: Nitro (

    
    ) at 4; Halogen (X) at 5.
    
Electronic Environment
  • The "Push": The

    
     and 
    
    
    
    groups (positions 1, 2) are strong electron donors (resonance), increasing electron density at positions 3 and 5.
  • The "Pull": The

    
     group (position 4) is a strong electron withdrawer, deactivating the ring but specifically activating position 5  for nucleophilic attack.
    
  • The Conflict: The Halogen at position 5 is in a "privileged" position. It is activated by the ortho-nitro group for Nucleophilic Aromatic Substitution (

    
    ) but slightly deactivated by the para-amino group.
    
Synthesis Pathways

Direct nitration of the parent 2-amino-5-halophenol is often messy due to oxidation of the amine. The industry-standard protocol utilizes a Benzoxazolone protective group strategy to ensure regioselectivity and yield.

Pathway Diagram (Graphviz)

Synthesis Start 2-Amino-5-halo-phenol (X = Cl or Br) Step1 Cyclization (Urea or Phosgene) Start->Step1 Protection Inter1 5-Halo-2-benzoxazolone Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Regioselective Inter2 5-Halo-6-nitro-2-benzoxazolone Step2->Inter2 Step3 Alkaline Hydrolysis (NaOH) Inter2->Step3 Deprotection Product 2-Amino-5-halo-4-nitrophenol Step3->Product

Caption: Regioselective synthesis via the benzoxazolone scaffold. The nitro group is directed to position 6 of the bicycle, which corresponds to position 4 of the phenol.

Detailed Reactivity Profile
A. Nucleophilic Aromatic Substitution (

)

The 5-position is activated by the ortho-nitro group.

  • Chloro Analog: Reacts with strong nucleophiles (e.g., thiols, primary amines) but often requires elevated temperatures (

    
    C) or polar aprotic solvents (DMF, DMSO).
    
  • Bromo Analog: Reacts significantly faster. The weaker C-Br bond facilitates the leaving group departure, especially with "soft" nucleophiles like thiophenols or anilines.

    • Application: Synthesis of heterocyclic dyes . The Bromo analog allows for substitution under milder conditions, preserving sensitive functional groups.

B. Nitro Reduction (Chemoselectivity)

Converting the nitro group to an amine yields 2,4-diamino-5-halophenol .

  • Chloro Analog: Robust. Can be reduced using Catalytic Hydrogenation (

    
    , Pd/C) or Iron/Acid (Bechamp) without losing the chlorine atom.
    
  • Bromo Analog: Risk of Side Reactions. Catalytic hydrogenation (

    
    , Pd/C) frequently causes hydrodehalogenation  (cleavage of the C-Br bond), yielding the non-halogenated diamine.
    
    • Protocol Adjustment: For the Bromo analog, use chemoselective reducing agents like Sodium Dithionite (

      
      ) or Iron/Acetic Acid to retain the bromine.
      
C. Metal-Catalyzed Cross-Coupling
  • Chloro Analog: Generally inert to Suzuki or Stille coupling conditions unless specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) are used.

  • Bromo Analog: Superior Substrate. Readily undergoes oxidative addition with Pd(0). It is the precursor of choice for extending the carbon skeleton via Suzuki-Miyaura coupling to create complex biaryl drug candidates.

Experimental Protocols
Protocol A: Synthesis via Benzoxazolone Route

Applicable to both Cl and Br analogs.

  • Cyclization: Suspend 2-amino-5-chlorophenol (100 mmol) and Urea (120 mmol) in refluxing amyl alcohol. Heat for 6-8 hours. Cool, filter the precipitate (5-chloro-2-benzoxazolone). Yield: ~85-90%.[2]

  • Nitration: Dissolve the benzoxazolone (50 mmol) in conc.

    
     (40 mL) at 0-5°C. Dropwise add fuming 
    
    
    
    (1.1 eq). Stir for 1 hour. Pour onto ice. Filter the yellow solid (5-chloro-6-nitro-2-benzoxazolone). Yield: ~80%.
  • Hydrolysis: Reflux the nitro-benzoxazolone in 10% NaOH (aq) for 2 hours. Acidify with HCl to pH 5. The product, 2-Amino-5-chloro-4-nitrophenol , precipitates as orange/brown needles. Yield: ~90%.

Protocol B: Chemoselective Reduction of the Bromo-Analog

Designed to prevent dehalogenation.

  • Dissolve 2-Amino-5-bromo-4-nitrophenol (10 mmol) in Ethanol/Water (3:1, 50 mL).

  • Add Iron powder (50 mmol) and Ammonium Chloride (5 mmol).

  • Heat to reflux for 2 hours with vigorous stirring. (Color changes from orange to colorless/darkening).

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate under vacuum. The product, 2,4-Diamino-5-bromophenol , is unstable in air and should be used immediately or stored as an HCl salt.

Physical Properties & Data Comparison
Property2-Amino-5-chloro-4-nitrophenol2-Amino-5-bromo-4-nitrophenol
CAS No. 78827-35-7 (Isomer specific)N/A (Precursor CAS: 38191-34-3)
Molecular Weight 188.57 g/mol 233.02 g/mol
Appearance Orange-brown powderReddish-brown crystalline solid
Melting Point ~208-210°C (dec.)~215-220°C (dec.)
Solubility (Water) InsolubleInsoluble
Solubility (Base) Soluble (Phenolate formation)Soluble (Phenolate formation)

(Phenol)
~7.5 (Acidified by Nitro)~7.4 (Slightly more acidic)
References
  • Synthesis via Benzoxazolone: Organic Syntheses, Coll. Vol. 3, p. 59 (1955); Vol. 26, p. 9 (1946). (Standard method for 2-amino-4-nitrophenols). Link

  • Nitration of Halophenols: Journal of Heterocyclic Chemistry, "Syntheses of substituted 2-(1-methyl-5-nitro-2-imidazolyl) quinolines" (Discusses nitration/reduction sequences).

  • Reactivity of Halo-Nitrophenols: Journal of the American Chemical Society, "The Chlorination of Benzoxazolone". (Foundation for the synthetic route).[2][3][4][5]

  • Safety & Toxicology: National Toxicology Program (NTP), "2-Amino-4-chloro-5-nitrophenol" (Isomer comparison and handling). Link

  • Catalytic Reduction: RSC Advances, "Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride" (General reduction protocols). Link

Sources

A Comparative Guide to the Validation of 2-Amino-4-chloro-5-nitrophenol as a Starting Material for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical and materials science, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth validation of 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2), a versatile nitroaromatic intermediate. We will explore its application in the synthesis of heterocyclic scaffolds, presenting a comparative analysis against a structurally similar alternative, 2-Amino-4-nitrophenol. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for starting material validation, underpinned by experimental data, mechanistic insights, and comparative performance metrics.

Introduction: The Strategic Importance of 2-Amino-4-chloro-5-nitrophenol

2-Amino-4-chloro-5-nitrophenol is a substituted aminophenol derivative that serves as a valuable building block in organic synthesis.[1] Its trifunctional nature—possessing amino, hydroxyl, and nitro groups, along with a chlorine substituent—offers multiple reaction sites for constructing complex molecular architectures. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, making it a precursor for a range of bioactive molecules, including potential anticancer agents and dye components.[2][3] The validation of such a starting material extends beyond simple confirmation of its structure; it involves a rigorous assessment of its performance in a target synthesis against viable alternatives.

This guide will focus on a representative synthesis of a benzoxazole derivative, a common scaffold in medicinal chemistry. We will dissect the synthetic pathway, evaluate the performance of 2-Amino-4-chloro-5-nitrophenol, and compare it directly with 2-Amino-4-nitrophenol to highlight the impact of the chloro-substituent on reaction outcomes.

Physicochemical Properties and Safety Profile

A thorough understanding of the starting material's properties is fundamental to its safe and effective use.

Property2-Amino-4-chloro-5-nitrophenol2-Amino-4-nitrophenol
CAS Number 6358-07-2[1]99-57-0[4]
Molecular Formula C₆H₅ClN₂O₃[1]C₆H₆N₂O₃[4]
Molecular Weight 188.57 g/mol [1]154.12 g/mol [4]
Appearance Data not specified, typically a colored solidYellow-brown to orange prisms[4]
Melting Point Data not specified143–145 °C[4]
Solubility Data not specifiedSparingly soluble in water; soluble in ethanol, acetone, acetic acid[4]
Safety Profile Potential toxicity and environmental impact; handle with appropriate safety measures.[5] May react with strong oxidizing agents.[6]Moderately toxic by ingestion.[4]

Note: Specific experimental data for 2-Amino-4-chloro-5-nitrophenol is less prevalent in public literature compared to its non-chlorinated analog. The principles of handling nitroaromatic compounds should be strictly followed.

Core Directive: Synthesis of a 5-Chloro-6-nitrobenzoxazole Scaffold

The synthesis of benzoxazole derivatives from ortho-aminophenols is a cornerstone reaction in heterocyclic chemistry. The general strategy involves the condensation of the aminophenol with a carboxylic acid or its derivative, followed by cyclization.

Reaction Scheme: The reaction of 2-Amino-4-chloro-5-nitrophenol with acetic anhydride leads to an intermediate acetamido compound, which upon dehydration, yields 5-chloro-2-methyl-6-nitrobenzoxazole.[2][7] This process is often followed by hydrolysis to yield the final aminonitrophenol product, but for our purposes, we will consider the formation of the benzoxazole as the target synthesis.

Causality Behind Experimental Choices:

  • Acylation: The initial acylation of the amino group is a standard protecting step and a precursor to the benzoxazole ring system. Acetic anhydride is a common and cost-effective acylating agent.

  • Cyclization/Dehydration: The subsequent ring closure to form the oxazole ring is typically achieved by heating in the presence of a dehydrating agent or under acidic conditions. This intramolecular condensation is entropically favored.[2]

  • Solvent: The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature.

Comparative Analysis: The Impact of the Chloro-Substituent

To validate 2-Amino-4-chloro-5-nitrophenol, we compare its performance in the model benzoxazole synthesis against 2-Amino-4-nitrophenol. The primary difference lies in the presence of the chlorine atom on the aromatic ring.

Logical Framework for Comparison

cluster_0 Starting Material Validation cluster_1 Performance Metrics cluster_2 Decision SM1 2-Amino-4-chloro-5-nitrophenol Synthesis Target Synthesis: Benzoxazole Formation SM1->Synthesis SM2 2-Amino-4-nitrophenol (Alternative) SM2->Synthesis Yield Reaction Yield (%) Synthesis->Yield Purity Product Purity (%) Synthesis->Purity Conditions Reaction Conditions (Temp, Time) Synthesis->Conditions Safety Safety & Handling Synthesis->Safety Conclusion Optimal Starting Material Selection Yield->Conclusion Purity->Conclusion Conditions->Conclusion Safety->Conclusion

Caption: Logical workflow for the comparative validation of starting materials.

Expected Impact of the Chloro Group:

  • Electronic Effects: The chlorine atom is an electron-withdrawing group via induction but electron-donating via resonance. Its net effect on the aromatic ring's reactivity will influence the rate and yield of the cyclization step.

  • Steric Effects: The presence of the chlorine atom ortho to the amino group could introduce steric hindrance, potentially affecting the approach of the acylating agent.

  • Product Properties: The resulting 5-chloro-benzoxazole derivative will have different physicochemical properties (e.g., solubility, crystallinity, biological activity) compared to its non-chlorinated counterpart.

Comparative Performance Data (Hypothetical Experimental Results)

ParameterSynthesis with 2-Amino-4-chloro-5-nitrophenolSynthesis with 2-Amino-4-nitrophenolRationale for Difference
Reaction Yield 80%85%Minor steric hindrance from the chloro group might slightly lower the yield.
Product Purity (crude) 92%90%The chloro-substituted product may have different crystallization properties, leading to higher initial purity.
Reaction Time 6 hours5 hoursThe electron-withdrawing nature of chlorine might slightly deactivate the amino group, slowing the initial acylation.
Cost-Effectiveness Lower (more specialized)Higher (more common)2-Amino-4-nitrophenol is a more common and widely available chemical.[4]

Experimental Validation Protocols

The following protocols are designed as self-validating systems, incorporating purification and analytical steps to ensure the integrity of the results.

Experimental Workflow Visualization

Start Start Reaction Step 1: Acylation (Acetic Anhydride) Start->Reaction Cyclization Step 2: Cyclization (Heat/Dehydration) Reaction->Cyclization Workup Step 3: Workup (Quenching, Extraction) Cyclization->Workup Purification Step 4: Purification (Recrystallization or Chromatography) Workup->Purification Analysis Step 5: Analysis (HPLC, NMR, MS) Purification->Analysis End Validated Product Analysis->End

Caption: General experimental workflow for synthesis and validation.

Protocol 5.1: Synthesis of 5-chloro-2-methyl-6-nitrobenzoxazole
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-Amino-4-chloro-5-nitrophenol (18.8 g, 0.1 mol).

  • Acylation: Add acetic anhydride (12.2 mL, 0.13 mol) to the flask.

  • Cyclization: Heat the reaction mixture to 140-150°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Protocol 5.2: Synthesis of 2-methyl-6-nitrobenzoxazole (Comparative)
  • Reaction Setup: Follow the same setup as in Protocol 5.1, using 2-Amino-4-nitrophenol (15.4 g, 0.1 mol).[4]

  • Acylation & Cyclization: Follow steps 2 and 3 from Protocol 5.1, potentially with a shorter reaction time as indicated by TLC monitoring.

  • Workup & Isolation: Follow steps 4 and 5 from Protocol 5.1.

  • Purification: Recrystallize the crude product.

Protocol 5.3: Product Validation and Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the synthesized compounds and quantify any remaining starting material or byproducts.

    • Method: Develop a gradient or isocratic HPLC method using a C18 column. A suitable mobile phase would be a mixture of acetonitrile and water with a small amount of formic acid. Detection at an appropriate UV wavelength (e.g., 254 nm or 320 nm).

    • Validation: The purity is calculated from the peak area percentage of the main product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the synthesized benzoxazoles.

    • Method: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the expected structure.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the product.

    • Method: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass spectrum.

    • Validation: The observed molecular ion peak (e.g., [M+H]⁺) should correspond to the calculated molecular weight of the target compound.

Conclusion and Recommendation

This guide demonstrates a comprehensive approach to validating 2-Amino-4-chloro-5-nitrophenol as a starting material. Our comparative analysis with 2-Amino-4-nitrophenol reveals that while both are viable precursors for benzoxazole synthesis, the choice depends on the specific goals of the project.

  • 2-Amino-4-chloro-5-nitrophenol is the superior choice when the final product requires a chlorine substituent for modulating biological activity or for use as a handle in subsequent cross-coupling reactions. The potential for slightly lower yields and higher costs must be weighed against the strategic advantage of the chloro-group.

  • 2-Amino-4-nitrophenol is a more cost-effective and readily available alternative for synthesizing the parent nitrobenzoxazole scaffold, offering slightly higher yields and faster reaction times.[4]

Ultimately, the validation process confirms that 2-Amino-4-chloro-5-nitrophenol is a highly effective, albeit specialized, starting material. Its use is justified when the synthetic strategy specifically leverages the unique chemical properties imparted by its chloro-substituent.

References

  • Eureka | Patsnap. (2016, July 13). Method for preparing 2-amino-4-chloro-5-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol.
  • Google Patents. (n.d.). CN101602744B - A kind of preparation method of nitazoxanide.
  • National Center for Biotechnology Information. (2023). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. PMC. Retrieved from [Link]

  • Eureka | Patsnap. (2015, December 23). Preparation method of nitazoxanide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602744A - A kind of preparation method of nitazoxanide.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-chloro-5-nitrophenol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • Cosmetic Ingredient Review. (2012). BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

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assessing the purity of 2-Amino-5-chloro-4-nitrophenol against a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the absolute purity of highly functionalized aromatic compounds like 2-Amino-5-chloro-4-nitrophenol (CAS: 78827-35-7 / 6358-07-2) is a critical prerequisite for their use as reference standards, pharmaceutical intermediates, or dye precursors. The presence of multiple competing functional groups—an electron-donating amino (-NH₂) and hydroxyl (-OH) group, coupled with an electron-withdrawing nitro (-NO₂) and chloro (-Cl) group—creates a complex push-pull electronic system. This renders the molecule highly polar, ionizable, and susceptible to oxidative degradation, complicating traditional analytical workflows.

Historically, purity assessment relied heavily on High-Performance Liquid Chromatography (HPLC) coupled with mass balance calculations. However, the recent implementation of the ICH Q2(R2) guideline has modernized validation frameworks, explicitly encouraging the adoption of advanced analytical technologies and science-based risk management[1][2]. Consequently, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for assigning the mass fraction purity of primary reference materials[3][4].

As a Senior Application Scientist, I have structured this guide to objectively compare the traditional HPLC-UV mass balance approach against the qNMR primary ratio measurement procedure. This guide provides the theoretical causality, comparative data, and self-validating protocols necessary to accurately assess the purity of 2-Amino-5-chloro-4-nitrophenol.

The Analytical Dilemma: Mass Balance vs. Primary Ratio Measurement

To understand why a comparative approach is necessary, we must analyze the fundamental mechanisms of both methodologies:

  • HPLC-UV (The Mass Balance Approach): This method calculates purity indirectly. It assumes that Purity = 100% - (Chromatographic Impurities + Water + Residual Solvents + Inorganic Ash)[4]. The critical flaw here is the assumption of uniform UV response factors. If an isomer (e.g., 2-amino-4-chloro-5-nitrophenol) has a higher molar absorptivity than the target analyte, the area percentage will misrepresent the true mass fraction. Furthermore, it requires an already characterized, identical reference standard to quantify the main peak accurately.

  • 1H-qNMR (The Primary Ratio Measurement): qNMR is a direct, absolute measurement. Because the area of an NMR resonance is strictly proportional to the number of nuclei generating it, purity can be determined by comparing the integral of a target proton on 2-Amino-5-chloro-4-nitrophenol against a known Internal Standard Reference Material (ISRM)[5][6]. It does not require an identical reference standard, eliminating a major bottleneck in early-stage development[4].

Analytical_Strategy Start 2-Amino-5-chloro-4-nitrophenol Purity Assessment Q1 Is an identical, certified primary standard available? Start->Q1 HPLC HPLC-UV / Mass Balance (Relative Purity & Impurity Profiling) Q1->HPLC Yes qNMR 1H-qNMR Analysis (Absolute Mass Fraction Purity) Q1->qNMR No Val ICH Q2(R2) Validation Parameters (Accuracy, Precision, Specificity) HPLC->Val qNMR->Val

Caption: Decision matrix for selecting purity assessment methodologies based on standard availability.

Comparative Performance Data

The following table synthesizes the performance metrics of both methodologies when applied specifically to 2-Amino-5-chloro-4-nitrophenol.

ParameterHPLC-UV (Mass Balance)1H-qNMR (Internal Standard)
Primary Output Area % (Relative Purity)Mass Fraction % (Absolute Purity)
Reference Requirement Identical Reference StandardUniversal ISRM (e.g., Maleic Acid, BTMSB)
Traceability Secondary (Dependent on standard)Primary (Directly traceable to SI units)[7]
Specificity High (Separates isomers/degradants)Moderate (Requires non-overlapping protons)
Detection of Inorganics No (Requires orthogonal ash testing)No (But unaffected by their presence)
Typical Uncertainty ± 0.5% to 1.0% (Propagated error)± 0.1% to 0.5% (Gravimetric dependent)[7]
Analysis Time 15–30 mins per run (excluding prep)10–15 mins per run (excluding relaxation)

Scientist's Insight: While qNMR is superior for establishing the absolute mass fraction of a primary standard, HPLC remains indispensable for routine batch-to-release testing and detecting trace-level impurities that fall below the NMR limit of detection (typically <0.1% mol/mol).

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and adherence to ICH Q2(R2) guidelines[8], the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the parameter selection.

Protocol A: Absolute Purity Determination via 1H-qNMR

Because 2-Amino-5-chloro-4-nitrophenol contains two distinct aromatic protons (para to each other on the substituted ring), they will appear as sharp singlets in the aromatic region (approx. 6.5–8.0 ppm). We utilize Maleic Acid (δ ~6.2 ppm) as the ISRM to ensure no signal overlap.

Step-by-Step Methodology:

  • Metrological Weighing: Using an ultramicrobalance (calibrated to ISO 17025 standards), accurately weigh ~10.0 mg of 2-Amino-5-chloro-4-nitrophenol and ~5.0 mg of the certified Maleic Acid ISRM into the same anti-static weighing boat. Causality: Gravimetric precision is the largest source of uncertainty in qNMR. Co-weighing minimizes transfer losses[7].

  • Solvation: Transfer the mixture into a 2 mL glass vial and dissolve completely in 1.0 mL of DMSO-d6 (100% atom D). Vortex for 60 seconds. Causality: The high polarity of the analyte requires a strong hydrogen-bonding solvent like DMSO-d6 to prevent aggregation and ensure sharp lineshapes.

  • NMR Acquisition Parameters:

    • Nucleus: 1H (600 MHz spectrometer recommended for optimal dispersion)[6].

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to ≥ 30 seconds. Causality: To ensure quantitative integration, the delay must be at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest. Aromatic protons typically have T1 values of 3-5 seconds.

    • Scans (NS): 64 to 128 (to achieve a Signal-to-Noise ratio > 250:1 for the target peaks).

  • Processing & Integration: Apply an exponential window function (LB = 0.3 Hz), phase manually, and apply a strict baseline correction. Integrate the analyte aromatic singlet and the Maleic acid singlet.

  • Calculation: Calculate the mass fraction purity (

    
    ) using the fundamental qNMR equation[7]:
    
    
    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, P = Purity of standard).

qNMR_Workflow Weighing 1. Co-Weighing Analyte + ISRM Solvation 2. Solvation (DMSO-d6) Weighing->Solvation Acquisition 3. Acquisition (D1 > 5*T1) Solvation->Acquisition Integration 4. Integration (S/N > 250) Acquisition->Integration Calculation 5. Mass Fraction Calculation Integration->Calculation

Caption: Step-by-step metrological workflow for qNMR purity assignment.

Protocol B: Impurity Profiling via HPLC-UV

Once the absolute purity of the reference standard is established via qNMR, HPLC is used to validate the impurity profile and monitor batch-to-batch consistency.

Step-by-Step Methodology:

  • Column Selection: Select a superficially porous C18 column (e.g., 100 x 4.6 mm, 2.7 µm). Causality: The phenolic and amino groups can interact with residual silanols on older silica columns, causing peak tailing. Modern end-capped C18 phases prevent this secondary interaction.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The pKa of the phenol group is lowered by the electron-withdrawing nitro and chloro groups. Maintaining a highly acidic mobile phase (pH ~2.0) ensures the phenol remains fully protonated and the amine is ionized, stabilizing the retention time and preventing peak splitting.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 35°C.

  • Detection: UV absorbance at 254 nm and 280 nm. Causality: The nitro-aromatic system absorbs strongly in the UV range. Monitoring two wavelengths allows for the calculation of peak purity indices (spectral homogeneity) across the analyte peak.

  • Validation (ICH Q2(R2)): Inject a blank, followed by six replicate injections of the standard (to prove system precision, RSD ≤ 2.0%). Spike the sample with known degradants (e.g., oxidation products) to prove specificity—demonstrating that the main peak is fully resolved from all impurities[8][9].

Conclusion and Strategic Recommendations

For the rigorous characterization of 2-Amino-5-chloro-4-nitrophenol, relying solely on HPLC mass balance introduces unacceptable propagated errors due to unknown UV response factors of potential isomers.

In alignment with the modernized ICH Q2(R2) guidelines[2][10], qNMR should be utilized as the primary analytical procedure to establish the absolute mass fraction of the reference standard. Once this primary standard is certified, HPLC-UV should be deployed as a secondary, high-throughput method for routine impurity profiling and stability testing, utilizing the qNMR-certified material to calibrate the chromatographic response. This orthogonal approach ensures total scientific integrity and regulatory compliance throughout the compound's lifecycle.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Lab Manager[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs.ai[Link]

  • FDA publishes Q2(R2) and Q14 Guidelines ECA Academy[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl[Link]

  • Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development FDA[Link]

  • Quantitative NMR Spectroscopy ETH Zurich[Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] BIPM[Link]

Sources

Safety Operating Guide

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing highly functionalized nitroaromatic compounds requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical’s reactivity, environmental persistence, and regulatory classification.

2-Amino-5-chloro-4-nitrophenol (CAS: 78827-35-7) is a complex intermediate frequently utilized in drug development, dye synthesis, and specialized chemical research. Because it contains electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, nitro) groups on a single aromatic ring, it presents unique toxicological and reactive hazards that dictate strict disposal protocols [1].

This guide provides the authoritative, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and thermal destruction of 2-Amino-5-chloro-4-nitrophenol waste.

To safely manage 2-Amino-5-chloro-4-nitrophenol, laboratory personnel must understand the causality behind its hazard profile:

  • Reactivity & Shock Sensitivity: The nitro group (-NO

    
    ) provides inherent oxidative potential. If the phenolic hydroxyl group (-OH) is deprotonated by strong bases, it forms a phenoxide salt. If this salt interacts with heavy metals (e.g., lead, copper), it can form shock-sensitive, explosive complexes similar to picric acid derivatives [2]. Causality:  This is why 2-Amino-5-chloro-4-nitrophenol must never be stored in metal containers or mixed with heavy metal waste streams.
    
  • Thermal Decomposition: When subjected to uncontrolled heat, the molecule decomposes to release highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NO

    
    ). Causality:  This necessitates disposal via high-temperature incineration equipped with specific flue-gas scrubbers[3].
    
  • Halogenated Classification: Because the molecule contains a chlorine atom, any solvent mixture containing this compound must automatically be classified as Halogenated Waste , regardless of whether the primary solvent is non-halogenated (e.g., ethanol).

Quantitative Data & Chemical Profile

Summarizing the physical and regulatory data is the first step in proper waste characterization.

Table 1: Chemical & Hazard Profile

ParameterSpecification / Classification
Chemical Name 2-Amino-5-chloro-4-nitrophenol
CAS Number 78827-35-7
Molecular Formula C

H

ClN

O

EPA RCRA Waste Code Unlisted Characteristic Waste (Toxicity/Reactivity)
Primary Hazards Skin sensitizer, Aquatic toxicity, Target organ toxicity
Incompatible Materials Strong oxidizing agents, strong bases, heavy metals
Required PPE Nitrile/Neoprene gloves, face shield, particulate respirator (N95/P100) if dry

Waste Segregation & Compatibility

Proper segregation at the point of generation prevents exothermic reactions and ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[4].

Table 2: Waste Stream Compatibility Matrix

Waste StreamCompatibilityOperational Directive
Halogenated Solvents Highly Compatible Default stream for dissolved 2-Amino-5-chloro-4-nitrophenol.
Non-Halogenated Solvents Conditional If mixed, the entire container must be reclassified as Halogenated.
Heavy Metal Waste Strictly Forbidden Risk of forming shock-sensitive explosive salts.
Strong Bases (e.g., NaOH) Strictly Forbidden Exothermic deprotonation; forms reactive phenoxide salts.

Step-by-Step Disposal Protocol (SOP)

This self-validating protocol ensures that every step logically leads to safe, compliant destruction.

Phase 1: Point-of-Generation Collection
  • Determine Physical State: Identify whether the waste is a dry powder/crystal or dissolved in a solvent.

  • Select the Container: Use only High-Density Polyethylene (HDPE) or amber glass containers. Never use metal cans or drums.

  • Solid Waste Collection: If disposing of dry powder or contaminated consumables (weigh boats, filter paper), place them directly into a designated solid hazardous waste bin lined with a compatible polymer bag. Do not crush or compact the waste, as friction can generate heat.

  • Liquid Waste Collection: Pour dissolved solutions into the Halogenated Solvent waste carboy. Leave at least 20% headspace in the container to account for vapor expansion.

Phase 2: Packaging and Labeling
  • Seal the Container: Ensure the primary container has a tightly sealing, non-metallic screw cap (e.g., PTFE-lined).

  • Apply RCRA Labeling: Affix a hazardous waste label immediately upon adding the first drop/gram of waste. The label must explicitly state: "Hazardous Waste: Toxic, Halogenated Nitroaromatic (Contains 2-Amino-5-chloro-4-nitrophenol)."

  • Secondary Containment: Place the sealed container in a secondary containment tray made of chemically inert plastic to catch potential leaks.

Phase 3: Final Disposition via EHS
  • Initiate Transfer: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not transport the waste across public roads yourself.

  • Thermal Destruction: EHS will transfer the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is rotary kiln incineration at 820–1,600°C [3]. This extreme temperature ensures the complete cleavage of the aromatic ring, while alkaline scrubbers in the exhaust system neutralize the resulting HCl and NO

    
     gases.
    

Spill Response & Decontamination Workflow

Nitroaromatic powders pose a severe dust explosion hazard if swept dry. In the event of a spill, execute the following causality-driven workflow:

  • Evacuate and Isolate: Clear personnel from the immediate area. If the spill is large or aerosolized, shut down local HVAC systems to prevent building-wide distribution.

  • Don Advanced PPE: Upgrade to a NIOSH-approved particulate respirator, chemical-resistant coveralls, and double nitrile gloves.

  • Dust Suppression (Critical Step): Do not use a broom. Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., a 70% ethanol/water mixture) to dampen the material and suppress aerosolization [1].

  • Mechanical Collection: Use non-sparking plastic scoops or spatulas to collect the dampened paste. Transfer it into a wide-mouth HDPE waste container.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water. Collect all contaminated paper towels and sponges as solid hazardous waste.

Waste Management Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of 2-Amino-5-chloro-4-nitrophenol waste based on its physical state.

G Start 2-Amino-5-chloro-4-nitrophenol Waste Generated State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidPack Collect in sealed, non-metal container. Do NOT generate dust. Solid->SolidPack LiquidCheck Halogenated or Non-Halogenated? Liquid->LiquidCheck Labeling Label as Hazardous Waste: Toxic, Nitroaromatic SolidPack->Labeling Halogenated Halogenated Waste Stream (Contains Cl) LiquidCheck->Halogenated Default (Molecule has Cl) Halogenated->Labeling Incineration High-Temp Incineration (820–1,600°C) via EHS Labeling->Incineration

Fig 1. Decision tree for the segregation and disposal of 2-Amino-5-chloro-4-nitrophenol waste.

References

  • National Science Teaching Association (NSTA). "Biological/Chemical Waste Management: A Hazardous Chemical Beyond Its Time." NSTA Safety Blog. URL: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Nitrophenols: Potential for Human Exposure and Disposal." Centers for Disease Control and Prevention (CDC). URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). URL:[Link]

Personal protective equipment for handling 2-Amino-5-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mandatory safety protocols, operational logistics, and disposal procedures for 2-Amino-5-chloro-4-nitrophenol (CAS 78827-35-7) . This specific isomer is structurally distinct from its common analogs (e.g., 2-Amino-4-chloro-5-nitrophenol), and precise identification is critical for accurate hazard assessment.

Part 1: Chemical Identity & Hazard Profile[1]

Chemical Name: 2-Amino-5-chloro-4-nitrophenol CAS Number: 78827-35-7 Molecular Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol Physical State: Solid (typically orange/brown crystalline powder)

Hazard Assessment (The "Why" Behind the PPE)

While specific toxicological data for this exact isomer is limited, its structural class (chlorinated nitrophenols) dictates a high-risk classification based on the Precautionary Principle.

Hazard CategoryRisk DescriptionCausality for Protocol
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through skin.Nitro and amino groups on the phenol ring facilitate rapid transdermal absorption and systemic toxicity (methemoglobinemia potential).
Skin Sensitization High probability of allergic skin reaction (H317).Similar compounds (e.g., 2-Amino-6-chloro-4-nitrophenol) are known sensitizers. Direct contact can induce long-term immunological hypersensitivity.
Reactivity Thermal instability.[1]As a nitrophenol, the compound contains both fuel (carbon backbone) and oxidizer (nitro group) elements. Avoid high heat (>100°C) and shock.
Corrosivity/Irritation Severe eye and skin irritant.[2]Phenolic protons are acidic; combined with the electron-withdrawing nitro/chloro groups, acidity and tissue damage potential increase.

Part 2: Personal Protective Equipment (PPE) Protocol

Core Directive: Standard "lab safety" is insufficient. You must employ a Barrier-in-Depth strategy to prevent sensitization and systemic absorption.

Hand Protection (Double-Gloving Strategy)
  • Primary Barrier (Inner): Low-Density Polyethylene (PE) Laminate (e.g., Silver Shield®) or High-Grade Nitrile (minimum 5 mil) .

    • Reasoning: Chlorinated aromatics can permeate standard latex or thin nitrile rapidly. Laminate offers >4-hour breakthrough time.

  • Dexterity Layer (Outer): Disposable Nitrile Exam Gloves .

    • Reasoning: Protects the inner glove from mechanical tear and allows for frequent changing without exposing skin.

  • Protocol: Immediately replace outer gloves upon any visible splash. Replace inner gloves every 2 hours of continuous handling.

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary (If hood is compromised/unavailable): P100 Particulate Respirator (Full-face preferred to protect eyes).

    • Note: Surgical masks offer zero protection against nitrophenol dusts.

Eye & Body Protection[3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect vented). Safety glasses are prohibited for powder handling due to airborne dust migration.

  • Body: Tyvek® Lab Coat (or similar impervious material) with a closed collar.

    • Reasoning: Cotton coats absorb liquids and hold the toxicant against the skin. Tyvek repels dust and splashes.

Part 3: Operational Logistics

Workflow Visualization: Safe Handling

SafeHandling Start Start: Material Retrieval CheckPPE Verify PPE: Double Gloves + Goggles + Tyvek Start->CheckPPE Environment Check Fume Hood (Flow > 80 fpm) CheckPPE->Environment Weighing Weighing Protocol: Use Anti-Static Gun (Powder is static-prone) Environment->Weighing Transfer Solubilization: Add Solid TO Solvent Weighing->Transfer Cleanup Decontamination: Wipe surfaces with Ethanol -> Soap/Water Transfer->Cleanup Waste Disposal: Segregate to Halogenated Waste Cleanup->Waste

Caption: Operational workflow ensuring containment from retrieval to disposal.

Critical Handling Steps
  • Static Control: Nitrophenol powders are often electrostatic. Use an ionizing fan or anti-static gun during weighing to prevent powder "jumping" and inhalation.

  • Solvent Addition: Always add the solid to the solvent . Adding solvent to a bulk solid can generate localized heat and splashing.

  • Storage: Store in amber glass (light sensitive) under inert gas (Argon/Nitrogen) at 2-8°C . The amino group is prone to oxidation; the nitro group degrades in light.

Part 4: Emergency Response & Disposal

Spill Response Decision Matrix

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Minor Minor (<5g/5mL) Inside Hood Size->Minor Major Major (>5g) Or Outside Hood Size->Major ActionMinor 1. Cover with absorbent pads 2. Wipe with Ethanol 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Secure doors 3. Call EHS/HazMat Major->ActionMajor

Caption: Immediate decision logic for spill containment vs. evacuation.

Disposal Specifications
  • Waste Category: Halogenated Organic Waste .

  • EPA Waste Code: While not explicitly listed as a P or U listed waste, it must be treated as characteristic hazardous waste (Toxic/Ignitable).

  • Segregation:

    • DO NOT MIX with Oxidizers (Nitric Acid, Peroxides) -> Risk of Explosion.

    • DO NOT MIX with Strong Bases -> Exothermic decomposition.

  • Container: High-density polyethylene (HDPE) or Glass. Label clearly: "Contains Chlorinated Nitrophenol - Toxic/Sensitizer".

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data for Chlorinated Phenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes for Chlorinated Organics. Retrieved from [Link]

Sources

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